In-depth Technical Guide on 1-(4-Amino-1H-indazol-1-YL)ethanone: A Scarcely Documented Research Chemical
A Note to Researchers, Scientists, and Drug Development Professionals: Following a comprehensive review of the scientific literature and chemical databases, it has been determined that there is a significant lack of publ...
Author: BenchChem Technical Support Team. Date: February 2026
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive review of the scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available, in-depth technical information for the compound 1-(4-Amino-1H-indazol-1-YL)ethanone (CAS Number: 1010102-10-9). While the indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, this specific derivative appears to be a novel or sparsely characterized entity.[1][2][3][4]
This document aims to provide a foundational guide based on the general principles of indazole chemistry, offering plausible synthetic routes, expected analytical characteristics, and potential areas of application. However, it must be emphasized that the following sections are predictive and inferential, designed to guide research rather than report established findings. All protocols and hypotheses would require rigorous experimental validation.
Part 1: Compound Overview and Physicochemical Properties
1-(4-Amino-1H-indazol-1-YL)ethanone is a derivative of 4-amino-1H-indazole, featuring an acetyl group (-C(O)CH₃) substituted at the N1 position of the indazole ring. The presence of the amino group at the 4-position and the N-acetylation introduces specific electronic and steric features that distinguish it from the parent indazole.
Expected to be soluble in organic solvents like DMSO, DMF, and potentially alcohols.
General characteristic of similar organic molecules.[6]
Storage
Store under inert atmosphere, refrigerated (0-8°C recommended for the parent amine).[5]
To prevent degradation of the amino group and potential hydrolysis.
Part 2: Synthetic Strategy and Methodologies
The most direct and logical synthetic route to 1-(4-Amino-1H-indazol-1-YL)ethanone is the selective N-acylation of the starting material, 4-amino-1H-indazole.
Core Reaction: Selective N1-Acylation
The indazole ring contains two nitrogen atoms (N1 and N2), and acylation can potentially occur at either position. However, selective N1-acylation is often achievable.[7] An electrochemical approach has been shown to be effective for the selective N1-acylation of indazoles using acid anhydrides.[7][8] Alternatively, traditional methods using a base to deprotonate the indazole followed by reaction with an acylating agent can be employed.[9]
Proposed Experimental Protocol: Synthesis via N-Acylation
Objective: To synthesize 1-(4-Amino-1H-indazol-1-YL)ethanone from 4-amino-1H-indazole.
Materials:
4-Amino-1H-indazole (CAS: 41748-71-4)
Acetic anhydride or Acetyl chloride
A suitable base (e.g., Triethylamine, Pyridine, or Sodium hydride)
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
Standard glassware for organic synthesis under an inert atmosphere (e.g., Argon or Nitrogen)
Step-by-Step Methodology:
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-amino-1H-indazole (1.0 eq) in the chosen anhydrous solvent.
Deprotonation (if using a strong base like NaH): Cool the solution to 0°C in an ice bath. Add the base (e.g., NaH, 1.1 eq) portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes.
Acylation: Slowly add the acylating agent (acetic anhydride or acetyl chloride, 1.1-1.2 eq) to the reaction mixture at 0°C.
Reaction: Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-16 hours). The progress can be monitored by Thin Layer Chromatography (TLC).
Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl acetate). Combine the organic layers.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[10]
Causality and Experimental Choices:
Inert Atmosphere: The use of an inert atmosphere is crucial, especially when using reactive reagents like sodium hydride, to prevent reactions with atmospheric moisture and oxygen.
Anhydrous Solvents: Anhydrous conditions are necessary to prevent the hydrolysis of the acylating agent and the deactivation of any strong bases used.
Temperature Control: The initial cooling to 0°C helps to control the exothermic nature of the acylation reaction and minimize the formation of side products.
Choice of Base: The choice of base can influence the regioselectivity (N1 vs. N2 acylation). While strong bases can lead to mixtures, careful selection and reaction conditions can favor N1 substitution.[7]
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 1-(4-Amino-1H-indazol-1-YL)ethanone.
Part 3: Analytical Characterization
Once synthesized, the identity and purity of the compound must be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
Technique
Expected Observations
¹H NMR
Signals corresponding to the indazole ring protons, a singlet for the amino (-NH₂) protons, and a singlet for the acetyl (-CH₃) protons.
¹³C NMR
Resonances for the carbons of the indazole ring and a characteristic signal for the carbonyl carbon of the acetyl group (typically >160 ppm).
Mass Spec (MS)
A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (approx. 176.08).
Infrared (IR)
Absorption bands for N-H stretching (amino group), C=O stretching (acetyl carbonyl), and aromatic C-H and C=C stretching.
Melting Point
A sharp melting point would indicate high purity. This would need to be determined experimentally.
Part 4: Potential Applications in Drug Discovery
The indazole core is a key pharmacophore in numerous approved drugs and clinical candidates, particularly in oncology.[2][4] Derivatives are known to act as inhibitors of various enzymes, including protein kinases.[3][4]
Hypothesized Biological Activity
Given its structure, 1-(4-Amino-1H-indazol-1-YL)ethanone could be investigated for several biological activities:
Kinase Inhibition: The indazole scaffold is a known hinge-binder in many kinase inhibitors.[3] The 4-amino group could serve as a key hydrogen bond donor, interacting with the kinase hinge region.
Fragment-Based Drug Discovery (FBDD): This molecule could serve as a valuable fragment for screening against various biological targets.[3]
Intermediate for Further Synthesis: The amino group provides a handle for further chemical modification, allowing for the creation of a library of more complex indazole derivatives for structure-activity relationship (SAR) studies.
Potential Signaling Pathway Involvement
Caption: Hypothetical mechanism of action as a protein kinase inhibitor.
Conclusion
1-(4-Amino-1H-indazol-1-YL)ethanone is a compound with a promising chemical scaffold but a notable absence of detailed characterization in the scientific literature. The synthetic and analytical frameworks presented here are based on established chemical principles for related indazole derivatives. For researchers and drug development professionals, this molecule represents an unexplored area within the valuable chemical space of indazoles, warranting further investigation to elucidate its true chemical properties and therapeutic potential. All work with this compound should begin with a robust, validated synthesis and thorough analytical confirmation.
References
A comprehensive list of references could not be compiled due to the lack of specific literature for the target compound. The citations within the text refer to general principles and data for related compounds.
An In-depth Technical Guide to 1-(4-Amino-1H-indazol-1-yl)ethanone: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a...
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This technical guide provides a comprehensive overview of a key derivative, 1-(4-Amino-1H-indazol-1-yl)ethanone. We will delve into its fundamental physicochemical properties, explore robust synthetic pathways, and detail methodologies for its thorough analytical characterization. Furthermore, this guide will illuminate the therapeutic significance of the 4-aminoindazole motif, particularly within the realm of oncology, by contextualizing its role as a critical pharmacophore in the design of targeted kinase inhibitors. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel indazole-based therapeutics.
Introduction: The Significance of the Indazole Scaffold in Drug Discovery
The 1H-indazole core, a bicyclic aromatic heterocycle, has garnered immense interest from the pharmaceutical industry due to its versatile biological activity.[1] A wide array of indazole derivatives have been investigated and developed for their therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. The strategic placement of functional groups on the indazole ring system allows for the fine-tuning of a compound's pharmacological profile, enabling specific interactions with biological targets.
The 4-aminoindazole moiety, in particular, has emerged as a crucial pharmacophore in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The amino group at the 4-position can act as a key hydrogen bond donor, anchoring the small molecule inhibitor within the ATP-binding pocket of the target kinase. This guide focuses on 1-(4-Amino-1H-indazol-1-yl)ethanone, a derivative that combines this critical 4-amino functionality with an N-acetyl group, which can influence solubility, metabolic stability, and further synthetic elaboration.
Physicochemical Properties of 1-(4-Amino-1H-indazol-1-yl)ethanone
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from its synthesis and purification to its formulation and pharmacokinetic profile.
Property
Value
Source
Molecular Formula
C₉H₉N₃O
Calculated
Molecular Weight
175.19 g/mol
Vendor Data
CAS Number
1010102-10-9
Vendor Data
Appearance
Expected to be a solid
Inferred
Solubility
Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.
Inferred
Synthesis of 1-(4-Amino-1H-indazol-1-yl)ethanone
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a suitable ortho-substituted aniline, followed by N-acetylation of the resulting 4-amino-1H-indazole.
Caption: Proposed synthetic route to 1-(4-Amino-1H-indazol-1-yl)ethanone.
Experimental Protocol: N-Acetylation of 4-Amino-1H-indazole
This protocol is based on standard procedures for the N-acetylation of amino-substituted heterocyclic compounds.
Materials:
4-Amino-1H-indazole
Acetic anhydride
Pyridine (or another suitable base, e.g., triethylamine)
Dichloromethane (DCM) or another suitable aprotic solvent
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Standard laboratory glassware and magnetic stirrer
Rotary evaporator
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
Addition of Reagents: To the cooled solution, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Chromatography: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 1-(4-Amino-1H-indazol-1-yl)ethanone.
Self-Validation: The identity and purity of the synthesized compound must be confirmed through rigorous analytical characterization as detailed in the following section.
Analytical Characterization
Comprehensive characterization is essential to confirm the structure and purity of the synthesized 1-(4-Amino-1H-indazol-1-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Aromatic Protons: Signals in the range of δ 7.0-8.5 ppm, corresponding to the protons on the indazole ring. The specific chemical shifts and coupling patterns will be indicative of the substitution pattern.
Amino Protons: A broad singlet corresponding to the -NH₂ protons, the chemical shift of which can be solvent and concentration-dependent.
Acetyl Protons: A sharp singlet around δ 2.5 ppm, integrating to 3 protons, corresponding to the methyl group of the acetyl moiety.
Carbonyl Carbon: A signal in the downfield region, typically around δ 168-172 ppm.
Aromatic Carbons: A set of signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the indazole ring.
Acetyl Methyl Carbon: A signal in the upfield region, around δ 20-25 ppm.
Caption: Workflow for NMR-based structural characterization.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrum:
Ionization Mode: Electrospray Ionization (ESI) is a suitable method for this class of compounds.
Expected Molecular Ion: In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 176.08.
High-Resolution Mass Spectrometry (HRMS): HRMS should be used to confirm the elemental composition, with the calculated exact mass for C₉H₁₀N₃O⁺ being 176.0818.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Expected IR Spectral Features:
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹ characteristic of the amide carbonyl group.
C=C and C=N Stretching: Bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic ring.
Applications in Drug Development: A Focus on Oncology
The 4-aminoindazole scaffold is a key component in a number of potent and selective kinase inhibitors. The amino group at the C4 position often forms a crucial hydrogen bond with the hinge region of the kinase ATP-binding site, a common feature for this class of inhibitors.
The introduction of an acetyl group at the N1 position, as in 1-(4-Amino-1H-indazol-1-yl)ethanone, can serve several purposes in drug design:
Modulation of Physicochemical Properties: The acetyl group can influence solubility and lipophilicity, which are critical for oral bioavailability and cell permeability.
Vector for Further Synthesis: The acetyl group can be a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Metabolic Blocking: N-acetylation can sometimes block a site of metabolism, potentially improving the pharmacokinetic profile of a drug candidate.
Numerous studies have highlighted the potential of 4-aminoindazole derivatives as inhibitors of various kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs) and Polo-like Kinase 4 (PLK4).[2] The development of selective inhibitors for these targets is a highly active area of cancer research.
Caption: Role of 1-(4-Amino-1H-indazol-1-yl)ethanone in a drug discovery pipeline.
Conclusion
1-(4-Amino-1H-indazol-1-yl)ethanone is a valuable building block for the synthesis of novel therapeutic agents. Its strategic combination of a 4-aminoindazole core with an N-acetyl group provides a versatile platform for the development of targeted therapies, particularly in the field of oncology. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed analytical characterization methods. It is our hope that this document will serve as a practical resource for researchers and contribute to the advancement of indazole-based drug discovery.
References
Liu, et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4967. [Link]
Zhang, et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
Wang, et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(7), 5443-5465. [Link]
Introduction: The Indazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 1-(4-Amino-1H-indazol-1-YL)ethanone: Structure, Synthesis, and Application Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, forming the core struc...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 1-(4-Amino-1H-indazol-1-YL)ethanone: Structure, Synthesis, and Application
Nitrogen-containing heterocyclic compounds are foundational pillars in medicinal chemistry, forming the core structures of numerous natural products and synthetic drugs.[1] Among these, the indazole nucleus—a bicyclic system comprising a benzene ring fused to a pyrazole ring—has emerged as a "privileged scaffold."[2][3] Its structural rigidity, coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, makes it an exceptional template for designing molecules that can interact with high specificity and affinity to biological targets.[1][4]
Indazole derivatives exhibit a vast range of pharmacological activities, including potent antitumor, anti-inflammatory, and anti-HIV properties.[2] This versatility is underscored by the number of indazole-based drugs that have reached clinical application, such as the antiemetic Granisetron, the multi-kinase inhibitors Pazopanib and Axitinib, and the PARP inhibitor Niraparib.[1][2][5] The specific substitution pattern on the indazole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a highly adaptable core for drug development. This guide focuses on a specific, synthetically important derivative: 1-(4-amino-1H-indazol-1-yl)ethanone. We will dissect its structure, explore its synthesis and characterization, and discuss its relevance as a building block in the development of targeted therapeutics.
Molecular Structure and Physicochemical Properties
The structure of 1-(4-amino-1H-indazol-1-yl)ethanone is characterized by the 1H-indazole core, which is substituted at two key positions: an acetyl group (-COCH₃) at the N1 position of the pyrazole ring and an amino group (-NH₂) at the C4 position of the benzene ring.
Key Structural Features:
1H-Indazole Core: The planar, bicyclic aromatic system provides a rigid foundation. The N1-acetylation is significant as it defines the tautomeric form (1H-indazole is generally more thermodynamically stable than 2H-indazole) and introduces an electron-withdrawing group that influences the electronic properties of the ring system.[2]
C4-Amino Group: This exocyclic amine is a key functional group, acting as a potent hydrogen bond donor. Its position on the benzene ring is crucial for directing interactions with biological targets.
N1-Acetyl Group: The acetyl moiety is a planar, electron-withdrawing group. Its presence can influence the molecule's solubility, metabolic stability, and conformational preferences. The carbonyl oxygen can also act as a hydrogen bond acceptor.
These features combine to create a molecule with a distinct electronic and steric profile, making it a valuable intermediate for further chemical modification in drug discovery programs.
Physicochemical Data Summary
The following table outlines the key computed and experimental properties of the title compound.
Property
Value
Source
Molecular Formula
C₉H₉N₃O
(Calculated)
Molecular Weight
175.19 g/mol
(Calculated)
Appearance
Predicted: Off-white to yellow solid
(Inference)
XLogP3
~1.5 - 2.0
(Predicted)
Hydrogen Bond Donors
1 (the -NH₂ group)
(Calculated)
Hydrogen Bond Acceptors
3 (two N atoms, one O atom)
(Calculated)
Synthesis and Mechanistic Rationale
The synthesis of substituted indazoles can be achieved through various strategies, including intramolecular C-H amination of hydrazones, diazotization of ortho-alkylanilines, or cycloaddition reactions.[2][5][6] A practical, metal-free approach often involves the cyclization of ortho-aminobenzoximes, which proceeds under mild conditions.[7]
For 1-(4-amino-1H-indazol-1-yl)ethanone, a logical synthetic approach begins with a readily available substituted aniline. The following workflow outlines a plausible, multi-step synthesis, highlighting the causality behind each transformation.
Synthetic Workflow Diagram
Caption: A plausible synthetic route to the target compound.
This protocol describes the selective acetylation at the N1 position of the indazole ring, a critical step for installing the ethanone moiety.
Objective: To synthesize 1-acetyl-4-nitro-1H-indazole from 4-nitro-1H-indazole.
Materials:
4-Nitro-1H-indazole (1.0 eq)
Acetic Anhydride (1.2 eq)
Pyridine or Triethylamine (as solvent and base)
Dichloromethane (DCM, as co-solvent, optional)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-nitro-1H-indazole (1.0 eq) in pyridine. Cool the solution to 0°C in an ice bath.
Causality: Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct. Cooling to 0°C controls the exothermic reaction and minimizes potential side reactions.
Reagent Addition: Add acetic anhydride (1.2 eq) dropwise to the cooled solution over 10-15 minutes.
Causality: Acetic anhydride is the acetylating agent. A slight excess ensures complete conversion of the starting material. Slow addition prevents a rapid temperature increase.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Causality: TLC provides a simple, real-time method to ensure the reaction has gone to completion, preventing unnecessary reaction time or premature workup.
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acetic anhydride and pyridine. Dilute with DCM and transfer to a separatory funnel.
Extraction: Wash the organic layer sequentially with water, 1M HCl (to remove residual pyridine), and brine.
Causality: The aqueous washes remove water-soluble byproducts and reagents, purifying the desired product in the organic phase.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Causality: Chromatography separates the target compound from any unreacted starting material or byproducts based on polarity, yielding the pure 1-acetyl-4-nitro-1H-indazole.
Structural Elucidation and Spectroscopic Analysis
Confirming the structure of 1-(4-amino-1H-indazol-1-yl)ethanone requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.
Expected Spectroscopic Data
Technique
Feature
Expected Observation
¹H NMR
Aromatic Protons (H5, H6, H7)
Three distinct signals in the aromatic region (~6.8-8.2 ppm). H5 will likely be the most upfield due to the ortho-amino group. H7 may be shifted downfield by the N1-acetyl group.
Amino Protons (-NH₂)
A broad singlet around 4.5-5.5 ppm, which is D₂O exchangeable.
Acetyl Protons (-COCH₃)
A sharp singlet integrating to 3H around 2.6-2.8 ppm.
¹³C NMR
Carbonyl Carbon (C=O)
A signal in the downfield region, typically ~168-172 ppm.
Aromatic Carbons
Signals between ~110-150 ppm. The carbon bearing the amino group (C4) will be shifted upfield.
Methyl Carbon (-CH₃)
A signal in the upfield region, ~22-25 ppm.
IR Spec.
N-H Stretching
Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
C=O Stretching
A strong, sharp absorption band around 1700-1720 cm⁻¹, characteristic of an amide/ketone carbonyl.
Mass Spec.
Molecular Ion Peak (M⁺)
A peak corresponding to the exact mass of the molecule (e.g., [M+H]⁺ at m/z 176.0818 in high-resolution MS).
Role in Medicinal Chemistry: A Kinase Inhibitor Scaffold
The 3-amino and 4-aminoindazole cores are highly effective scaffolds for the design of kinase inhibitors.[8][9] Kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many cancers.[10]
The indazole nucleus serves as an excellent "hinge-binding" motif. The N2 atom and the exocyclic amino group can form two critical hydrogen bonds with the backbone amide residues of the kinase hinge region, which is a structurally conserved segment that connects the N- and C-terminal lobes of the enzyme. This bidentate interaction anchors the inhibitor in the ATP-binding pocket.
Conceptual Kinase Binding Diagram
Caption: Bidentate hydrogen bonding of an aminoindazole with a kinase hinge.
By occupying the ATP binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking aberrant signaling pathways that drive tumor growth and proliferation. A prominent example is ABT-869, an orally active multi-targeted receptor tyrosine kinase inhibitor based on the 3-aminoindazole scaffold, which potently inhibits VEGFR and PDGFR family kinases.[9] The 1-(4-amino-1H-indazol-1-yl)ethanone structure provides a key synthetic intermediate that can be further elaborated with other pharmacophoric features to generate novel and potent kinase inhibitors.[8]
Conclusion
1-(4-amino-1H-indazol-1-yl)ethanone is more than a simple chemical structure; it is a carefully designed molecular fragment that embodies key principles of modern medicinal chemistry. Its rigid indazole core, decorated with strategically placed hydrogen bonding groups, makes it an ideal starting point for the synthesis of targeted therapeutics, particularly kinase inhibitors. Understanding its structure, synthesis, and spectroscopic properties provides researchers with the fundamental knowledge required to leverage this powerful scaffold in the development of next-generation pharmaceuticals.
References
Jadhav, S. D., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4998. Available at: [Link]
Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(2), o638–o639. Available at: [Link]
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]
Dai, Y., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-1597. Available at: [Link]
Wang, W., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 724. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved January 26, 2026, from [Link]
Dai, Y., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-97. Available at: [Link]
Chang, W., et al. (2012). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(1), 123-132. Available at: [Link]
Wray, B. C., & Stambuli, J. P. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(20), 4576-4579. Available at: [Link]
Sharma, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(1), 21-42. Available at: [Link]
Kumar, V., & Sharma, P. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9, 29-41. Available at: [Link]
An In-depth Technical Guide to 1-(4-Amino-1H-indazol-1-yl)ethanone: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 1-(4-Amino-1H-indazol-1-yl)ethanone, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of 1-(4-Amino-1H-indazol-1-yl)ethanone, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document delves into its chemical identity, physicochemical properties, a detailed synthetic protocol, potential therapeutic applications, and robust analytical methodologies for its characterization. The insights provided herein are grounded in established chemical principles and data from structurally related analogs, offering a predictive yet authoritative resource for laboratory investigation.
Chemical Identity and Nomenclature
The precise and unambiguous naming of a chemical entity is fundamental for scientific communication. The structure features an ethanone (acetyl) group attached to the nitrogen at the first position (N1) of the indazole ring, and an amino group substituted at the fourth position of the bicyclic system.
Following the International Union of Pure and Applied Chemistry (IUPAC) guidelines for nomenclature of organic compounds, the correct name is established as 1-(4-Amino-1H-indazol-1-yl)ethanone . The "-yl" suffix indicates the point of attachment of the ethanone group to the indazole ring system. The "1H" specifies the tautomeric form of the indazole ring where the hydrogen is on a nitrogen atom.
Canonical SMILES: CC(=O)N1C=C(N)C2=CC=CC=C12
Key Structural Features:
Indazole Core: A bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring. The indazole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1]
N1-Acetylation: The ethanone (acetyl) group at the N1 position can influence the electronic properties and steric hindrance of the molecule, which can, in turn, affect its binding to biological targets.
C4-Amination: The amino group at the C4 position is a key functional group that can act as a hydrogen bond donor and a site for further chemical modification, making it a critical determinant of the molecule's pharmacological profile. 4-Aminoindazole itself is a valuable building block in the synthesis of anti-cancer and neuroprotective agents.[2]
Physicochemical Properties
Property
Predicted Value
Rationale / Comparison
Molecular Formula
C₉H₉N₃O
Based on atom count.
Molecular Weight
175.19 g/mol
Calculated from the molecular formula.
Appearance
Likely a solid at room temperature
Based on similar acetylated indazoles.
Melting Point
Expected to be higher than 1-(1H-indazol-1-yl)ethanone
The amino group can participate in intermolecular hydrogen bonding, which typically increases the melting point.
Solubility
Predicted to have moderate solubility in polar organic solvents (e.g., DMSO, DMF, alcohols) and limited solubility in water.
The presence of the polar amino and carbonyl groups should enhance solubility in polar solvents compared to the unsubstituted indazole.
pKa
The amino group is expected to be basic, with a pKa around 3-5.
Similar to other aromatic amines.
Synthesis of 1-(4-Amino-1H-indazol-1-yl)ethanone
The synthesis of 1-(4-Amino-1H-indazol-1-yl)ethanone can be approached through a logical, multi-step sequence starting from commercially available precursors. The proposed synthetic route leverages well-established organic reactions.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic pathway involves the acetylation of 4-amino-1H-indazole. This precursor can be synthesized from 4-nitro-1H-indazole via reduction of the nitro group.
Step-by-Step Experimental Protocol
Step 1: Acetylation of 4-Nitro-1H-indazole
To a solution of 4-nitro-1H-indazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (TEA) or pyridine (1.2 eq).
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to yield crude 1-acetyl-4-nitro-1H-indazole. Purification can be achieved by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
Dissolve the 1-acetyl-4-nitro-1H-indazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C, 10 mol%) under a hydrogen atmosphere (balloon or Parr shaker).
Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid.
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst (if using hydrogenation).
Concentrate the filtrate under reduced pressure.
If a chemical reductant was used, perform an appropriate workup to remove metal salts, which may involve basification and extraction.
Purify the crude product by column chromatography or recrystallization to obtain 1-(4-Amino-1H-indazol-1-yl)ethanone.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 1-(4-Amino-1H-indazol-1-yl)ethanone.
Potential Applications in Drug Development
The indazole moiety is a cornerstone in modern medicinal chemistry, with numerous indazole-containing drugs approved for clinical use, particularly in oncology.[1] These compounds are known to target a variety of protein kinases. The structural features of 1-(4-Amino-1H-indazol-1-yl)ethanone suggest its potential as a scaffold or intermediate for the development of novel therapeutics.
Potential Therapeutic Targets:
Protein Kinase Inhibitors: The indazole core can mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of protein kinases. The 4-amino group can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for many kinase inhibitors.
Oncology: Many kinase inhibitors targeting pathways involved in cell proliferation, survival, and angiogenesis are based on the indazole scaffold. Examples include Pazopanib and Axitinib.[1]
Inflammatory Diseases: Certain kinases play a pivotal role in inflammatory signaling pathways. Indazole-based compounds have been explored as anti-inflammatory agents.[1]
Neurological Disorders: As mentioned for 4-aminoindazole, this class of compounds has potential applications in developing neuroprotective agents.[2]
Hypothetical Signaling Pathway Interaction
Caption: Hypothetical inhibition of a generic kinase signaling pathway.
Analytical Methodologies for Characterization
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized 1-(4-Amino-1H-indazol-1-yl)ethanone.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include a singlet for the acetyl methyl group, distinct aromatic protons on the indazole ring, and a broad singlet for the amino protons.
¹³C NMR: Will show the number of unique carbon atoms. Key signals would include the carbonyl carbon of the ethanone group and the carbons of the indazole ring.
2. Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
3. Chromatography:
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reversed-phase column with a mobile phase of acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid would be a suitable starting point.
Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.
4. Infrared (IR) Spectroscopy:
Will show characteristic absorption bands for the functional groups present, such as the N-H stretches of the amino group, the C=O stretch of the ketone, and C=C and C-N stretches of the aromatic ring.
Analytical Workflow Diagram
Caption: A typical analytical workflow for compound characterization.
Conclusion
1-(4-Amino-1H-indazol-1-yl)ethanone represents a promising, albeit currently under-characterized, molecule with significant potential in medicinal chemistry. Its structural similarity to known bioactive indazoles suggests a high probability of interesting pharmacological properties, particularly as a kinase inhibitor. The synthetic route proposed in this guide is robust and relies on well-understood chemical transformations. The analytical methods described provide a clear path for the unambiguous characterization of this compound. It is the author's belief that this technical guide will serve as a valuable resource for researchers embarking on the synthesis and investigation of this and related novel indazole derivatives, ultimately contributing to the advancement of drug discovery.
References
Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(2), o638–o639. [Link]
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Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2305. [Link]
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The Indazole Scaffold: A Privileged Motif in Kinase Inhibition and Oncology Drug Discovery — A Technical Guide to the Potential Biological Activity of 1-(4-Amino-1H-indazol-1-YL)ethanone
Abstract The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities, particularly in oncology. A multitude of indazole-containing...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities, particularly in oncology. A multitude of indazole-containing derivatives have been successfully developed as potent kinase inhibitors, with several gaining FDA approval for the treatment of various cancers. This technical guide delves into the potential biological activity of the novel compound, 1-(4-Amino-1H-indazol-1-YL)ethanone. While direct experimental data for this specific molecule is not yet prevalent in public literature, its structural features, rooted in the indazole core, provide a strong rationale for hypothesizing its mechanism of action and guiding its biological evaluation. This document will synthesize the extensive research on analogous indazole derivatives to propose potential therapeutic targets, outline detailed experimental protocols for validation, and provide a framework for its advancement in drug discovery pipelines.
Introduction: The Prominence of the Indazole Scaffold in Oncology
Indazole-containing compounds have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, anti-infective, and neuroprotective properties. However, their most significant impact to date has been in the realm of oncology.[1] The indazole moiety serves as a versatile scaffold for the design of small molecule kinase inhibitors, which have revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth and proliferation.[1][2]
Several clinically approved and investigational drugs underscore the therapeutic value of the indazole core. These include:
Pazopanib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.[1]
Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1][3]
Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and anaplastic lymphoma kinase (ALK).[1][4]
LY2874455: A fibroblast growth factor receptor (FGFR) inhibitor.[1]
CFI-400945: A polo-like kinase 4 (PLK4) inhibitor.[1][3]
The success of these agents highlights the indazole scaffold's ability to be tailored for high-affinity and selective binding to the ATP-binding pocket of various kinases. This established precedent provides a strong foundation for investigating the biological potential of novel indazole derivatives like 1-(4-Amino-1H-indazol-1-YL)ethanone.
Postulated Biological Activity and Mechanism of Action of 1-(4-Amino-1H-indazol-1-YL)ethanone
Based on the extensive literature on indazole-based kinase inhibitors, we can formulate a primary hypothesis for the biological activity of 1-(4-Amino-1H-indazol-1-YL)ethanone. The core indazole structure is likely to interact with the hinge region of the ATP-binding pocket of various protein kinases, a common binding motif for this class of compounds. The substituents on the indazole ring, namely the 4-amino and 1-ethanone groups, will modulate the binding affinity and selectivity for specific kinases.
Potential Kinase Targets:
Receptor Tyrosine Kinases (RTKs): Given that many indazole derivatives target RTKs involved in angiogenesis and cell proliferation, it is plausible that 1-(4-Amino-1H-indazol-1-YL)ethanone could exhibit inhibitory activity against:
VEGFRs (Vascular Endothelial Growth Factor Receptors): Inhibition of VEGFRs, particularly VEGFR-2, is a well-established anti-angiogenic strategy in cancer therapy.[5]
FGFRs (Fibroblast Growth Factor Receptors): Overactivity of FGFRs is implicated in a variety of cancers.[6][7]
EGFR (Epidermal Growth Factor Receptor): EGFR is a key driver in many epithelial cancers.[8]
Serine/Threonine Kinases:
PLK4 (Polo-like kinase 4): As a critical regulator of centriole duplication, PLK4 is an attractive target in oncology.[3]
Hypothesized Cellular Effects:
Inhibition of these key signaling kinases would be expected to translate into distinct cellular phenotypes, including:
Anti-proliferative Activity: By blocking the signaling pathways that drive cell division, the compound is expected to inhibit the growth of cancer cell lines.
Induction of Apoptosis: Disruption of survival signaling pathways can trigger programmed cell death.
Cell Cycle Arrest: Interference with cell cycle progression is a common mechanism of action for kinase inhibitors.
The following sections will detail the experimental protocols necessary to systematically test these hypotheses.
Experimental Protocols for Biological Evaluation
The following protocols provide a comprehensive framework for characterizing the biological activity of 1-(4-Amino-1H-indazol-1-YL)ethanone.
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory activity of the compound against a panel of purified kinases.
Methodology:
A radiometric kinase assay using ³²P-ATP is a robust method for this purpose.
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and a buffer containing MgCl₂ and ATP.
Compound Incubation: Add varying concentrations of 1-(4-Amino-1H-indazol-1-YL)ethanone to the reaction mixture and incubate for a defined period (e.g., 30 minutes) at 30°C.
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
Reaction Quenching: Stop the reaction by adding a solution of phosphoric acid.
Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which will bind the phosphorylated substrate.
Washing: Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
Quantification: Measure the amount of incorporated ³²P using a scintillation counter.
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Initial Kinase Panel: A targeted panel of kinases should be screened initially, including VEGFR-2, FGFR1, EGFR, and PLK4. Broader screening against a larger kinase panel can be performed subsequently to assess selectivity.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effect of the compound on various cancer cell lines.
Methodology:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[4][9]
Cell Seeding: Plate cancer cells (e.g., HUVEC for angiogenesis studies, MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) in 96-well plates and allow them to adhere overnight.[4][9]
Compound Treatment: Treat the cells with a range of concentrations of 1-(4-Amino-1H-indazol-1-YL)ethanone for 72 hours.
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Table 1: Representative Data from a Hypothetical Cell Proliferation Assay
Cell Line
Putative Target
IC₅₀ (µM) of 1-(4-Amino-1H-indazol-1-YL)ethanone
HUVEC
VEGFR-2
1.5
MCF-7
FGFR1
2.8
A549
EGFR
5.2
K562
Multiple
3.1
Apoptosis Assay
Objective: To determine if the compound induces apoptosis in cancer cells.
Methodology:
Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 and 48 hours.
Cell Harvesting: Harvest the cells and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Annexin V-positive/PI-negative cells: Early apoptotic cells
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells
Cell Cycle Analysis
Objective: To investigate the effect of the compound on cell cycle progression.
Methodology:
Propidium Iodide (PI) staining of DNA followed by flow cytometry.
Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Pathways and Workflows
Proposed Signaling Pathway Inhibition
The following diagram illustrates the potential points of intervention of 1-(4-Amino-1H-indazol-1-YL)ethanone within key oncogenic signaling pathways.
Caption: Proposed mechanism of action for 1-(4-Amino-1H-indazol-1-YL)ethanone.
Experimental Workflow
The following diagram outlines the logical flow of experiments for the biological evaluation of the compound.
Caption: A streamlined workflow for assessing the compound's biological effects.
Conclusion and Future Directions
While the precise biological activity of 1-(4-Amino-1H-indazol-1-YL)ethanone remains to be empirically determined, its indazole scaffold provides a strong rationale for its investigation as a potential anti-cancer agent, likely acting through the inhibition of key protein kinases. The experimental framework detailed in this guide offers a comprehensive and scientifically rigorous approach to elucidating its mechanism of action and therapeutic potential.
Should initial studies yield promising results, further investigations would be warranted, including:
Lead Optimization: Structure-activity relationship (SAR) studies to enhance potency and selectivity.
In Vivo Efficacy Studies: Evaluation of the compound's anti-tumor activity in animal models.
Pharmacokinetic and Toxicological Profiling: Assessment of the compound's drug-like properties.
The exploration of novel indazole derivatives like 1-(4-Amino-1H-indazol-1-YL)ethanone is a critical endeavor in the ongoing quest for more effective and targeted cancer therapies.
References
Wei, W., Liu, Z., Wu, X., Gan, C., Su, X., Liu, H., ... & Ye, T. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15683-15695. [Link]
Zhang, Y., Li, Y., Wang, Y., Zhang, J., & Liu, Y. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3891. [Link]
Cui, J., Peng, X., Gao, D. D., Dai, Y., Ai, J., & Li, Y. X. (2017). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & medicinal chemistry letters, 27(16), 3782-3786. [Link]
Pauls, S., Tzarum, N., & Engel, M. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Cancers, 12(8), 2233. [Link]
Fishwick, C. W., et al. (2015). Biological evaluation of novel FGFR inhibitors bearing indazole scaffold. Organic & biomolecular chemistry, 13(28), 7643-7654. [Link]
Qian, K., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6543. [Link]
Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening. European Journal of Medicinal Chemistry, 192, 112185. [Link]
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115599. [Link]
Kopasker, A. D., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(3), 670. [Link]
Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3891. [Link]
Kciuk, M., & Bilska, K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-510. [Link]
Pauls, S., Tzarum, N., & Engel, M. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Cancers, 12(8), 2233. [Link]
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15683-15695. [Link]
Kopasker, A. D., et al. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules, 29(3), 670. [Link]
Shevchenko, A. G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1716-1724. [Link]
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1-(4-Amino-1H-indazol-1-YL)ethanone mechanism of action
An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-(4-Amino-1H-indazol-1-YL)ethanone Authored by a Senior Application Scientist Preamble: Elucidating the Therapeutic Potential of a Novel Indazole Deriva...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-(4-Amino-1H-indazol-1-YL)ethanone
Authored by a Senior Application Scientist
Preamble: Elucidating the Therapeutic Potential of a Novel Indazole Derivative
The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure for the development of potent and selective kinase inhibitors.[1][2][3][4] Numerous indazole-containing therapeutics have reached clinical application, targeting a range of protein kinases implicated in oncology and inflammatory diseases.[2][3] This guide focuses on a specific, yet under-characterized derivative, 1-(4-Amino-1H-indazol-1-YL)ethanone. Drawing upon the extensive body of research on analogous compounds, we will propose a plausible mechanism of action for this molecule and outline a comprehensive, self-validating experimental framework to rigorously test this hypothesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this compound.
Section 1: The Indazole Core and its Role as a Kinase Hinge-Binder
The indazole nucleus is a bicyclic aromatic heterocycle that has proven to be an exceptional bioisostere for the purine core of ATP. This structural mimicry allows indazole derivatives to effectively compete with endogenous ATP for binding to the catalytic site of protein kinases. The nitrogen atoms of the indazole ring are well-positioned to form critical hydrogen bonds with the "hinge" region of the kinase domain, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction is a hallmark of many type I and type II kinase inhibitors and is fundamental to their inhibitory activity.
The specific substitution pattern on the indazole ring dictates the potency and selectivity of the inhibitor. The 4-amino group of 1-(4-Amino-1H-indazol-1-YL)ethanone is of particular interest. In many documented cases, an amino group at this position can act as a hydrogen bond donor, forming additional interactions with the kinase active site and significantly enhancing binding affinity.[5] The ethanone moiety at the 1-position is less common in established kinase inhibitors but likely influences the compound's physicochemical properties, such as solubility and cell permeability, and may also play a role in directing the orientation of the molecule within the ATP-binding pocket.
Section 2: Proposed Primary Molecular Targets and Mechanism of Action
Based on the extensive literature on 4-aminoindazole derivatives, we hypothesize that 1-(4-Amino-1H-indazol-1-YL)ethanone functions as a competitive inhibitor of one or more protein kinases. The most probable targets belong to families of kinases known to be susceptible to inhibition by this scaffold.
Hypothesized Kinase Targets:
Receptor Tyrosine Kinases (RTKs): The vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) are frequently targeted by indazole-based inhibitors.[5] These kinases are crucial regulators of angiogenesis and cell proliferation, and their dysregulation is a common feature of many cancers.
Polo-like Kinase 4 (PLK4): Several potent and selective PLK4 inhibitors are built around the indazole core.[6][7] PLK4 is a master regulator of centriole duplication, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells.[7]
BCR-ABL Kinase: The BCR-ABL fusion protein is the causative agent of chronic myeloid leukemia (CML).[8] The indazole scaffold has been successfully employed in the design of potent BCR-ABL inhibitors, including those active against drug-resistant mutants.[8]
Lymphocyte-specific kinase (Lck): Lck is a non-receptor tyrosine kinase of the Src family that plays a critical role in T-cell signaling. Indazole derivatives have been developed as Lck inhibitors for the potential treatment of autoimmune diseases and T-cell malignancies.[9][10]
The proposed mechanism of action is that 1-(4-Amino-1H-indazol-1-YL)ethanone binds to the ATP-binding site of these kinases, preventing the phosphorylation of their downstream substrates. This blockade of signal transduction would then lead to the observed cellular effects, such as inhibition of proliferation, induction of apoptosis, or suppression of angiogenesis.
Visualizing the Proposed Kinase Inhibition
Caption: Proposed competitive inhibition of a target kinase by 1-(4-Amino-1H-indazol-1-YL)ethanone.
Section 3: A Self-Validating Experimental Workflow for Mechanism of Action Elucidation
To rigorously test our hypothesis, a multi-step, self-validating experimental workflow is proposed. Each stage is designed to provide data that informs and validates the subsequent steps.
Step 1: Target Identification and Binding Affinity Determination
The initial and most critical step is to identify the direct molecular targets of 1-(4-Amino-1H-indazol-1-YL)ethanone.
Experimental Protocol: Kinase Panel Screening
Compound Preparation: Dissolve 1-(4-Amino-1H-indazol-1-YL)ethanone in DMSO to a stock concentration of 10 mM.
Assay Plate Preparation: Prepare assay plates for a broad panel of recombinant human kinases (e.g., a panel of >400 kinases).
Kinase Reaction: Initiate the kinase reaction by adding the compound at a fixed concentration (e.g., 1 µM), the respective kinase, its substrate, and ATP.
Detection: After a defined incubation period, quantify the kinase activity, typically by measuring the amount of phosphorylated substrate or the amount of ADP produced.
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. Hits are typically defined as kinases with >50% or >70% inhibition.
Data Presentation: Summary of Kinase Panel Screening Hits
Kinase Target
Percent Inhibition at 1 µM
VEGFR2
Hypothetical Data: 95%
PDGFRβ
Hypothetical Data: 88%
PLK4
Hypothetical Data: 75%
Lck
Hypothetical Data: 62%
Kinase X
Hypothetical Data: <10%
Kinase Y
Hypothetical Data: <5%
Experimental Protocol: IC50 Determination for Top Hits
Compound Dilution: Prepare a serial dilution of 1-(4-Amino-1H-indazol-1-YL)ethanone, typically from 10 µM down to the low nanomolar range.
Kinase Assay: Perform the kinase activity assay for each of the top hits identified in the initial screen using the range of compound concentrations.
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: IC50 Values for Lead Kinase Targets
Kinase Target
IC50 (nM)
VEGFR2
Hypothetical Data: 15
PDGFRβ
Hypothetical Data: 32
PLK4
Hypothetical Data: 89
Lck
Hypothetical Data: 210
Step 2: Cellular Activity and Target Engagement
Once the primary molecular targets have been identified and their inhibition confirmed in biochemical assays, the next step is to determine if the compound can engage these targets in a cellular context and elicit a biological response.
Cell Culture and Treatment: Culture a cell line that expresses the target kinase(s) (e.g., HUVECs for VEGFR2, MCF-7 for PLK4). Treat the cells with a dose range of 1-(4-Amino-1H-indazol-1-YL)ethanone for a specified time. For RTKs, stimulation with the cognate ligand (e.g., VEGF) is necessary.
Protein Extraction: Lyse the cells and quantify the total protein concentration.
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase and the total form of the kinase.
Detection and Analysis: Visualize the protein bands and quantify the band intensities. The ratio of phosphorylated to total protein is used to assess the degree of target inhibition.
Experimental Protocol: Cell Proliferation Assay
Cell Seeding: Seed cancer cell lines known to be dependent on the signaling pathways of the identified target kinases into 96-well plates.
Compound Treatment: Treat the cells with a serial dilution of 1-(4-Amino-1H-indazol-1-YL)ethanone.
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Step 3: Downstream Signaling Pathway Analysis
To confirm that the observed cellular effects are a direct result of target kinase inhibition, it is essential to analyze the downstream signaling pathways.
Experimental Protocol: Phospho-protein Array
Cell Treatment and Lysis: Treat cells as described for the Western blot protocol.
Array Hybridization: Incubate the cell lysates with a membrane-based or bead-based antibody array that detects the phosphorylation status of multiple downstream signaling proteins (e.g., Akt, ERK, STAT3).
Detection and Analysis: Detect the signals from the array and perform a semi-quantitative analysis to identify which signaling pathways are modulated by the compound.
Visualizing the Experimental Workflow
Caption: A self-validating workflow for elucidating the mechanism of action.
Section 4: Concluding Remarks and Future Directions
This guide has outlined a plausible, data-driven hypothesis for the mechanism of action of 1-(4-Amino-1H-indazol-1-YL)ethanone as a protein kinase inhibitor. The proposed experimental workflow provides a robust framework for validating this hypothesis, from initial target identification to the elucidation of downstream signaling effects. The successful completion of these studies would not only confirm the compound's mechanism of action but also provide critical data to support its further development as a potential therapeutic agent. Future work could include lead optimization to improve potency and selectivity, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy studies in relevant disease models.
References
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.This article provides insights into the development of indazole derivatives as inhibitors of Polo-like kinase 4. (Source: Not a direct URL, but based on provided search results)
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. This publication details the design and synthesis of 3-aminoindazole derivatives as potent inhibitors of BCR-ABL kinase. (Source: [Link])
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. This study explores the structure-activity relationship of indazole-based PLK4 inhibitors. (Source: [Link])
Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. This paper describes the discovery of a 3-aminoindazole derivative as a multi-targeted RTK inhibitor. (Source: [Link])
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. A review covering the broad pharmacological activities of indazole derivatives. (Source: [Link])
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. This article discusses the anti-cancer properties of various indazole-based compounds. (Source: [Link])
N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. This research highlights the use of aminoindazoles as potent inhibitors of Lck. (Source: [Link])
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. A review on the development of indazole derivatives as kinase inhibitors for cancer therapy. (Source: [Link])
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. This paper describes the synthesis and anti-cancer evaluation of novel indazole derivatives. (Source: [Link])
The Emergence of 1-(4-Amino-1H-indazol-1-YL)ethanone: A Technical Guide for Advanced Research
Foreword: The Indazole Scaffold as a Privileged Structure in Drug Discovery The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a cornerstone in modern medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Indazole Scaffold as a Privileged Structure in Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets. From the anti-inflammatory properties of Bendazac to the potent kinase inhibition of Pazopanib, indazole derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. This guide focuses on a specific, yet promising, derivative: 1-(4-Amino-1H-indazol-1-YL)ethanone, a research chemical poised for exploration in the landscape of targeted therapeutics.
Molecular Profile and Physicochemical Properties
1-(4-Amino-1H-indazol-1-YL)ethanone is a functionalized indazole derivative featuring an amino group at the 4-position and an acetyl group at the 1-position of the indazole ring. The strategic placement of these functional groups is anticipated to modulate the compound's solubility, chemical reactivity, and biological activity.
Table 1: Predicted Physicochemical Properties of 1-(4-Amino-1H-indazol-1-YL)ethanone
Property
Predicted Value
Molecular Formula
C₉H₉N₃O
Molecular Weight
175.19 g/mol
LogP
1.5-2.0
pKa (most basic)
3.5-4.5 (amino group)
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
3
Rotatable Bonds
1
Note: These values are in-silico predictions and await experimental verification.
Synthesis Pathway: A Proposed Protocol for N-Acetylation
The synthesis of 1-(4-Amino-1H-indazol-1-YL)ethanone can be logically approached through the regioselective N-acetylation of 4-amino-1H-indazole. The presence of two potential sites for acetylation (the amino group and the indazole nitrogen) necessitates a carefully controlled reaction to favor N1-acetylation of the indazole ring.
Proposed Synthetic Scheme
Caption: Proposed synthesis of 1-(4-Amino-1H-indazol-1-YL)ethanone.
Step-by-Step Experimental Protocol
Dissolution: Dissolve 4-amino-1H-indazole (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to 0°C in an ice bath.
Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution while stirring.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.
Structural Elucidation and Characterization
A comprehensive characterization of the synthesized 1-(4-Amino-1H-indazol-1-YL)ethanone is crucial to confirm its identity and purity. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, a singlet for the amino protons, and a singlet for the methyl protons of the acetyl group. The chemical shifts of the aromatic protons will be indicative of the substitution pattern.
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the acetyl group, the methyl carbon, and the carbons of the indazoyl core.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The fragmentation pattern can provide further structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the acetyl group, and C=N and C=C stretching vibrations of the indazole ring.
Table 2: Predicted Spectroscopic Data for 1-(4-Amino-1H-indazol-1-YL)ethanone
Biological Activity and Research Applications: A Focus on Kinase Inhibition
The aminoindazole scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors. The amino group at a key position on the indazole ring can form critical hydrogen bonds with the backbone of the kinase hinge region, a crucial interaction for potent inhibition.
Hypothesized Mechanism of Action
It is hypothesized that 1-(4-Amino-1H-indazol-1-YL)ethanone will act as a competitive inhibitor at the ATP-binding site of various protein kinases. The amino group at the 4-position is predicted to interact with the hinge region of the kinase, while the indazole ring and the acetyl group can occupy adjacent hydrophobic pockets.
Caption: Hypothesized binding mode of the compound in a kinase active site.
Potential Kinase Targets
Given the structural similarities to known kinase inhibitors, 1-(4-Amino-1H-indazol-1-YL)ethanone could potentially inhibit a range of kinases, including but not limited to:
Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).
Serine/Threonine Kinases: Such as Aurora kinases and Cyclin-Dependent Kinases (CDKs).
Experimental Workflow for Kinase Profiling
A systematic approach is required to evaluate the inhibitory potential of this compound.
Caption: Experimental workflow for evaluating kinase inhibitory activity.
Safety, Handling, and Storage
As with any research chemical, proper safety precautions are paramount. While specific toxicity data for 1-(4-Amino-1H-indazol-1-YL)ethanone is not available, data from related aminoindazole compounds suggest that it should be handled with care.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
1-(4-Amino-1H-indazol-1-YL)ethanone presents itself as a valuable research tool for the exploration of novel kinase inhibitors. Its straightforward synthesis and the established biological relevance of the aminoindazole scaffold make it an attractive candidate for further investigation. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical and biological properties, and the exploration of its therapeutic potential in relevant disease models.
Mogler, L., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 371. [Link]
Hansen, P. E., & Spanget-Larsen, J. (2017). N-Acetylated amino sugars: the dependence of NMR 3J(HNH2)-couplings on conformation, dynamics and solvent. Organic & Biomolecular Chemistry, 15(3), 569-577. [Link]
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Hein, D. W., et al. (2020). N-acetyltransferase 2 acetylator genotype-dependent N-acetylation of 4-aminobiphenyl in cryopreserved human hepatocytes. Pharmacogenetics and Genomics, 30(2), 25-31. [Link]
Wang, T., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(7), 5486-5507. [Link]
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Deng, X., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584. [Link]
Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters, 22(14), 4579-4584. [Link]
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Exploratory
The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals Abstract The indazole scaffold, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has firmly established itself as a "privileged scaffold" i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The indazole scaffold, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] While rare in nature, synthetic indazole derivatives exhibit an extraordinary breadth of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs and clinical candidates.[3][4] This guide, written from the perspective of a Senior Application Scientist, delves into the core principles that make indazole a cornerstone of modern drug design. We will explore its fundamental physicochemical properties, dissect key synthetic strategies, analyze its role as a versatile pharmacophore across various target classes—with a particular focus on kinase inhibition—and provide actionable insights into its structure-activity relationships (SAR). Through detailed protocols, data-driven tables, and mechanistic diagrams, this document serves as a technical resource for researchers aiming to harness the full potential of the indazole core in their drug discovery programs.
The Indazole Core: Structure and Physicochemical Rationale
At its heart, indazole is a bioisostere of indole, substituting a carbon atom at position 2 with a nitrogen atom.[3] This seemingly minor change has profound implications for its chemical properties and biological interactions. The scaffold exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[1] The choice of tautomer and the strategic placement of substituents are critical decisions in the design of an indazole-based therapeutic, as they directly influence the molecule's hydrogen bonding capacity, pKa, and overall spatial arrangement.
The strategic advantage of the indazole nucleus lies in its ability to engage in a wide array of non-covalent interactions. The pyrazole portion of the scaffold provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), making it an exceptional "hinge-binder" for many enzyme active sites, particularly kinases.[5] This dual-interaction capability is a primary driver of its privileged status.
Caption: Tautomeric equilibrium between 1H- and 2H-indazole.
Synthetic Strategies: Building the Indazole Core
The construction of the indazole scaffold is a well-trodden path in synthetic organic chemistry, with both classical and modern methodologies available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.
Classical and Modern Synthetic Routes
Historically, methods like the Fischer indazole synthesis, involving the cyclization of ortho-hydrazine benzoic acids, were foundational.[3] However, modern drug discovery demands more versatile and efficient methods that allow for precise control over functionalization. Contemporary approaches often involve transition metal-catalyzed reactions, which offer broad substrate scope and functional group tolerance.[1]
Key modern strategies include:
Palladium- or Copper-Catalyzed Cyclizations: Reactions involving the intramolecular C-N bond formation from precursors like o-haloaryl hydrazones are workhorses in the field.[1]
Rhodium-Catalyzed C-H Activation: These advanced methods allow for the direct construction of the indazole ring from readily available starting materials like aldehyde hydrazones or azobenzenes, minimizing pre-functionalization steps.[1]
[3+2] Cycloaddition Reactions: The reaction of arynes with diazo compounds provides a direct and efficient route to a wide range of substituted indazoles.[6]
Experimental Protocol: Copper-Catalyzed Synthesis of 1H-Indazoles
This protocol describes a common and robust method for synthesizing 1H-indazoles from o-haloaryl N-sulfonylhydrazones, a transformation that leverages a copper-catalyzed intramolecular C-N coupling.[1] This method is chosen for its reliability and tolerance of various functional groups, making it highly applicable in a drug discovery setting.
Step-by-Step Methodology:
Preparation of the Hydrazone (1a): To a solution of 2-bromobenzaldehyde (1.0 eq) in ethanol, add p-toluenesulfonhydrazide (1.05 eq). Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Upon completion, filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the N-tosylhydrazone precursor.
Cyclization Reaction (1b): In a sealed reaction vessel, combine the N-tosylhydrazone (1.0 eq), copper(I) oxide (Cu₂O, 0.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in dimethylformamide (DMF).
Heating and Monitoring: Purge the vessel with nitrogen or argon. Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the starting material.
Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
Purification and Validation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. The structure and purity of the final 1H-indazole product must be validated by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and ensure >95% purity for subsequent biological screening.
Caption: General workflow for copper-catalyzed indazole synthesis.
The Indazole as a Premier Pharmacophore
The indazole scaffold is a key feature in drugs targeting a multitude of diseases, including cancer, inflammation, and bacterial infections.[2][3] Its versatility stems from its ability to be decorated with various functional groups at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Dominance in Kinase Inhibition
The most prominent application of the indazole scaffold is in the development of protein kinase inhibitors.[5] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer. The indazole core is perfectly suited to target the ATP-binding site of many kinases.
Mechanism of Action:
The N1-H and N2 atoms of the 1H-indazole ring act as a bidentate pharmacophore that forms critical hydrogen bonds with the "hinge" region of the kinase active site. This interaction mimics the binding of the adenine moiety of ATP, effectively anchoring the inhibitor and blocking the enzyme's function.
Caption: Indazole core as a canonical kinase hinge-binder.
The utility of the indazole core extends far beyond kinase inhibition. Its unique electronic and structural features have been leveraged to target a wide range of proteins and enzymes.
Anti-inflammatory Agents: Drugs like Bendazac and Benzydamine utilize the indazole scaffold to exert anti-inflammatory effects.[1][3]
Antiemetics: Granisetron, a selective 5-HT3 receptor antagonist, contains an indazole nucleus and is critical for managing chemotherapy-induced nausea.[3]
IDO1 Inhibition: The indazole motif has been identified as a novel key pharmacophore for inhibiting Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in immuno-oncology. Docking studies show the indazole ring interacting with the heme ferrous ion in the active site.[1]
Decoding the Structure-Activity Relationship (SAR)
Systematic modification of the indazole scaffold is essential for optimizing a drug candidate. Field-proven insights have established several key principles for SAR exploration.
N1-Substitution: Alkylation or arylation at the N1 position prevents hinge binding in kinases but can be used to orient other parts of the molecule toward different pockets in the active site or to modulate physicochemical properties like solubility and metabolic stability.
C3-Substitution: This position is a primary vector for extending into the solvent-exposed region or deeper into the active site. The choice of substituent here is often critical for achieving target selectivity. For example, in IDO1 inhibitors, a carbohydrazide moiety at C3 was found to be crucial for potent activity.[1]
C5/C6-Substitution: These positions on the benzene ring are frequently used to attach larger groups that can pick up additional interactions, improve pharmacokinetic properties, or block metabolic soft spots. SAR studies have shown that substituents at the C6 position are crucial for the inhibitory activities of some FGFR inhibitors.[1]
The 4-Aminoindazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Ascendance of a Versatile Heterocycle In the landscape of medicinal chemistry, certain molecular frameworks co...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendance of a Versatile Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, distinct biological targets with high affinity. The 4-aminoindazole core is a prime example of such a scaffold, demonstrating remarkable versatility and therapeutic potential.[1][2] This bicyclic aromatic heterocycle, with its unique arrangement of nitrogen atoms and a strategically positioned amino group, serves as a crucial building block in the synthesis of a diverse array of bioactive molecules.[3] Its applications span a wide range of therapeutic areas, most notably in oncology, with significant contributions to the development of targeted cancer therapies.[3][4] This guide provides a comprehensive overview of the 4-aminoindazole core structure, its key applications, and the underlying principles that govern its biological activity.
The significance of the indazole nucleus lies in its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The amino group at the 4-position, in particular, often acts as a key hydrogen bond donor or acceptor, anchoring the molecule within the active site of a target protein. Furthermore, the indazole ring system is amenable to substitution at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This chemical tractability has enabled the development of highly potent and selective inhibitors for a range of important drug targets.
Key Therapeutic Applications of the 4-Aminoindazole Scaffold
The 4-aminoindazole core has been successfully employed in the design of inhibitors for several classes of enzymes and receptors. The following sections will delve into the most prominent applications, highlighting key examples and the structure-activity relationships (SAR) that have guided their development.
Kinase Inhibition in Oncology: A Cornerstone of Targeted Therapy
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Consequently, kinase inhibitors have become a major class of anticancer drugs.[6] The 4-aminoindazole scaffold has proven to be an exceptional platform for the development of potent and selective kinase inhibitors, targeting a variety of kinases implicated in tumor growth and progression.[4]
Aberrant signaling through the Fibroblast Growth Factor Receptor (FGFR) pathway is a known driver in several cancers, including hepatocellular carcinoma (HCC).[7] 4-Aminoindazole derivatives have been designed as irreversible inhibitors of FGFR4, demonstrating potent activity against both wild-type and clinically relevant gatekeeper mutant forms of the enzyme.[7]
One notable example is a series of aminoindazole derivatives that exhibit nanomolar activity against FGFR4, as well as its V550L and V550M mutants, while sparing other FGFR family members.[7] The design of these compounds often involves the incorporation of a reactive group, such as an acrylamide moiety, which forms a covalent bond with a cysteine residue in the active site of the kinase, leading to irreversible inhibition. The 4-aminoindazole core in these inhibitors typically forms crucial hydrogen bonds with the hinge region of the kinase domain.[2]
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
Mechanism of Kinase Inhibition by 4-Aminoindazole Derivatives
The following diagram illustrates the general mechanism by which a 4-aminoindazole-based inhibitor can bind to the ATP-binding pocket of a protein kinase.
Caption: General binding mode of a 4-aminoindazole kinase inhibitor.
The fusion protein BCR-ABL is the causative agent of Chronic Myeloid Leukemia (CML).[9] While the first-generation inhibitor imatinib was a breakthrough in CML treatment, resistance, often due to mutations in the ABL kinase domain (such as the T315I "gatekeeper" mutation), remains a clinical challenge.[9] 3-Aminoindazole derivatives have been developed as potent pan-BCR-ABL inhibitors, active against both wild-type and T315I mutant forms of the enzyme.[9]
For instance, a diarylamide 3-aminoindazole derivative, AKE-72, has shown impressive potency with IC50 values in the low nanomolar range against both wild-type BCR-ABL and the T315I mutant.[9] This demonstrates the ability of the aminoindazole scaffold to be adapted to overcome significant mechanisms of drug resistance.
The versatility of the aminoindazole scaffold extends to other kinase targets, including:
FLT3, PDGFRα, and Kit: 3-Amino-1H-indazol-6-yl-benzamides have been designed to target the "DFG-out" inactive conformation of these kinases, with some compounds exhibiting single-digit nanomolar efficacy.[6][10]
Indoleamine 2,3-dioxygenase 1 (IDO1): While not a kinase, IDO1 is an important cancer immunotherapy target. 4-Amino and 6-substituted aminoindazole derivatives have been investigated as IDO1 inhibitors, with some showing potent antiproliferative activity.[4][11]
PARP Inhibition: Exploiting Synthetic Lethality in Cancer
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for the repair of single-strand DNA breaks.[12] In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in a different DNA repair pathway (homologous recombination), the inhibition of PARP leads to the accumulation of DNA damage and cell death.[13] This concept is known as synthetic lethality.
The indazole scaffold has been instrumental in the development of potent PARP inhibitors. A notable example is Niraparib (MK-4827), a 2-phenyl-2H-indazole-7-carboxamide derivative, which is an approved drug for the treatment of ovarian, fallopian tube, and peritoneal cancers.[14] Niraparib exhibits potent inhibition of PARP-1 and PARP-2 with IC50 values in the low nanomolar range and shows selective antiproliferative activity against BRCA-1 and BRCA-2 deficient cancer cells.[14]
Synthetic Lethality with PARP Inhibitors in BRCA-Deficient Cancers
Caption: The principle of synthetic lethality with PARP inhibitors.
Other Therapeutic Avenues
Beyond oncology, the 4-aminoindazole core is being explored for a range of other therapeutic applications, including:
Anti-inflammatory Agents: Indazole derivatives have been investigated as inhibitors of enzymes involved in inflammation, such as lipoxygenase.[15]
Neuroprotective Agents: The unique structure of 4-aminoindazole makes it a valuable scaffold for the design of novel therapeutic agents for neurological disorders.[3]
Antimicrobial and Antiparasitic Agents: The indazole nucleus has shown a broad spectrum of activity against various pathogens.[16][17]
Synthesis and Methodologies
The synthesis of 4-aminoindazole derivatives can be achieved through various synthetic routes. A common approach involves the cyclization of appropriately substituted precursors. For example, the reaction of a substituted 2-fluorobenzonitrile with hydrazine hydrate can yield an aminoindazole, which can then be further functionalized.[18]
Representative Synthetic Protocol: Synthesis of a 4-Substituted Indazole Derivative
The following is a generalized experimental protocol for the synthesis of a 4-substituted indazole derivative, based on common synthetic strategies reported in the literature.[18]
Step 1: Formation of the Aminoindazole Core
To a solution of the appropriately substituted 2-fluoro-benzonitrile in n-butanol, add hydrazine hydrate.
Heat the reaction mixture at reflux for several hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Purify the resulting aminoindazole by column chromatography or recrystallization.
Step 2: N1-Alkylation
Dissolve the aminoindazole in a suitable solvent such as dimethyl sulfoxide (DMSO).
Add a base, for example, powdered potassium hydroxide (KOH).
To this mixture, add the desired alkylating agent (e.g., a substituted benzyl chloride) dropwise at room temperature.
Stir the reaction for several hours until completion as monitored by TLC.
Quench the reaction with water and extract the product with an organic solvent.
Dry the organic layer, concentrate, and purify the N1-alkylated indazole derivative.
Step 3: Further Functionalization (e.g., Sulfonamide Formation)
Dissolve the N1-alkylated indazole in a solvent like pyridine.
Cool the solution in an ice bath and add the desired sulfonyl chloride.
Allow the reaction to warm to room temperature and stir until completion.
Work up the reaction mixture and purify the final sulfonamide product.
Workflow for the Synthesis of a 4-Aminoindazole Derivative
Caption: A generalized synthetic workflow for 4-aminoindazole derivatives.
Conclusion and Future Perspectives
The 4-aminoindazole core has firmly established itself as a privileged scaffold in drug discovery. Its structural features and chemical versatility have enabled the development of a multitude of potent and selective inhibitors for key therapeutic targets, particularly in the realm of oncology. The successful clinical translation of 4-aminoindazole-based drugs like Niraparib underscores the immense potential of this scaffold.
Future research in this area will likely focus on several key aspects:
Expansion to New Targets: Exploring the utility of the 4-aminoindazole core for novel and challenging drug targets.
Development of Covalent and Allosteric Inhibitors: Designing next-generation inhibitors with improved selectivity and the ability to overcome drug resistance.
Application in Other Disease Areas: Further investigating the potential of 4-aminoindazole derivatives in inflammatory, infectious, and neurodegenerative diseases.
As our understanding of disease biology deepens and synthetic methodologies advance, the 4-aminoindazole core is poised to remain a cornerstone of medicinal chemistry, contributing to the development of innovative therapies for a wide range of human diseases.
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Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. (2009). PubMed.
An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. (2012). PubMed.
Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. (2025). ResearchGate.
Pharmacological properties of indazole derivatives: recent developments. (2017). PubMed.
Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. (2023). MDPI.
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
Full article: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). Taylor & Francis.
PARP inhibitors: Overview and indications. (2024). The Jackson Laboratory.
Design, synthesis, and pharmacological evaluation of indazole carboxamides of N-substituted pyrrole derivatives as soybean lipoxygenase inhibitors. (2023). PubMed.
PARP Inhibitors | Targeted cancer drugs. (n.d.). Cancer Research UK.
Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020). ResearchGate.
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2017). PubMed Central.
Synthesis of 1-(4-Amino-1H-indazol-1-yl)ethanone: An In-Depth Technical Guide
This comprehensive guide provides a detailed protocol for the synthesis of 1-(4-Amino-1H-indazol-1-yl)ethanone, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This documen...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide provides a detailed protocol for the synthesis of 1-(4-Amino-1H-indazol-1-yl)ethanone, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active molecules.[1] Their diverse biological activities have made them a focal point in the development of novel therapeutics. The target molecule, 1-(4-Amino-1H-indazol-1-yl)ethanone, features an amino group on the benzene ring and an acetyl group on the N1 position of the indazole core. This specific substitution pattern makes it a key intermediate for the synthesis of more complex molecules, such as kinase inhibitors and other targeted therapies.
The synthesis of this compound is strategically approached in a two-step sequence:
Formation of the Precursor: Synthesis of 1H-indazol-4-amine through the reduction of a readily available nitro-precursor, 4-nitro-1H-indazole.
Regioselective N-Acetylation: The selective introduction of an acetyl group at the N1 position of the 1H-indazol-4-amine.
This guide will provide a step-by-step methodology for each of these stages, supported by mechanistic insights and practical considerations for a successful synthesis.
Overall Synthetic Scheme
Figure 1: Overall synthetic workflow for 1-(4-Amino-1H-indazol-1-yl)ethanone.
Part 1: Synthesis of 1H-Indazol-4-amine
The initial step involves the reduction of the nitro group of 4-nitro-1H-indazole to an amine. The nitro group is often used in synthetic strategies to direct other substitutions on the aromatic ring and can then be readily converted to the versatile amino group.[2]
Mechanistic Rationale
The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. Several methods are available, including catalytic hydrogenation and the use of metals in acidic media.[3][4][5] For this protocol, we will focus on the use of tin(II) chloride (SnCl₂) in an alcoholic solvent, a method known for its efficiency in reducing nitroindazoles.[2] The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group, followed by protonation from the solvent, ultimately leading to the formation of the amine and tin(IV) byproducts.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
4-Nitro-1H-indazole
≥98%
Commercially Available
Starting material.
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
ACS Reagent
Standard Supplier
Reducing agent.
Ethanol (EtOH)
Anhydrous
Standard Supplier
Reaction solvent.
Sodium bicarbonate (NaHCO₃)
Saturated aqueous solution
In-house preparation
For neutralization.
Ethyl acetate (EtOAc)
ACS Grade
Standard Supplier
Extraction solvent.
Brine
Saturated aqueous solution
In-house preparation
For washing.
Anhydrous sodium sulfate (Na₂SO₄)
ACS Grade
Standard Supplier
Drying agent.
Silica gel
60 Å, 230-400 mesh
Standard Supplier
For column chromatography.
Experimental Protocol
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitro-1H-indazole (1.0 eq) in ethanol (10-15 mL per gram of starting material).
Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The addition may be exothermic, and cooling in a water bath can be applied if necessary.
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and then slowly add a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. This will precipitate tin salts.
Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1H-indazol-4-amine.
Part 2: Regioselective N-Acetylation of 1H-Indazol-4-amine
The second and final step is the acetylation of 1H-indazol-4-amine to yield the target compound. A key challenge in the modification of the indazole ring is controlling the regioselectivity of the substitution, as there are two potential nitrogen atoms for reaction (N1 and N2).
Mechanistic Rationale and Regioselectivity
The N-acetylation of indazoles can lead to a mixture of N1 and N2 substituted products. However, studies on the N-alkylation and N-acylation of indazoles have shown that the N1-substituted product is often the thermodynamically more stable isomer.[6][7] The regioselectivity can be influenced by the choice of base, solvent, and electrophile.[6][7]
To favor the formation of the N1-acetylated product, this protocol utilizes a strong base, sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). The NaH deprotonates the most acidic proton of the indazole ring (the N-H proton), forming the indazolide anion. This anion then acts as a nucleophile, attacking the acetylating agent. The presence of the 4-amino group can also be a site for acetylation. However, by controlling the stoichiometry of the reagents and the reaction conditions, it is possible to favor N-acetylation of the indazole ring. Any di-acetylated product (at N1 and the 4-amino group) or 4-N-acetylated product can be separated during purification.
Figure 2: Simplified mechanism for N1-acetylation of 1H-indazol-4-amine.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
1H-Indazol-4-amine
≥98%
From Step 1
Starting material.
Sodium hydride (NaH)
60% dispersion in mineral oil
Standard Supplier
Strong base. Handle with care.
Tetrahydrofuran (THF)
Anhydrous
Standard Supplier
Reaction solvent.
Acetic anhydride (Ac₂O)
ACS Reagent
Standard Supplier
Acetylating agent.
Saturated aqueous ammonium chloride (NH₄Cl)
In-house preparation
For quenching.
Ethyl acetate (EtOAc)
ACS Grade
Standard Supplier
Extraction solvent.
Brine
Saturated aqueous solution
In-house preparation
For washing.
Anhydrous sodium sulfate (Na₂SO₄)
ACS Grade
Standard Supplier
Drying agent.
Silica gel
60 Å, 230-400 mesh
Standard Supplier
For column chromatography.
Experimental Protocol
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 eq) in mineral oil. Wash the NaH with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes.
Solvent and Substrate Addition: Add anhydrous THF to the flask, followed by the portion-wise addition of 1H-indazol-4-amine (1.0 eq) at 0 °C (ice bath). Stir the mixture at this temperature for 30 minutes to allow for complete deprotonation, which is often indicated by the cessation of hydrogen gas evolution.
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture at 0 °C.
Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
Quenching and Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous sodium sulfate.
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the desired 1-(4-Amino-1H-indazol-1-yl)ethanone.
Characterization
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity. Recommended methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and regiochemistry of acetylation.
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H, C=O, and aromatic C-H bonds.
Melting Point: To assess the purity of the final product.
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Specific Hazards:
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and quench carefully.
Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.
Solvents: Organic solvents such as THF, ethanol, and ethyl acetate are flammable. Avoid open flames and ensure proper grounding of equipment.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Step 1: Incomplete Reduction
Insufficient reducing agent or reaction time.
Add more SnCl₂ or prolong the reflux time. Ensure the starting material is fully dissolved/suspended.
Step 2: Low Yield of N1-Acetylated Product
Incomplete deprotonation; competitive N2-acetylation or 4-amino group acetylation.
Ensure the NaH is active and the THF is anhydrous. Optimize the reaction temperature and time. The product mixture may require careful chromatographic separation.
Step 2: Formation of Di-acetylated Product
Excess acetic anhydride.
Use a stoichiometric amount of acetic anhydride or slightly less.
Conclusion
This guide provides a robust and well-rationalized protocol for the synthesis of 1-(4-Amino-1H-indazol-1-yl)ethanone. By following the detailed steps and understanding the underlying chemical principles, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development. The emphasis on mechanistic understanding and practical troubleshooting aims to empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific needs.
References
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]
Canning, C., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]
Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
Organic Syntheses. (n.d.). Indazole. Available at: [Link]
Rakib, E. M., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols.
Reaction Chemistry. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
Wikipedia. (2023). Reduction of nitro compounds. Available at: [Link]
Application Notes and Protocols for the Regioselective Synthesis of N1-Substituted Indazoles
For Researchers, Scientists, and Drug Development Professionals Abstract N1-substituted indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise c...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-substituted indazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The precise control of regioselectivity during their synthesis is paramount, as the biological activity often resides in a single regioisomer. This guide provides an in-depth exploration of scientifically vetted strategies for the regioselective synthesis of N1-substituted indazoles. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of regiocontrol, offering field-proven insights to empower researchers in their synthetic endeavors. Detailed, step-by-step protocols for key methodologies are presented, alongside a critical analysis of the factors governing the selective formation of the desired N1-isomer.
The Strategic Imperative for Regiocontrol in Indazole Synthesis
The indazole nucleus, a bicyclic heteroaromatic system, possesses two nucleophilic nitrogen atoms, N1 and N2. Direct substitution reactions, such as alkylation or arylation, on an unsubstituted indazole ring often yield a mixture of N1 and N2 isomers, leading to challenging purification processes and reduced overall yield of the desired product.[1][2] Given that the N1- and N2-substituted regioisomers can exhibit vastly different pharmacological profiles, achieving high regioselectivity is not merely a matter of synthetic efficiency but a critical determinant of biological efficacy and safety. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer, a factor that can be exploited to favor the formation of N1-substituted products under certain conditions.[3][4]
Key Strategies for Regioselective N1-Substitution
The regiochemical outcome of indazole substitution is a delicate interplay of electronic and steric factors of the indazole core, the nature of the electrophile, and the reaction conditions, including the choice of base and solvent.[3][4] Several reliable strategies have emerged to steer the reaction towards the desired N1-isomer.
N1-Alkylation: Leveraging Thermodynamic Control and Cation Chelation
Direct N-alkylation of the indazole ring is a common approach, and achieving N1-selectivity often relies on exploiting the greater thermodynamic stability of the N1-alkylated product.[3][4][5]
Causality Behind Experimental Choices:
Base and Solvent System: The combination of a strong, non-nucleophilic base and an appropriate solvent is crucial. Sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has proven to be a highly effective system for promoting N1-alkylation.[3][6] NaH deprotonates the indazole to form the indazolide anion. The choice of a less polar, aprotic solvent like THF is thought to favor the formation of a tight ion pair between the indazolide anion and the sodium cation.
Chelation-Controlled Selectivity: For indazoles bearing a substituent at the C3 position capable of chelation (e.g., carboxymethyl, COMe, carboxamide), a coordination complex can form between the N2 nitrogen, the substituent's heteroatom, and the metal cation (e.g., Na+).[1][7] This chelation effectively blocks the N2 position, directing the incoming electrophile to the N1 position with high selectivity.[1][7] DFT calculations support the hypothesis that this chelation is a significant driving force for N1-regioselectivity.[7]
Thermodynamic Equilibration: In some cases, initial alkylation may occur at both nitrogen atoms. However, under conditions that allow for equilibration, the initially formed N2-isomer can rearrange to the more thermodynamically stable N1-isomer.[3][4][8] This can be facilitated by using specific electrophiles like α-halo carbonyls or β-halo esters in a polar aprotic solvent such as DMF.[3][4][8]
Workflow for N1-Alkylation:
Caption: General workflow for N1-alkylation of indazoles.
Protocol 1: Regioselective N1-Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is adapted from a study demonstrating high N1-selectivity for a range of substituted indazoles.[3][6]
Materials:
Substituted 1H-indazole (1.0 equiv)
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
Alkyl halide or tosylate (1.1 equiv)
Anhydrous tetrahydrofuran (THF)
Saturated aqueous ammonium chloride solution
Ethyl acetate
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous THF dropwise.
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). The reaction time can vary from a few hours to overnight. For less reactive electrophiles, gentle heating (e.g., to 50 °C) may be required.[2]
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired N1-substituted indazole.
Self-Validation: The regiochemistry of the product should be confirmed by 1D and 2D NMR spectroscopy. A key diagnostic tool is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. For an N1-substituted indazole, a correlation is expected between the protons of the N-alkyl group and the C7a carbon of the indazole ring.[3] Conversely, for an N2-substituted isomer, a correlation would be observed between the N-alkyl protons and the C3 carbon.[3]
Note: The use of NaH in THF generally provides excellent N1-selectivity, especially with C3-substituted indazoles that can participate in chelation. However, strong electron-withdrawing groups at other positions (e.g., C7) can favor N2-alkylation.[3][6]
Transition Metal-Catalyzed N1-Arylation
For the synthesis of N1-arylindazoles, transition metal-catalyzed cross-coupling reactions are the methods of choice. While both palladium and copper-based systems have been developed, copper-catalyzed Ullmann-type couplings are often more effective for the N-arylation of imidazoles and related heterocycles.[9]
Causality Behind Experimental Choices:
Catalyst and Ligand: Copper(I) salts, such as CuI, are commonly used as catalysts. The choice of ligand is critical for an efficient reaction. Ligands such as 1,10-phenanthrolines can accelerate the reaction and allow for milder conditions.[10]
Base: A suitable base, such as K2CO3 or Cs2CO3, is required to deprotonate the indazole.
Solvent: A high-boiling point polar aprotic solvent like DMF or dioxane is typically used to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.
Logical Relationship for N1-Arylation:
Caption: Key components for copper-catalyzed N1-arylation.
Protocol 2: Copper-Catalyzed N1-Arylation of Indazoles
This protocol provides a general procedure for the copper-catalyzed N-arylation of indazoles with aryl halides.
Materials:
Substituted 1H-indazole (1.2 equiv)
Aryl iodide or bromide (1.0 equiv)
Copper(I) iodide (CuI) (10 mol%)
4,7-Dimethoxy-1,10-phenanthroline (20 mol%)
Potassium carbonate (K2CO3) (2.0 equiv)
Anhydrous dioxane or DMF
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), substituted 1H-indazole (1.2 equiv), CuI (10 mol%), 4,7-dimethoxy-1,10-phenanthroline (20 mol%), and K2CO3 (2.0 equiv).
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon).
Add anhydrous dioxane or DMF via syringe.
Heat the reaction mixture to 110 °C and stir for 24-48 hours, or until the reaction is complete as monitored by TLC or LC-MS.
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite, washing with ethyl acetate.
Wash the filtrate with water and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired N1-aryl indazole.
Alternative and Emerging Methodologies
While direct alkylation and arylation are workhorse reactions, other innovative methods have been developed for the regioselective synthesis of N1-substituted indazoles.
Synthesis from N-Substituted Hydrazines: A classic and highly regioselective approach involves the cyclization of a pre-functionalized precursor, such as the reaction of an N-alkyl or N-arylhydrazine with an ortho-haloaryl carbonyl or nitrile compound.[3][4] This strategy ensures the substituent is unequivocally placed at the N1 position.
The Davis-Beirut Reaction: This reaction provides access to 3-alkoxy-2H-indazoles, which can then be further reacted with a range of electrophiles to yield N1,N2-disubstituted-1H-indazolones.[11][12]
Mitsunobu Reaction: The Mitsunobu reaction generally favors the formation of the N2-substituted indazole isomer.[3] This provides a complementary method for accessing the other regioisomer when desired.
Conclusion
The regioselective synthesis of N1-substituted indazoles is a critical capability for medicinal chemists and drug development professionals. A thorough understanding of the interplay between substrate electronics, reaction conditions, and the underlying reaction mechanisms is essential for achieving high selectivity. The protocols and strategies outlined in this guide, particularly the use of NaH in THF for N1-alkylation and copper-catalyzed N-arylation, provide robust and reliable methods for accessing these valuable compounds. The continual development of novel synthetic methodologies will undoubtedly further expand the toolkit for the precise and efficient construction of N1-substituted indazoles.
References
Cunningham, D. et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1951. [Link]
Wang, J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6367-6373. [Link]
(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. [Link]
(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - ResearchGate. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. [Link]
Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1951. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. [Link]
The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC - NIH. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]
(PDF) Transition‐Metal‐Catalyzed Syntheses of Indazoles - ResearchGate. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI. [Link]
Regioselective N-alkylation of the 1H-indazole scaffold. [Link]
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry - ACS Publications. [Link]
The Davis–Beirut Reaction: N1,N2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles | Organic Letters - ACS Publications. [Link]
Gold-Catalyzed Regioselective N -1 Arylation of Indazoles - ResearchGate. [Link]
Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles | The Journal of Organic Chemistry - ACS Publications. [Link]
Mastering the Synthesis of N-Acylated 4-Amino-1H-Indazoles: A Comprehensive Guide for Drug Discovery Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties and ability to engage in...
Author: BenchChem Technical Support Team. Date: February 2026
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties and ability to engage in crucial hydrogen bonding interactions make it a privileged motif in drug design.[3] Among the vast landscape of indazole derivatives, those bearing an acylated amino group at the 4-position are of significant interest, offering a versatile handle for modulating biological activity and pharmacokinetic properties.
This comprehensive guide provides an in-depth exploration of the N-acylation of 4-amino-1H-indazole, addressing the critical challenge of chemoselectivity and offering detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important synthetic transformation in their discovery programs.
The Chemoselectivity Challenge: Navigating Multiple Nucleophilic Sites
The primary hurdle in the N-acylation of 4-amino-1H-indazole lies in the presence of three potential nucleophilic centers: the exocyclic 4-amino group and the two endocyclic nitrogen atoms of the pyrazole ring (N-1 and N-2). Achieving selective acylation at the desired 4-amino position requires a nuanced understanding of the relative reactivity of these sites under various reaction conditions.
Under neutral or basic conditions, the exocyclic 4-amino group is generally the most nucleophilic and therefore the most likely site of acylation. This is attributed to the greater localization of the lone pair of electrons on the exocyclic nitrogen compared to the endocyclic nitrogens, whose lone pairs contribute to the aromaticity of the heterocyclic ring system.
Conversely, under acidic conditions, the more basic exocyclic amino group can be protonated, forming an ammonium salt. This deactivates it towards electrophilic attack by an acylating agent, potentially leading to acylation at the less basic endocyclic N-1 or N-2 positions.
The regioselectivity of acylation at the endocyclic nitrogens is also a key consideration. While a mixture of N-1 and N-2 acylated products is possible, the N-1 acylated isomer is often the thermodynamically more stable product.[4]
Figure 1. Logical workflow for achieving chemoselective N-acylation of the 4-amino group.
Protocol 1: Selective N-Acylation of 4-Amino-1H-Indazole with an Acyl Chloride
This protocol details a robust method for the chemoselective acylation of the 4-amino group using an acyl chloride in the presence of a non-nucleophilic base.
Appropriate eluent for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-1H-indazole (1.0 eq.) in anhydrous DCM or THF.
Base Addition: Add anhydrous pyridine or triethylamine (1.5-2.0 eq.) to the solution.
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Acyl Chloride Addition: Slowly add the acyl chloride (1.1-1.2 eq.) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up:
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-(1H-indazol-4-yl)amide.
Parameter
Recommended Condition
Rationale
Solvent
Anhydrous DCM or THF
Aprotic solvents that are unreactive towards the acyl chloride.
Base
Pyridine or Triethylamine
Acts as a scavenger for the HCl byproduct, driving the reaction to completion. Being non-nucleophilic, it does not compete with the amino group for the acylating agent.
Temperature
0 °C to room temperature
Initial cooling helps to control the exothermic reaction. Allowing the reaction to warm to room temperature ensures completion.
Stoichiometry
Slight excess of acyl chloride
Ensures complete consumption of the starting material. A large excess should be avoided to minimize potential side reactions.
Protocol 2: Selective N-Acylation of 4-Amino-1H-Indazole with an Anhydride
This protocol provides an alternative method using a carboxylic anhydride as the acylating agent.
Reaction Setup: In a round-bottom flask, dissolve 4-amino-1H-indazole (1.0 eq.) in anhydrous pyridine or a mixture of DCM and triethylamine.
Anhydride Addition: Add the carboxylic anhydride (1.1-1.5 eq.) to the solution.
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) if the starting material is not fully consumed at room temperature. Monitor the reaction by TLC.
Work-up:
Upon completion, cool the reaction mixture to room temperature and carefully add water to quench any unreacted anhydride.
If pyridine was used as the solvent, remove it under reduced pressure.
Dilute the residue with DCM or ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
Purification: Purify the crude product by silica gel column chromatography.
Parameter
Recommended Condition
Rationale
Acylating Agent
Carboxylic Anhydride
Generally less reactive than acyl chlorides, offering a more controlled reaction.
Base
Pyridine or Triethylamine
Acts as a catalyst and scavenger for the carboxylic acid byproduct.
Temperature
Room temperature to 50 °C
Milder conditions are often sufficient, but gentle heating can increase the reaction rate.
Alternative Strategy: N-1 Protection-Acylation-Deprotection
In cases where achieving high chemoselectivity via direct acylation is challenging, a protection-acylation-deprotection strategy can be employed. This involves first protecting the more reactive N-1 position of the indazole ring, followed by acylation of the 4-amino group, and subsequent removal of the protecting group.
Figure 2. Workflow for the N-1 protection-acylation-deprotection strategy.
Common N-1 Protecting Groups for Indazoles:
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine or DMAP. Removed under acidic conditions (e.g., TFA in DCM).[5]
Trityl (Tr): Introduced using trityl chloride and a base. It is a bulky group that can offer steric hindrance. Removed by mild acid treatment.
p-Methoxybenzyl (PMB): Introduced using PMB-Cl and a base. Can be removed oxidatively with DDQ or ceric ammonium nitrate (CAN).
The choice of protecting group will depend on the overall synthetic route and the compatibility with other functional groups in the molecule.
Analytical Characterization: Confirming the Structure
Unequivocal characterization of the acylated product is crucial to confirm that the desired chemoselectivity has been achieved. A combination of spectroscopic techniques is recommended.
¹H NMR Spectroscopy:
Disappearance of the -NH₂ Signal: The broad singlet corresponding to the two protons of the 4-amino group in the starting material will disappear.
Appearance of an -NH-C=O Signal: A new singlet or broad singlet will appear in the downfield region (typically δ 8-10 ppm), corresponding to the amide proton.
Shifts in the Aromatic Region: Acylation of the 4-amino group will induce changes in the chemical shifts of the aromatic protons on the indazole ring.
Presence of the N-1 Proton: A broad singlet in the far downfield region (typically δ 12-13 ppm) corresponding to the N-1 proton of the indazole ring should still be present, confirming that acylation has not occurred at this position.
¹³C NMR Spectroscopy:
Appearance of a Carbonyl Signal: A new resonance will appear in the carbonyl region (typically δ 165-175 ppm).
Shifts in Aromatic Carbon Signals: The chemical shifts of the carbons in the indazole ring will be altered upon acylation of the 4-amino group.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
Conclusion
The selective N-acylation of the 4-amino group of 4-amino-1H-indazole is a readily achievable transformation with careful control of reaction conditions. By leveraging the inherent higher nucleophilicity of the exocyclic amino group under neutral or basic conditions, researchers can efficiently synthesize a wide range of N-(1H-indazol-4-yl)amides. The protocols and analytical guidance provided in this document offer a solid foundation for the successful implementation of this key reaction in drug discovery and development programs.
References
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
Qian, Y. et al. (2018). Design, synthesis, and biological evaluation of novel 1H-indazole derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 157, 1039-1050.
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (URL: [Link])
Application Notes & Protocols: Strategic Reduction of 4-Nitro-1H-Indazole to 4-Amino-1H-Indazole
Abstract The transformation of 4-nitro-1H-indazole to 4-amino-1H-indazole is a critical step in the synthesis of numerous pharmacologically active molecules. The indazole scaffold is a privileged structure in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The transformation of 4-nitro-1H-indazole to 4-amino-1H-indazole is a critical step in the synthesis of numerous pharmacologically active molecules. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of FDA-approved drugs for oncology and antiemetic therapies.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and execution of reduction methodologies for this pivotal conversion. We delve into the mechanistic underpinnings of three primary methods: catalytic hydrogenation, iron-mediated reduction, and stannous chloride reduction. Detailed, field-tested protocols are provided, emphasizing experimental causality, safety, and analytical validation to ensure reliable and reproducible outcomes.
Introduction: The Significance of 4-Amino-1H-Indazole
4-Amino-1H-indazole is a versatile synthetic intermediate. The amino group serves as a crucial functional handle for further molecular elaboration, enabling the construction of complex derivatives for structure-activity relationship (SAR) studies. The parent indazole ring system is thermodynamically stable and aromatic, making it an excellent scaffold for building drug candidates.[2] Its applications are extensive, with indazole-containing compounds investigated for their potential as anti-cancer, anti-inflammatory, and anti-diabetic agents, among others.[2]
The most common synthetic precursor to 4-amino-1H-indazole is 4-nitro-1H-indazole, which can be synthesized from 2-methyl-3-nitroaniline.[3] The reduction of the aromatic nitro group is therefore a fundamental and frequently performed transformation in many drug discovery pipelines.
Mechanistic Overview of Aromatic Nitro Group Reduction
The conversion of an aromatic nitro compound (Ar-NO₂) to its corresponding aniline (Ar-NH₂) is a six-electron reduction. The process proceeds through several key intermediates, namely the nitroso (Ar-NO) and hydroxylamine (Ar-NHOH) species.
The general mechanism involves a series of sequential single-electron transfers (SET) from the reducing agent (metal surface or hydride) and protonation steps from the solvent or acid in the medium.[4] Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.
Caption: General pathway for the six-electron reduction of a nitroarene.
Comparative Analysis of Key Reduction Methodologies
The choice of reducing agent is paramount and depends on factors such as substrate functional group tolerance, desired reaction scale, laboratory safety protocols, and cost. Below is a comparative summary of the three most reliable methods.
Parameter
Catalytic Hydrogenation
Iron (Fe) / Acid
Stannous Chloride (SnCl₂)
Primary Reagents
Pd/C, H₂ gas or transfer agent (e.g., HCOOH)
Fe powder, HCl, Acetic Acid, or NH₄Cl
SnCl₂·2H₂O, HCl (optional), Ethanol
Selectivity
High, but can reduce other groups (alkenes, alkynes, some carbonyls).[5]
Excellent chemoselectivity for the nitro group.[4]
Stoichiometric heavy metal waste (tin); workup can be tedious.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is prized for its efficiency and clean reaction profile. It is particularly suitable for substrates that lack other easily reducible functional groups.
Caption: Experimental workflow for catalytic hydrogenation.
Materials & Equipment:
4-nitro-1H-indazole (1.0 eq)
10% Palladium on Carbon (Pd/C), 5-10 mol%
Ethanol or Methanol (solvent)
Round-bottom flask
Magnetic stirrer and stir bar
Hydrogen balloon
Inert gas (Nitrogen or Argon) supply
Vacuum line
Celite® or other filter aid
Buchner funnel and filter flask
Procedure:
Setup: To a round-bottom flask, add 4-nitro-1H-indazole (1.0 eq) and the solvent (e.g., ethanol, ~20 mL per gram of substrate).
Inerting: Add a magnetic stir bar. Seal the flask and purge with an inert gas like nitrogen.
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst (0.05 - 0.10 eq). Causality: The inert atmosphere prevents premature reaction and is a critical safety step as Pd/C can be pyrophoric.
Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this purge cycle 3-4 times to ensure the atmosphere is saturated with hydrogen.[4]
Reaction: Stir the mixture vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, gas).
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is completely consumed.
Workup: Once complete, carefully purge the flask with nitrogen to remove all hydrogen.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Insight: Never allow the Pd/C on the filter pad to dry completely, as it can ignite upon contact with air. Keep the pad wet with solvent during filtration.[4]
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-1H-indazole. The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Iron Powder and Ammonium Chloride
This classic "Béchamp-type" reduction is robust, inexpensive, and highly chemoselective, making it ideal for molecules with other sensitive functional groups.[4]
Caption: Experimental workflow for Iron/NH₄Cl reduction.
Materials & Equipment:
4-nitro-1H-indazole (1.0 eq)
Iron powder (3-5 eq)
Ammonium chloride (NH₄Cl, ~4 eq)
Ethanol and Water (e.g., 4:1 mixture)
Round-bottom flask with reflux condenser
Heating mantle or oil bath
Magnetic stirrer and stir bar
Procedure:
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitro-1H-indazole (1.0 eq), ethanol, and water.
Reagent Addition: Add ammonium chloride (~4 eq) and iron powder (~3-5 eq) to the mixture.[4]
Reaction: Heat the reaction mixture to reflux. Expertise Insight: The reaction is often exothermic and may become vigorous initially. Controlled heating is advised.
Monitoring: Monitor the reaction by TLC until completion.
Workup: Cool the mixture to room temperature.
Filtration: Filter the hot mixture through a pad of Celite® to remove the iron oxides and excess iron. Wash the filter cake thoroughly with hot ethanol or ethyl acetate to ensure complete recovery of the product.[4]
Isolation: Remove the organic solvent from the filtrate under reduced pressure. The remaining aqueous solution can be extracted with a suitable organic solvent (like ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.
Protocol 3: Reduction using Stannous Chloride (SnCl₂)
Stannous chloride is a mild and effective reducing agent for nitroarenes, often used when catalytic hydrogenation is not viable due to catalyst poisoning or other reactive functional groups.[7][8]
Caption: Experimental workflow for Stannous Chloride reduction.
Materials & Equipment:
4-nitro-1H-indazole (1.0 eq)
Stannous chloride dihydrate (SnCl₂·2H₂O, 4-5 eq)
Ethanol
Ethyl Acetate
Aqueous base (e.g., 2M NaOH or KOH)
Round-bottom flask
Magnetic stirrer and stir bar
Procedure:
Setup: Dissolve 4-nitro-1H-indazole (1.0 eq) in ethanol (~15-20 mL per gram) in a round-bottom flask.
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, ~5 eq) to the solution.[5]
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as indicated by TLC analysis.
Workup - Quenching: Cool the reaction to room temperature and remove the solvent under reduced pressure.
Workup - Basification: Partition the crude residue between ethyl acetate and a 2M aqueous solution of NaOH or KOH. Add the base portion-wise with cooling until the pH of the aqueous layer is >8. Causality: This step is crucial to precipitate tin salts as tin hydroxides and liberate the free amine product, which is often complexed with the Lewis acidic tin.
Extraction: Separate the layers and extract the aqueous layer multiple times with ethyl acetate.[5]
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-amino-1H-indazole.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the final product.
Technique
Expected Observations for 4-Amino-1H-Indazole
TLC
The product spot should have a lower Rf value than the starting nitro-indazole (due to increased polarity) and should be visualized under UV light and/or by staining (e.g., with ninhydrin for the primary amine).
¹H NMR
Appearance of a broad singlet corresponding to the -NH₂ protons (typically ~4-5 ppm, solvent dependent), and characteristic shifts in the aromatic protons compared to the starting material.
¹³C NMR
A significant upfield shift for the carbon atom attached to the former nitro group (C4) is expected due to the change from a strongly electron-withdrawing group (-NO₂) to a strongly electron-donating group (-NH₂).
Mass Spec (MS)
The molecular ion peak [M+H]⁺ should correspond to the calculated mass of C₇H₈N₃⁺ (m/z ≈ 134.07).
Conclusion
The reduction of 4-nitro-1H-indazole is a well-established yet nuanced transformation. Catalytic hydrogenation offers a clean and efficient route for substrates amenable to the conditions. For molecules requiring high chemoselectivity, iron-based reductions provide a cost-effective and robust alternative. Stannous chloride remains a reliable choice, particularly for small to medium-scale synthesis where its workup is manageable. By understanding the mechanistic principles and following these detailed protocols, researchers can confidently and successfully synthesize 4-amino-1H-indazole, a key building block for advancing drug discovery and development.
References
Abbassi, N., Rakib, E. M., Bouissane, L., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. Synthetic Communications, 41(7), 999-1005. [Link]
Rakib, E. M., et al. (2011). Scheme 3. Reduction of 4-nitroindazole with SnCl2 in alcohol. ResearchGate. [Link]
Sci-Space. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Sci-Space by Typeset. [Link]
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians. [Link]
Barbe, G., et al. (2012). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 14(5), 1238-1241. [Link]
University of New Orleans. (n.d.). Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO. [Link]
Alarcón-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5894-5907. [Link]
Kumar, V., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 37-61. [Link]
Kim, H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(5), 3778-3786. [Link]
Alarcón-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
The Strategic Intermediate: A Guide to 1-(4-Amino-1H-indazol-1-yl)ethanone in Modern Drug Discovery
In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic aromatic nature provides a versatile framework f...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its unique bicyclic aromatic nature provides a versatile framework for interacting with a multitude of biological targets. Among the diverse array of functionalized indazoles, 1-(4-amino-1H-indazol-1-yl)ethanone emerges as a synthetic intermediate of significant strategic importance, particularly in the development of kinase inhibitors and other targeted therapies.[3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and practical applications of this valuable building block.
The Significance of the 4-Amino-1-acetyl-indazole Moiety
The 1-(4-amino-1H-indazol-1-yl)ethanone molecule incorporates two key functional groups that offer distinct advantages in synthetic campaigns. The N1-acetyl group serves a dual purpose: it activates the indazole ring for certain electrophilic substitutions and can also function as a protecting group, modulating the reactivity of the pyrazole nitrogen. More critically, the 4-amino group provides a crucial handle for a wide range of synthetic transformations. This primary amine is a key nucleophile for the construction of ureas, amides, sulfonamides, and for participation in various carbon-nitrogen bond-forming cross-coupling reactions. These linkages are frequently employed to connect the indazole core to other pharmacophoric fragments, enabling the exploration of vast chemical space in the quest for potent and selective drug candidates.
Physicochemical Properties and Handling
Precise knowledge of the physicochemical properties of synthetic intermediates is paramount for successful process development and scale-up. Below is a summary of the available data for 1-(4-amino-1H-indazol-1-yl)ethanone and its key precursors.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Appearance
CAS Number
4-Nitro-1H-indazole
C₇H₅N₃O₂
163.13
White to yellow solid
2942-40-7
1-Acetyl-4-nitro-1H-indazole
C₉H₇N₃O₃
205.17
Not readily available
Not readily available
1-(4-Amino-1H-indazol-1-yl)ethanone
C₉H₉N₃O
175.19
Not readily available
Not readily available
4-Amino-1H-indazole
C₇H₇N₃
133.15
Yellow solid
41748-71-4
Safety and Handling Precautions:
4-Nitro-1H-indazole : This compound is classified as an irritant.[5] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
4-Amino-1H-indazole : This compound is also classified as an irritant.[6] Similar to its nitro precursor, appropriate PPE is required, and work should be performed in a fume hood.
1-(4-Amino-1H-indazol-1-yl)ethanone : While specific safety data is not available, it should be handled with the same precautions as its precursors, assuming it may be an irritant.
Synthetic Protocols: A Step-by-Step Guide
The synthesis of 1-(4-amino-1H-indazol-1-yl)ethanone is most strategically approached via a three-step sequence starting from 2-methyl-3-nitroaniline. This pathway allows for the introduction of the N-acetyl group prior to the sensitive reduction of the nitro functionality, thereby avoiding unwanted side reactions.
Figure 1: Proposed synthetic workflow for 1-(4-amino-1H-indazol-1-yl)ethanone.
Protocol 1: Synthesis of 4-Nitro-1H-indazole
This procedure follows a classical diazotization and cyclization reaction.
Materials:
2-Methyl-3-nitroaniline
Sodium nitrite (NaNO₂)
Glacial acetic acid
Water
Ice bath
Overhead stirrer
Procedure:
In a suitable reaction vessel equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.
Cool the mixture to 0 °C using an ice bath.
In a separate beaker, prepare a solution of sodium nitrite (2.2 eq) in water.
Add the sodium nitrite solution to the cooled solution of 2-methyl-3-nitroaniline in a single portion while stirring vigorously. An immediate precipitate will form.[5]
Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
Collect the precipitate by filtration.
Concentrate the filtrate under reduced pressure.
Suspend the resulting solid in water, filter, and dry to yield 4-nitro-1H-indazole as a dark orange solid.[5]
Rationale: The reaction proceeds through the diazotization of the aniline, followed by an intramolecular cyclization to form the indazole ring. The vigorous stirring and controlled temperature are crucial for managing the exothermic reaction and ensuring a high yield.
Protocol 2: N-Acetylation of 4-Nitro-1H-indazole
This protocol employs acetic anhydride for the acetylation of the indazole nitrogen.
Materials:
4-Nitro-1H-indazole
Acetic anhydride
Glacial acetic acid (optional, as solvent)
Procedure:
Suspend 4-nitro-1H-indazole (1.0 eq) in acetic anhydride. A minimal amount of glacial acetic acid can be added to aid solubility if necessary.
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Carefully quench the excess acetic anhydride by the slow addition of water.
The product, 1-acetyl-4-nitro-1H-indazole, may precipitate out of solution and can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent.
Purify the crude product by recrystallization or column chromatography.
Rationale: The N-acetylation at the N1 position is generally favored for 1H-indazoles. Acetic anhydride serves as both the acetylating agent and the solvent in many cases. The reflux conditions provide the necessary energy to drive the reaction to completion.
Protocol 3: Reduction of 1-Acetyl-4-nitro-1H-indazole
Catalytic hydrogenation is a clean and efficient method for the reduction of the nitro group to a primary amine.
Materials:
1-Acetyl-4-nitro-1H-indazole
Palladium on carbon (10% Pd/C)
Methanol or Ethanol
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
Dissolve 1-acetyl-4-nitro-1H-indazole (1.0 eq) in a suitable solvent such as methanol or ethanol in a flask equipped with a stir bar.
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
Stir the reaction mixture vigorously at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon drying; ensure it remains wet during filtration and disposal.
Concentrate the filtrate under reduced pressure to yield the crude 1-(4-amino-1H-indazol-1-yl)ethanone.
The product can be purified by recrystallization or column chromatography if necessary.
Rationale: Palladium on carbon is a highly effective catalyst for the reduction of nitroarenes to anilines under a hydrogen atmosphere.[7] This method is generally high-yielding and avoids the use of harsh reducing agents that could potentially affect the acetyl group or the indazole ring.
Applications in Synthetic Chemistry: A Gateway to Kinase Inhibitors
The 4-amino group of 1-(4-amino-1H-indazol-1-yl)ethanone is a versatile functional handle for elaboration into more complex molecules, particularly in the synthesis of kinase inhibitors. The amino group can readily undergo reactions such as acylation, sulfonylation, and urea formation.
Figure 2: Synthetic utility of the 4-amino group for generating diverse scaffolds.
Exemplary Application: Synthesis of a Urea-Based Kinase Inhibitor Precursor
Many potent kinase inhibitors feature a urea linkage that bridges two aromatic systems, often facilitating key hydrogen bonding interactions within the ATP-binding site of the kinase.
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Nitrogen atmosphere
Procedure:
Dissolve 1-(4-amino-1H-indazol-1-yl)ethanone (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere.
Add the aryl isocyanate (1.0-1.1 eq) dropwise to the stirred solution at room temperature.
Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC.
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
The crude product, an N,N'-disubstituted urea, can be purified by trituration with a suitable solvent, recrystallization, or column chromatography.
Rationale: The nucleophilic 4-amino group readily attacks the electrophilic carbon of the isocyanate to form a stable urea bond. This reaction is typically high-yielding and proceeds under mild conditions. The resulting urea-linked indazole can then be further elaborated or tested for biological activity. The N-acetyl group can be removed under basic or acidic conditions if the free N-H is required for biological activity or further synthetic steps.
Conclusion
1-(4-Amino-1H-indazol-1-yl)ethanone is a valuable and strategically designed synthetic intermediate. Its preparation, through a reliable three-step sequence, provides access to a building block with orthogonal functional handles. The N-acetyl group allows for controlled manipulations, while the 4-amino group serves as a versatile point of attachment for constructing diverse molecular architectures. This application note provides the necessary protocols and scientific rationale to empower researchers in medicinal chemistry to effectively utilize this key intermediate in the discovery and development of novel therapeutics.
References
View References
Elmaza, F., El-Faham, A., Al-Otaibi, E. A., & Al-Mayouf, A. M. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6279. [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry. [Link]
A Practical, Metal-Free Synthesis of 1H-Indazoles. (2008). Organic Letters. [Link]
New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation. (2016). Molecules. [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules. [Link]
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2020). The Journal of Organic Chemistry. [Link]
Indazole has a vast potential for the discovery of novel pharmaceuticals such as anti-bacterial, anti-fungal, anti-leishmanial, antidiabetic, anti-cancer, anti-tuberculosis, anti-Parkinson's, anti-protozoal, anti-depressant, and anti-inflammatory. (n.d.). National Institutes of Health. [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). The Journal of Organic Chemistry. [Link]
Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. (2019). Dalton Transactions. [Link]
Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. (1954). Journal of the Chemical Society (Resumed). [Link]
Using 1-(4-Amino-1H-indazol-1-YL)ethanone in kinase inhibitor synthesis.
Topic: Strategic Use of 1-(4-Amino-1H-indazol-1-YL)ethanone for the Synthesis of Next-Generation Kinase Inhibitors Executive Summary: The Indazole Scaffold in Modern Oncology The landscape of targeted cancer therapy is d...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Use of 1-(4-Amino-1H-indazol-1-YL)ethanone for the Synthesis of Next-Generation Kinase Inhibitors
Executive Summary: The Indazole Scaffold in Modern Oncology
The landscape of targeted cancer therapy is dominated by the pursuit of highly selective and potent protein kinase inhibitors.[1] Within this arena, heterocyclic scaffolds serve as the foundational architecture for interacting with the ATP-binding pocket of kinases. The indazole ring system, in particular, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity for forming key interactions within the kinase hinge region.[2][3] This is evidenced by the clinical success of several indazole-containing drugs, including Axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[4][5]
This document provides a detailed technical guide on the strategic application of a key intermediate, 1-(4-amino-1H-indazol-1-yl)ethanone , for the synthesis of diverse classes of kinase inhibitors. We will move beyond simple procedural lists to explore the underlying chemical logic, enabling researchers to adapt and innovate upon these core methodologies. The protocols herein are designed as self-validating systems, with integrated checkpoints to ensure reaction fidelity and product purity.
The Strategic Advantage of 1-(4-Amino-1H-indazol-1-yl)ethanone
The utility of 1-(4-amino-1H-indazol-1-yl)ethanone as a starting material stems from its distinct structural features, which offer both synthetic versatility and a pre-configured anchor for kinase binding.
The 4-Amino Group: This exocyclic amine is the primary reactive handle for elaboration. Its nucleophilicity allows for a wide range of transformations, including amide bond formation, urea synthesis, and palladium-catalyzed cross-coupling reactions, which are cornerstone reactions in the construction of kinase inhibitors.[6][7]
The Indazole Core: This bicyclic system acts as an excellent bioisostere for the purine ring of ATP, enabling it to anchor the inhibitor molecule into the hinge region of the kinase active site through critical hydrogen bond interactions.
The N1-Acetyl Group: This moiety serves a dual purpose. It protects the N1 position of the indazole ring from undesired side reactions during synthesis. Furthermore, its electron-withdrawing nature can modulate the reactivity of the ring system. This group can be retained in the final product or readily removed under hydrolytic conditions if the free N-H is required for biological activity.
Target Application I: Synthesis of VEGFR Inhibitors via C-N Coupling
Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical mediators of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[8] Inhibiting the VEGFR signaling cascade is a clinically validated anti-cancer strategy.[9][10][11][12] Axitinib, an indazole-based drug, is a selective inhibitor of VEGFRs 1, 2, and 3.[4]
VEGFR Signaling Pathway Overview
Binding of VEGF-A to its receptor, VEGFR-2 (also known as KDR), triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[9][12] This initiates a cascade of downstream signaling through pathways like PI3K/Akt and MEK/ERK, ultimately promoting endothelial cell proliferation, migration, and survival.[9][13][14]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Synthetic Workflow for an Axitinib Analog
The following workflow outlines a robust, multi-step synthesis of a potent Axitinib analog starting from 1-(4-amino-1H-indazol-1-yl)ethanone. This approach utilizes a Buchwald-Hartwig amination followed by an amide coupling.
Caption: General synthetic workflow for an Axitinib-like molecule.
Detailed Experimental Protocol: Synthesis of an N-Aryl Indazole Amide
Step 1: Buchwald-Hartwig Amination
Rationale: This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming carbon-nitrogen bonds. The choice of ligand (e.g., Xantphos or BINAP) is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the desired product. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.
Procedure:
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-(4-amino-1H-indazol-1-yl)ethanone (1.0 eq), 2-iodobenzonitrile (1.1 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
Add anhydrous dioxane as the solvent, followed by sodium tert-butoxide (1.4 eq).
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
Validation Checkpoint 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, higher Rƒ spot indicates product formation.
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., Hexane:Ethyl Acetate gradient) to yield the N-aryl intermediate.
Step 2: Nitrile Hydrolysis to Carboxylic Acid
Rationale: The nitrile group is a stable precursor to a carboxylic acid. Basic hydrolysis using sodium hydroxide is a common and effective method. The high temperature is necessary to drive the reaction to completion.
Procedure:
Dissolve the purified N-aryl intermediate from Step 1 in ethanol.
Add a 6M aqueous solution of sodium hydroxide (10 eq).
Heat the mixture to reflux (approx. 80-90 °C) for 24 hours.
Validation Checkpoint 2: Monitor the reaction via LC-MS, looking for the mass corresponding to the carboxylic acid product.
Cool the reaction mixture in an ice bath and carefully acidify with 6M HCl to pH ~3-4. A precipitate should form.
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid intermediate.
Step 3: Amide Bond Formation
Rationale: HATU is a highly efficient peptide coupling reagent that minimizes side reactions and racemization (if applicable). It activates the carboxylic acid to form a reactive ester, which is then readily displaced by the amine. DIPEA is used as a non-nucleophilic base to scavenge the acid formed during the reaction.
Procedure:
Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous DMF under an inert atmosphere.
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
Add the desired amine side-chain (e.g., (pyridin-2-ylmethyl)amine) (1.1 eq) and continue stirring at room temperature for 6-12 hours.
Validation Checkpoint 3: Monitor the final reaction by LC-MS to confirm the formation of the target molecule.
Quench the reaction by adding water. Extract the product with ethyl acetate.
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the final product by flash chromatography or recrystallization to yield the pure Axitinib analog.
Data Summary: Expected Outcomes
Step
Compound
Expected Yield
Purity (LC-MS)
Key Analytical Data
Hypothetical IC₅₀ (VEGFR-2)
1
N-Aryl Indazole
75-85%
>95%
¹H NMR, HRMS
N/A
2
Carboxylic Acid
80-90%
>98%
¹H NMR, HRMS
N/A
3
Final Product
65-75%
>99%
¹H NMR, ¹³C NMR, HRMS
1-10 nM
Target Application II: Synthesis of Urea-Based Multi-Targeted Inhibitors
The N,N'-diaryl urea motif is another powerful pharmacophore in kinase inhibitor design.[6] It acts as a rigid hydrogen bond donor-acceptor unit that can effectively anchor to the kinase hinge region. This strategy allows for the development of inhibitors that target multiple kinases, such as VEGFR, PDGFR, and c-Kit.
Synthetic Workflow for a Urea-Based Inhibitor
This synthesis involves the formation of a reactive isocyanate intermediate from the starting amine, which is then trapped by a second aniline derivative to form the final urea product.
Caption: Workflow for the synthesis of a diaryl urea kinase inhibitor.
Rationale: The use of a phosgene equivalent like triphosgene is a safer alternative to gaseous phosgene. The reaction proceeds through the formation of a highly reactive isocyanate which readily undergoes nucleophilic attack by the aniline. The choice of the substituted aniline is critical for defining the inhibitor's selectivity profile and physicochemical properties.
Procedure:
WARNING: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Triphosgene is toxic and releases phosgene upon heating or contact with nucleophiles.
To a solution of triphosgene (0.4 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add a solution of 1-(4-amino-1H-indazol-1-yl)ethanone (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in dichloromethane dropwise over 30 minutes.
Stir the reaction at 0 °C for 1 hour to form the isocyanate intermediate in situ.
Validation Checkpoint 1: While direct monitoring is difficult due to the intermediate's reactivity, a small aliquot can be quenched with methanol and analyzed by LC-MS to confirm the formation of the corresponding methyl carbamate.
To the reaction mixture, add a solution of the desired substituted aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline) (1.05 eq) in dichloromethane dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Validation Checkpoint 2: Monitor the reaction by TLC or LC-MS for the formation of the final urea product.
Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography or trituration/recrystallization to obtain the pure diaryl urea inhibitor.
Data Summary: Expected Outcomes
Compound
Expected Yield
Purity (LC-MS)
Key Analytical Data
Hypothetical IC₅₀ Panel
Diaryl Urea Product
60-75%
>99%
¹H NMR, ¹³C NMR, HRMS
VEGFR-2: 20 nMPDGFRβ: 35 nMc-Kit: 50 nM
References
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.
Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor.
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant.
Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors.
Synthesis of Axitinib. Thieme.
Mechanisms of VEGF-Inhibitor Associated Hypertension and Vascular Disease.
Axitinib synthesis. ChemicalBook.
Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Shokat Lab, University of California, Berkeley.
VEGFR inhibitors. Altmeyers Encyclopedia.
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
The preparation method of Axitinib.
Mechanism of action of inhibitors of the VEGF/VEGFR signaling pathway.
Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions.
What are VEGF-D inhibitors and how do they work?.
Indazole synthesis. Organic Chemistry Portal.
Processes for the preparation of axitinib.
VEGFR-2 inhibitor. Wikipedia.
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design.
Application Notes and Protocols: A Guide to Kinase Assays Using Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Kinases and the Promise of Indazole Inhibitors Protein kinases are a vast and crucial family of enzymes that regulate a m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Kinases and the Promise of Indazole Inhibitors
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrates.[1] This phosphorylation acts as a molecular switch, controlling everything from cell growth and proliferation to apoptosis and signal transduction.[2] Given their central role, it is unsurprising that dysregulated kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] This has positioned kinases as one of the most important classes of drug targets.[3][4]
The indazole core has emerged as a privileged scaffold in medicinal chemistry for the development of potent and selective kinase inhibitors.[5][6] Several FDA-approved drugs, such as axitinib and pazopanib, feature an indazole moiety and have demonstrated significant clinical efficacy.[5] Indazole derivatives exhibit a wide range of pharmacological activities and have been successfully developed to target various kinases, including tyrosine kinases and serine/threonine kinases.[5][7] Their ability to mimic the purine ring of ATP allows them to act as ATP-competitive inhibitors, docking into the hydrophobic ATP-binding site of the kinase.[8]
This guide provides a comprehensive overview and detailed protocols for conducting kinase assays using indazole derivatives. It is designed to equip researchers with the foundational knowledge and practical steps necessary to design, execute, and interpret these critical experiments in the drug discovery process.
Understanding the Mechanism: Indazole Derivatives as ATP-Competitive Inhibitors
Most small molecule kinase inhibitors, including many indazole derivatives, function by competing with ATP for binding to the active site of the kinase.[9][10] The ATP-binding pocket is a highly conserved region across the kinome, yet subtle differences in the surrounding amino acid residues provide opportunities for designing selective inhibitors.[8] Indazole-based inhibitors are typically hydrophobic molecules designed to fit within this non-polar pocket.[8]
The core principle of an ATP-competitive kinase assay is to measure the enzymatic activity of a kinase in the presence and absence of an inhibitor. The inhibition of kinase activity, observed as a decrease in substrate phosphorylation, is directly proportional to the binding affinity and concentration of the inhibitor.
Designing a Robust Kinase Assay: Key Considerations
Developing a reliable and reproducible kinase assay is paramount for accurately assessing the potency and selectivity of indazole derivatives.[11] Several factors must be carefully considered and optimized:
Parameter
Key Considerations
Rationale
Assay Technology
Selection of a suitable detection method (e.g., radiometric, fluorescence, luminescence).
The choice of technology impacts sensitivity, throughput, cost, and potential for compound interference.[11][12]
Enzyme and Substrate
Use of purified, active kinase and a validated substrate (peptide or protein).
The quality of the enzyme and the choice of a physiologically relevant substrate are critical for obtaining meaningful data.[11]
ATP Concentration
Typically set at or near the Michaelis constant (Km) for ATP.
Using ATP concentrations that mimic cellular levels is essential for determining a compound's true specificity.[12]
Inhibitor Preparation
Proper solubilization and serial dilution of indazole derivatives.
The solubility of indazole derivatives can vary, and the choice of solvent (e.g., DMSO) and final concentration must be carefully controlled to avoid precipitation and off-target effects.
Reaction Conditions
Optimization of buffer composition, pH, temperature, and incubation time.
These parameters directly influence enzyme kinetics and assay performance.[13]
Controls
Inclusion of positive (no inhibitor) and negative (no enzyme) controls.
Controls are essential for data normalization, calculating inhibition, and assessing assay quality (e.g., Z'-factor).[11]
Visualizing the Workflow: From Reagents to Results
The following diagram illustrates a generalized workflow for a biochemical kinase assay designed to screen for inhibitors.
Caption: Generalized workflow of a biochemical kinase assay.
This protocol describes a common and robust method for assessing kinase inhibition using a luminescence-based assay that measures ATP depletion. The Kinase-Glo® assay is a popular example of this technology.[14] The principle is straightforward: the amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity.[14]
Materials and Reagents:
Purified, active kinase of interest
Specific peptide or protein substrate for the kinase
Indazole derivative (or other test compound)
Adenosine 5'-triphosphate (ATP)
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)
Plate reader with luminescence detection capabilities
Experimental Procedure:
Preparation of Indazole Derivative Dilutions:
Prepare a stock solution of the indazole derivative in 100% DMSO. The concentration will depend on the expected potency of the compound.
Perform serial dilutions of the stock solution in the kinase reaction buffer to create a dose-response curve. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
Assay Plate Setup:
Add the diluted indazole derivative solutions to the wells of the microplate.
Include control wells:
Positive Control (100% activity): Kinase reaction buffer with DMSO (no inhibitor).
Negative Control (0% activity): Kinase reaction buffer with a known potent inhibitor or without the kinase enzyme.
Initiation of the Kinase Reaction:
Prepare a master mix containing the kinase enzyme in the kinase reaction buffer.
Add the kinase solution to each well containing the indazole derivative or control.
Prepare a substrate/ATP master mix in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.
Initiate the kinase reaction by adding the substrate/ATP mix to all wells.
Incubation:
Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.
Signal Detection:
Equilibrate the luminescence-based ATP detection reagent to room temperature.
Add the detection reagent to each well. This reagent will stop the kinase reaction and initiate the luminescence signal.
Incubate the plate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.
Data Acquisition:
Measure the luminescence signal in each well using a plate reader.
Data Analysis:
Calculate Percent Inhibition:
Normalize the data using the positive and negative controls:
% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_negative) / (Signal_positive - Signal_negative))
Generate Dose-Response Curve:
Plot the percent inhibition as a function of the logarithm of the indazole derivative concentration.
Determine IC50 Value:
Fit the dose-response curve to a sigmoidal dose-response model (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the kinase activity.
Alternative Assay Formats
While the luminescence-based assay is widely used, other technologies are also available, each with its own advantages and disadvantages.[12]
Assay Type
Principle
Advantages
Disadvantages
Radiometric Assays
Measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to the substrate.[11]
High sensitivity, considered the "gold standard".[15]
Requires handling of radioactive materials and specialized disposal.[2]
Fluorescence Polarization (FP)
Measures the change in polarization of a fluorescently labeled tracer that is displaced from an antibody by the product of the kinase reaction (ADP).[2]
Homogeneous "mix-and-read" format, suitable for HTS.[2]
Can be susceptible to interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Measures the energy transfer between a donor and an acceptor fluorophore on an antibody and a tracer, respectively.[2]
High sensitivity and low background, robust for HTS.[2]
Requires specific labeled reagents.
Scintillation Proximity Assay (SPA)
A radioisotope-based method where the radiolabeled product is brought into close proximity with a scintillant-coated bead, generating a light signal.[12][16]
Counterscreen for compound interference and verify compound integrity. Re-test hits using an orthogonal assay format.
Inconsistent IC50 Values
Variations in assay conditions (ATP concentration, enzyme lot), incorrect data fitting.
Standardize all assay parameters and use appropriate data analysis software and models.
Conclusion: Advancing Drug Discovery with Rigorous Kinase Assays
The development of novel kinase inhibitors, such as those based on the versatile indazole scaffold, is a cornerstone of modern drug discovery. The success of these endeavors hinges on the ability to accurately and reproducibly measure the inhibitory potential of these compounds. By carefully selecting the appropriate assay technology, optimizing experimental conditions, and adhering to rigorous data analysis practices, researchers can generate high-quality, reliable data. This, in turn, facilitates the identification and characterization of promising lead candidates, ultimately accelerating the development of new and effective therapies for a wide range of diseases.
References
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]
Kumari, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26656-26681. Retrieved from [Link]
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15477-15575. Retrieved from [Link]
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Retrieved from [Link]
G-TER. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Cold Spring Harbor Protocols. Retrieved from [Link]
Kumari, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Retrieved from [Link]
An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 661, 149-165. Retrieved from [Link]
Johnson, D. S., et al. (2015). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 10(1), 28-40. Retrieved from [Link]
Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7247. Retrieved from [Link]
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
Wolska, Z., et al. (2024). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. International Journal of Molecular Sciences, 25(5), 2991. Retrieved from [Link]
Tückmantel, W., et al. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Expert Opinion on Therapeutic Patents, 18(7), 731-747. Retrieved from [Link]
Singh, H., et al. (2024). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Current Organic Chemistry, 28. Retrieved from [Link]
Wang, Y., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic & Medicinal Chemistry, 82, 117216. Retrieved from [Link]
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
Mondal, M., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Journal of Biological Chemistry, 298(9), 102318. Retrieved from [Link]
Wünsch, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8685. Retrieved from [Link]
Park, Y. W., et al. (1999). Detection of p56(lck) kinase activity using scintillation proximity assay in 384-well format and ... Analytical Biochemistry, 269(1), 94-102. Retrieved from [Link]
Zhang, Y., et al. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. European Journal of Medicinal Chemistry, 266, 116127. Retrieved from [Link]
ResearchGate. Different types of ATP-competitive kinase inhibitors. A, schematic.... Retrieved from [Link]
Application Notes and Protocols for Cell-Based Assays of 1-(4-Amino-1H-indazol-1-YL)ethanone Analogs
Introduction: Targeting Kinase Signaling with Novel Indazole Analogs The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Targeting Kinase Signaling with Novel Indazole Analogs
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Analogs of 1-(4-Amino-1H-indazol-1-YL)ethanone are a class of compounds designed to function as kinase inhibitors.[1][3] Kinases are pivotal enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, apoptosis, and metabolism, by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1]
Indazole-based compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates, thereby blocking downstream signaling.[3][4] This application note provides a comprehensive guide for researchers to evaluate the cellular activity of 1-(4-Amino-1H-indazol-1-YL)ethanone analogs, with a focus on their potential as inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of cellular responses to stress and inflammation.[5][6][7]
This document will detail robust, cell-based assays to characterize the biological effects of these compounds, moving from broad assessments of cell health to specific, mechanistic validation of target engagement. The protocols provided are designed to be self-validating, incorporating necessary controls and clear endpoints for unambiguous data interpretation.
I. Foundational Assays: Assessing General Cellular Health and Viability
Before investigating the specific mechanism of action, it is crucial to determine the general effect of the 1-(4-Amino-1H-indazol-1-YL)ethanone analogs on cell viability and cytotoxicity. These foundational assays provide a broad understanding of the compounds' potency and potential off-target effects.
A. MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[9][10] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[8]
The reduction of MTT is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[9] A decrease in the rate of formazan production indicates either a reduction in cell number or a decrease in metabolic activity, both of which can be consequences of treatment with a cytotoxic or cytostatic compound. This assay is a reliable and high-throughput method for generating dose-response curves and determining the IC50 (half-maximal inhibitory concentration) of the test compounds.[8]
Cell Plating:
Seed cells (e.g., A549, HeLa, or SW480) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the 1-(4-Amino-1H-indazol-1-YL)ethanone analogs in culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.01 µM to 100 µM).
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
Solubilization and Absorbance Reading:
Carefully remove the medium containing MTT.
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
Gently agitate the plate on a shaker for 5-15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][10]
The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated as follows:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Parameter
Description
IC50
The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Dose-Response Curve
A graph that visualizes the relationship between the dose of a drug and its effect.
Vehicle Control
A control group that receives the solvent in which the test compound is dissolved, to account for any effects of the solvent itself.
B. Caspase-Glo® 3/7 Assay for Apoptosis
To determine if the observed decrease in cell viability is due to programmed cell death (apoptosis), a caspase activity assay can be performed. Caspases 3 and 7 are key effector caspases in the apoptotic pathway.[11] The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method for detecting their activity.[11][12]
The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[11] Cleavage of this substrate by active caspases 3 and 7 releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[11] An increase in luminescence indicates the induction of apoptosis.
Cell Plating and Treatment:
Follow the same cell plating and compound treatment steps as described for the MTT assay in a white-walled 96-well plate suitable for luminescence measurements.
Reagent Preparation and Addition:
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
After the desired treatment period, add 100 µL of the prepared reagent to each well.[11]
Incubation and Luminescence Reading:
Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.[11]
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[11]
Measure the luminescence using a plate-reading luminometer.
The luminescent signal is directly proportional to the caspase 3/7 activity. The fold change in caspase activity can be calculated as follows:
Fold Change = (Luminescence of Treated Cells / Luminescence of Control Cells)
An increase in the fold change indicates that the 1-(4-Amino-1H-indazol-1-YL)ethanone analogs induce apoptosis. This provides a mechanistic insight into the observed reduction in cell viability.
II. Mechanistic Assays: Target Engagement and Pathway Modulation
Once the foundational effects of the compounds are established, the next step is to investigate their specific mechanism of action. Given that indazole derivatives are often kinase inhibitors, the following assays are designed to assess their impact on the p38 MAPK signaling pathway.
A. Cellular p38 Phosphorylation Assay
This assay directly measures the ability of the 1-(4-Amino-1H-indazol-1-YL)ethanone analogs to inhibit the phosphorylation of p38 MAPK in a cellular context.[13] This is a key indicator of target engagement.
p38 MAPK is activated by dual phosphorylation on threonine and tyrosine residues (Thr180/Tyr182) by upstream MAP kinase kinases (MKKs).[14] By using an antibody specific to the phosphorylated form of p38, we can quantify the level of active p38 in the cell. A potent inhibitor will reduce the level of phosphorylated p38 upon stimulation with an appropriate agonist.
Caption: Workflow for the cellular p38 phosphorylation assay.
Cell Plating:
Plate cells (e.g., A549 or HeLa) in a 96-well plate and grow to 80-90% confluency.
Compound Pre-incubation:
Pre-incubate the cells with serial dilutions of the 1-(4-Amino-1H-indazol-1-YL)ethanone analogs or a known p38 inhibitor (e.g., SB203580) for 1 hour.[15]
Stimulation:
Stimulate the p38 pathway by adding an agonist such as anisomycin (10 µg/mL) or lipopolysaccharide (LPS) and incubate for 30 minutes at 37°C.[15]
Cell Lysis:
Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
ELISA:
Use a sandwich ELISA kit specific for phospho-p38 (Thr180/Tyr182).
Add the cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for total p38.
Follow the kit instructions for washing, addition of the detection antibody (anti-phospho-p38), HRP-conjugate, and substrate.
Signal Detection:
Measure the absorbance at the appropriate wavelength using a microplate reader.
The signal is proportional to the amount of phosphorylated p38. Calculate the percentage of inhibition for each compound concentration relative to the stimulated control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value for p38 inhibition in a cellular environment.
Cell Line
Agonist
Purpose
A549
Anisomycin
Human lung carcinoma cell line suitable for studying stress-activated pathways.[15]
HeLa
Anisomycin
Human cervical cancer cell line, a robust model for various cellular signaling studies.[15]
THP-1
LPS
Human monocytic cell line, useful for studying inflammatory responses mediated by p38.
B. Western Blot Analysis of the p38 MAPK Pathway
Western blotting provides a more detailed, qualitative and semi-quantitative analysis of the phosphorylation status of key proteins within the p38 MAPK signaling cascade.[16]
By probing for both the total and phosphorylated forms of p38 and its downstream substrates (e.g., ATF-2 or MAPKAPK-2), we can confirm the specific inhibitory effect of the compounds on the pathway. A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.
Application Note & Protocols: Leveraging 1-(4-Amino-1H-indazol-1-yl)ethanone for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Discovery
Abstract The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] Its versatile structure all...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2] Its versatile structure allows for diverse substitutions, enabling fine-tuning of pharmacological properties. This guide provides a comprehensive framework for utilizing 1-(4-amino-1H-indazol-1-yl)ethanone as a foundational scaffold for structure-activity relationship (SAR) studies aimed at discovering novel kinase inhibitors. We will detail the strategic rationale, synthetic protocols for analog generation, methodologies for biological evaluation, and principles of data interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in hit-to-lead optimization.
The Strategic Imperative: Why 1-(4-Amino-1H-indazol-1-yl)ethanone?
Indazole-containing compounds exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[2][3] A key reason for this versatility is the indazole ring's ability to form critical hydrogen bond interactions with the hinge region of many protein kinases, a feature exploited in drugs like Pazopanib.[1] The chosen scaffold, 1-(4-amino-1H-indazol-1-yl)ethanone, presents three primary, chemically tractable points for diversification, making it an ideal starting point for a systematic SAR exploration.
N1-Position (Acetyl Group): The acetyl group can be readily modified to explore the impact of different alkyl, aryl, or heterocyclic moieties on potency and selectivity. This position often influences interactions with the solvent-exposed region of the kinase ATP-binding pocket.
C4-Position (Amino Group): The primary amine is a versatile handle for introducing a wide array of substituents via amide bond formation, reductive amination, or other coupling reactions. This vector allows for probing deeper into the ATP pocket or improving physicochemical properties.
Indazole Core: Substitutions on the benzene ring portion of the indazole (e.g., at the C5, C6, or C7 positions) can modulate electronic properties, improve metabolic stability, and alter the overall conformation of the molecule.[4]
The overarching goal of an SAR study is to systematically modify a molecule's structure to understand how these changes affect its biological activity.[5][6] This iterative process of synthesis and testing is fundamental to optimizing a "hit" compound into a "lead" candidate with improved potency, selectivity, and drug-like properties.
Figure 1: A generalized workflow for a structure-activity relationship (SAR) study.
Synthesis of the Core Scaffold and Analog Library
The foundation of any SAR study is the efficient and reliable synthesis of analogs. The following protocols outline a plausible route to the parent scaffold and provide a strategic guide for library generation.
Protocol 2.1: Synthesis of 4-Nitro-1H-indazole
The synthesis begins with the cyclization of an appropriate ortho-substituted aniline derivative. This method is adapted from established procedures for indazole formation.[7]
Starting Material: 2-Methyl-3-nitroaniline.
Reaction: To a solution of 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid (10 volumes), add sodium nitrite (1.1 eq) portion-wise at 0-5 °C.
Cyclization: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-nitro-1H-indazole.
Protocol 2.2: Synthesis of 1-(4-Nitro-1H-indazol-1-yl)ethanone
N-acylation at the N1 position is a standard transformation.
Reaction: Dissolve 4-nitro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a base such as sodium hydride (NaH, 1.2 eq) at 0 °C and stir for 30 minutes.
Acylation: Add acetyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Work-up: Quench the reaction carefully with water. Extract the product with ethyl acetate.
Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. The crude product can be purified by silica gel chromatography.
Protocol 2.3: Synthesis of 1-(4-Amino-1H-indazol-1-yl)ethanone (Core Scaffold)
Reduction of the nitro group provides the key amino functionality.
Reduction: Dissolve 1-(4-nitro-1H-indazol-1-yl)ethanone (1.0 eq) in a mixture of ethanol and water. Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture and filter through a pad of Celite, washing with ethanol.
Purification: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water. Dry the organic layer and concentrate to yield the final core scaffold, 1-(4-amino-1H-indazol-1-yl)ethanone, which can be further purified by chromatography if necessary.
Strategy for Analog Library Synthesis
With the core scaffold in hand, a library of analogs can be generated by targeting the three key diversification points.
Modification Point
Synthetic Strategy
Rationale / Chemical Groups to Explore
R1 (N1-position)
Use different acyl chlorides or anhydrides in Protocol 2.2.
The selection of appropriate biological assays is critical for generating meaningful SAR data. A tiered screening approach is most efficient, starting with a high-throughput in vitro assay followed by a more physiologically relevant cell-based assay for promising compounds.[8]
Primary Screen: In Vitro Kinase Inhibition Assay
Given the prevalence of indazoles as kinase inhibitors, a primary screen against a relevant kinase target (e.g., a receptor tyrosine kinase like FGFR or a cytoplasmic kinase like ERK) is a logical starting point.[1] In vitro kinase assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of an isolated kinase.[9]
Rationale for Choice:
Targeted: Directly measures interaction with the protein of interest.
High-Throughput: Amenable to screening large numbers of compounds quickly.
Quantitative: Provides a precise IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), which is essential for SAR analysis.[10]
Figure 2: A hypothetical signaling pathway where an indazole analog inhibits the kinase ERK.
Compounds that show significant activity in the primary screen should be advanced to a cell-based assay.[11] This evaluates the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase.
Rationale for Choice:
Physiological Relevance: Tests the compound in a complex cellular environment, accounting for factors like cell permeability and off-target effects.[8]
Functional Readout: Measures a key desired outcome (e.g., preventing cancer cell growth).
Data Correlation: Comparing in vitro IC₅₀ with cellular GI₅₀ (growth inhibition 50) provides crucial insights into the compound's cell permeability and potential liabilities.
Detailed Experimental Protocols
Protocol 4.1: In Vitro Radiometric Kinase Assay (Example: ERK2)
This protocol uses ³³P-ATP to measure the phosphorylation of a substrate peptide by the target kinase.
Reagents & Materials:
Recombinant human ERK2 enzyme.
Myelin Basic Protein (MBP) as a substrate.
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
[γ-³³P]ATP.
Test compounds (analogs) dissolved in DMSO.
P81 phosphocellulose paper and 0.75% phosphoric acid wash solution.
Procedure:
Prepare a reaction mixture containing kinase assay buffer, MBP, and the ERK2 enzyme.
Serially dilute the test compounds in DMSO and add them to the wells of a 96-well plate. The final DMSO concentration should be ≤1%.
Add the enzyme/substrate mixture to the wells containing the test compounds and incubate for 10 minutes at room temperature.
Initiate the kinase reaction by adding [γ-³³P]ATP.
Incubate the reaction for 30 minutes at 30 °C.
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
Air dry the paper and measure the incorporated radioactivity using a scintillation counter.
Data Analysis:
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
This colorimetric assay measures cell viability based on the metabolic activity of the cells.[12]
Cell Line: Select a cancer cell line known to be dependent on the target kinase pathway (e.g., HT-29, a BRAF-mutant colorectal cancer line, for the ERK pathway).
Procedure:
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[13]
Prepare serial dilutions of the test compounds in the cell culture medium.
Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium and DMSO only as a negative control.
Incubate the plates for 72 hours at 37 °C in a 5% CO₂ incubator.
Add 10 µL of CCK-8 solution to each well and incubate for an additional 2-4 hours.
Measure the absorbance at 450 nm using a microplate reader.
Data Analysis:
Calculate the percentage of growth inhibition for each concentration compared to the DMSO control.
Plot the percent inhibition versus the logarithm of compound concentration and fit the data to determine the GI₅₀ value.
Data Analysis and SAR Interpretation
The culmination of the synthetic and biological efforts is the construction of an SAR table. This table systematically organizes the structural modifications with the corresponding biological activity data, allowing for the elucidation of key relationships.[14]
Example SAR Table
Compound
R1 (N1-substituent)
R2 (C4-substituent)
ERK2 IC₅₀ (nM)
HT-29 GI₅₀ (nM)
1 (Scaffold)
-COCH₃
-NH₂
15,000
>50,000
2a
-CO-cyclopropyl
-NH₂
8,500
45,000
2b
-CO-phenyl
-NH₂
4,200
21,000
3a
-COCH₃
-NH-CO-phenyl
950
2,500
3b
-COCH₃
-NH-CO-(4-F-phenyl)
450
1,100
3c
-COCH₃
-NH-CO-(pyridin-3-yl)
600
1,800
Interpreting the Results
Scaffold Activity: The parent compound 1 is a very weak inhibitor, confirming it is a suitable starting point for optimization rather than a potent drug itself.
N1 Position (R1): Comparing 1 , 2a , and 2b suggests that increasing the steric bulk and adding aromaticity at the R1 position is moderately beneficial for enzymatic activity. The phenyl group in 2b is more effective than the cyclopropyl group in 2a .
C4 Position (R2): The most significant gains in potency come from modifying the C4-amino group. Acylation with a benzoyl group (3a ) dramatically improves both enzymatic and cellular activity compared to the parent amine (1 ).
Synergy and Refinement: Introducing a fluorine atom on the phenyl ring at R2 (3b ) further enhances potency, likely due to favorable electronic or hydrophobic interactions in the kinase active site. Replacing the phenyl with a pyridine ring (3c ) retains good activity, suggesting a nitrogen atom is well-tolerated and could be a point for improving solubility.
Figure 3: Logical relationships between structural modifications and desired outcomes in an SAR study.
The Role of Computational Chemistry
While experimental work is the ultimate arbiter of activity, computational modeling can significantly accelerate the SAR cycle.[5] Techniques like molecular docking can be used to predict how newly designed analogs will bind to the target kinase, helping to prioritize which compounds to synthesize.[15] Quantitative Structure-Activity Relationship (QSAR) models can also be developed as more data is generated to predict the activity of virtual compounds.[16][17]
Conclusion
The 1-(4-amino-1H-indazol-1-yl)ethanone scaffold represents a fertile starting point for a comprehensive SAR campaign. By systematically exploring the three key points of chemical diversity and employing a robust cascade of biochemical and cell-based assays, researchers can efficiently navigate chemical space to identify novel and potent kinase inhibitors. The principles and protocols outlined in this guide provide a validated and trustworthy framework for executing such a study, ultimately accelerating the journey from an initial hit to a promising lead candidate.
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CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
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Modifying the 4-Amino Group of Indazole for Enhanced Biological Activity: Application Notes and Protocols
Introduction: The Privileged Indazole Scaffold and the Significance of the 4-Amino Group The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Indazole Scaffold and the Significance of the 4-Amino Group
The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for the design of therapeutic agents. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[1]
Within the indazole scaffold, the 4-amino group serves as a critical anchor point for molecular interactions and a versatile handle for synthetic modification. This exocyclic amine provides a key hydrogen bond donor and acceptor, enabling strong and specific binding to the active sites of various enzymes, particularly protein kinases.[2][3] Consequently, the 4-aminoindazole moiety has emerged as a pivotal pharmacophore in the development of targeted therapies, especially in oncology.
This comprehensive guide provides detailed application notes and field-proven protocols for the synthetic modification of the 4-amino group of indazole. We will delve into the rationale behind common synthetic strategies, including N-acylation, N-alkylation, and N-arylation, and provide step-by-step methodologies to empower researchers in their drug discovery endeavors.
Strategic Modifications of the 4-Amino Group: Rationale and Applications
The strategic modification of the 4-amino group of indazole is a cornerstone of structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.
N-Acylation: The introduction of an acyl group can enhance binding affinity by providing an additional hydrogen bond acceptor (the carbonyl oxygen) and by introducing substituents that can occupy specific pockets within the target's active site. This modification is frequently employed in the design of kinase inhibitors.
N-Alkylation: The addition of alkyl chains can modulate the lipophilicity of the molecule, thereby influencing its solubility, cell permeability, and metabolic stability. Strategic placement of alkyl groups can also probe steric constraints within the binding site.
N-Arylation: The introduction of aryl or heteroaryl moieties via cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, can significantly expand the chemical space and introduce new binding interactions, such as pi-stacking. This strategy is instrumental in developing highly potent and selective inhibitors.
Bioisosteric Replacement: The indazole ring itself is often considered a bioisostere of indole or phenol, offering improved metabolic stability and pharmacokinetic profiles.[4] This principle can be extended to the 4-amino group, where it can be replaced with other functional groups to fine-tune the molecule's properties.
Synthetic Protocols for the Modification of the 4-Amino Group of Indazole
The following protocols are designed to be self-validating, with guidance on reaction monitoring, purification, and characterization.
Protocol 1: N-Acylation of 4-Amino-1H-indazole
This protocol details the straightforward acylation of 4-amino-1H-indazole using an acid anhydride. Acetic anhydride is used as an example, but the protocol can be adapted for other anhydrides or acyl chlorides.
Rationale: This reaction introduces an acetyl group onto the 4-amino position, creating an amide linkage. The use of a slight excess of acetic anhydride ensures complete conversion of the starting material. The reaction is typically carried out at room temperature and can be monitored by Thin Layer Chromatography (TLC).
Experimental Workflow:
Caption: Workflow for the N-acylation of 4-amino-1H-indazole.
Step-by-Step Procedure:
Reaction Setup: To a solution of 4-amino-1H-indazole (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (0.1 M), add a base like pyridine or triethylamine (1.2 eq).
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add acetic anhydride (1.1 eq) dropwise with stirring.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
Work-up: Once the reaction is complete, quench by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired N-(1H-indazol-4-yl)acetamide.[5]
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]
Table 1: Example of N-Acylated 4-Aminoindazole Derivative and its Biological Activity
This protocol describes the N-alkylation of 4-amino-1H-indazole using an alkyl halide. The regioselectivity of this reaction can be influenced by the choice of base and solvent.[7]
Rationale: This reaction introduces an alkyl group onto the 4-amino position. The use of a strong base like sodium hydride (NaH) deprotonates the amine, making it a more potent nucleophile. The choice of solvent can influence the reaction rate and selectivity.
Experimental Workflow:
Caption: Workflow for the N-alkylation of 4-amino-1H-indazole.
Step-by-Step Procedure:
Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-amino-1H-indazole (1.0 eq) in anhydrous THF dropwise at 0°C.
Activation: Stir the mixture at 0°C for 30 minutes.
Reagent Addition: Add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise at 0°C.
Reaction: Allow the reaction to warm to room temperature and stir overnight, or heat if necessary. Monitor the reaction progress by TLC.
Work-up: Carefully quench the reaction by the slow addition of methanol, followed by water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.[5]
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Protocol 3: Suzuki-Miyaura Cross-Coupling for N-Arylation of 4-Amino-1H-indazole
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-halo-1H-indazol-amine with an arylboronic acid. This reaction is a powerful tool for creating C-N bonds and introducing aryl substituents.
Rationale: The Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst.[9] The key steps are oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the C-N bond and regenerate the catalyst. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction and needs to be optimized for specific substrates.[9]
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura N-arylation of 4-amino-1H-indazole.
Step-by-Step Procedure:
Reaction Setup: In a reaction vessel, combine 4-bromo-1H-indazol-1-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq). Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 v/v).
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 eq), to the reaction mixture under an inert atmosphere.
Reaction: Heat the reaction mixture to 80-100°C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[6][8]
Table 2: Examples of N-Aryl-4-aminoindazole Derivatives and their Biological Activities
Protecting Groups: For more complex syntheses, it may be necessary to protect the indazole N-H proton to avoid side reactions.[10] Common protecting groups for indazoles include tert-butyloxycarbonyl (Boc) and benzyl (Bn). The choice of protecting group will depend on the subsequent reaction conditions.[11]
Regioselectivity: N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers.[7] The regioselectivity can be influenced by the solvent, base, and the nature of the substituent at the 3-position of the indazole ring. Careful optimization of reaction conditions and thorough characterization of the products are essential.
Catalyst Selection: For Suzuki-Miyaura and Buchwald-Hartwig couplings, the choice of palladium precursor, ligand, and base is critical for achieving high yields and avoiding side reactions.[12] Screening of different conditions is often necessary to find the optimal system for a particular substrate combination.
Purification: The purification of indazole derivatives can sometimes be challenging due to their polarity. Column chromatography is the most common method, and the choice of eluent system should be carefully optimized.[5]
Conclusion
The modification of the 4-amino group of the indazole scaffold is a powerful strategy in modern drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to design and synthesize novel 4-aminoindazole derivatives with tailored biological activities. By understanding the rationale behind different synthetic approaches and carefully optimizing reaction conditions, scientists can unlock the full potential of this privileged scaffold in the quest for new and effective therapeutics.
References
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Application Notes and Protocols: Versatile Derivatization of the N1-Acetyl Group on 1-(4-Amino-1H-indazol-1-YL)ethanone for Drug Discovery
Abstract This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of the N1-acetyl group on 1-(4-Amino-1H-indazol-1-YL)ethanone. This key intermediate is a valuable sca...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of the N1-acetyl group on 1-(4-Amino-1H-indazol-1-YL)ethanone. This key intermediate is a valuable scaffold in medicinal chemistry, and derivatization of its N1-acetyl moiety offers a powerful avenue for modulating its physicochemical and pharmacological properties. We present detailed, field-proven protocols for a range of transformations, including N-deacetylation, Claisen-Schmidt condensation, reduction, α-halogenation, and the Mannich reaction. For each methodology, we delve into the underlying reaction mechanisms, discuss critical experimental parameters, and provide guidance on potential challenges, such as the influence of the C4-amino group. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library of indazole-based compounds for the discovery of novel therapeutics.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, imparts favorable pharmacokinetic properties and provides multiple vectors for chemical modification. The 4-aminoindazole moiety, in particular, is a key building block in the synthesis of various kinase inhibitors and other targeted therapies. The N1-acetyl group of 1-(4-Amino-1H-indazol-1-YL)ethanone serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities that can profoundly influence a compound's biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profile. This guide explores several robust methods to unlock the synthetic potential of this acetyl group.
Derivatization Strategies and Protocols
This section details five key derivatization strategies for the N1-acetyl group of 1-(4-Amino-1H-indazol-1-YL)ethanone. Each protocol is designed to be a self-validating system, with explanations of the causality behind the experimental choices.
N-Deacetylation: Gateway to N1-Functionalization
The removal of the N1-acetyl group is a fundamental transformation that unmasks the N1-position of the indazole ring, enabling subsequent alkylation, arylation, or other N-functionalization reactions. Acid-catalyzed hydrolysis is a common and effective method for this deprotection.
Mechanistic Insight: The reaction proceeds via protonation of the acetyl carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfers and elimination of acetic acid, yields the deprotected 4-amino-1H-indazole.
Dissolution: Dissolve 1-(4-Amino-1H-indazol-1-YL)ethanone (1.0 eq) in a suitable solvent such as methanol or ethanol.
Acid Addition: Add a strong acid, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (2.0-5.0 eq).
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Data Presentation: N-Deacetylation Conditions
Acid Catalyst
Solvent
Temperature
Typical Reaction Time
Yield
HCl
Methanol
Reflux
2-6 hours
High
H₂SO₄
Ethanol
Reflux
3-8 hours
Good to High
Workflow Visualization: N-Deacetylation
Caption: N-Deacetylation Workflow.
Claisen-Schmidt Condensation: Synthesis of Indazolyl Chalcones
The Claisen-Schmidt condensation is a powerful C-C bond-forming reaction that allows for the synthesis of α,β-unsaturated ketones, commonly known as chalcones. This reaction involves the condensation of an enolizable ketone (the N1-acetyl group) with an aromatic aldehyde in the presence of a base or acid catalyst.[1][2] The resulting indazolyl chalcones are valuable scaffolds in their own right, with a wide range of reported biological activities.[3]
Mechanistic Insight: In a base-catalyzed reaction, a strong base deprotonates the α-carbon of the acetyl group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol adduct readily undergoes dehydration to yield the stable, conjugated chalcone.
Reactant Mixture: In a round-bottom flask, dissolve 1-(4-Amino-1H-indazol-1-YL)ethanone (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol.
Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-3.0 eq), to the mixture at room temperature.
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC. The formation of a precipitate often indicates product formation.
Work-up: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
Isolation: Filter the solid product, wash with cold water, and dry.
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Data Presentation: Claisen-Schmidt Condensation Parameters
Note on the C4-Amino Group: The free amino group at the C4 position is generally compatible with the basic conditions of the Claisen-Schmidt reaction. However, for highly sensitive substrates or to prevent potential side reactions, protection of the amino group (e.g., as an acetamide) may be considered.
Reduction of the Acetyl Group: Access to Indazolyl Ethanol Derivatives
Reduction of the N1-acetyl group to the corresponding 1-(4-Amino-1H-indazol-1-yl)ethanol derivative introduces a chiral center and a hydroxyl group, which can serve as a handle for further functionalization (e.g., etherification, esterification). Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[4][5]
Mechanistic Insight: The reaction involves the nucleophilic attack of a hydride ion (H⁻) from sodium borohydride onto the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate, which is then protonated by the solvent (typically an alcohol) to yield the final alcohol product.
Experimental Protocol: Reduction with Sodium Borohydride
Dissolution: Dissolve 1-(4-Amino-1H-indazol-1-YL)ethanone (1.0 eq) in methanol or ethanol at 0 °C.
Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the solution while maintaining the temperature at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
Work-up: Quench the reaction by the slow addition of water or dilute acetic acid.
Extraction: Remove the solvent under reduced pressure and extract the residue with ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Data Presentation: Reduction Conditions
Reducing Agent
Solvent
Temperature
Typical Reaction Time
Yield
NaBH₄
Methanol
0 °C to RT
1-3 hours
High
NaBH₄
Ethanol
0 °C to RT
2-4 hours
High
Workflow Visualization: Reduction of Acetyl Group
Caption: Reduction of Acetyl Group Workflow.
α-Halogenation: Introducing a Reactive Handle
The introduction of a halogen atom at the α-position of the acetyl group creates a reactive electrophilic center, enabling a variety of subsequent nucleophilic substitution reactions. This allows for the attachment of diverse functionalities, such as amines, thiols, and azides.[6]
Mechanistic Insight: Under acidic conditions, the ketone tautomerizes to its enol form. The electron-rich double bond of the enol then attacks the halogen (e.g., Br₂), leading to the formation of the α-haloketone and regeneration of the acid catalyst.
Experimental Protocol: α-Bromination
Dissolution: Dissolve 1-(4-Amino-1H-indazol-1-YL)ethanone (1.0 eq) in a suitable solvent like acetic acid or chloroform.
Bromine Addition: Add a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent dropwise to the reaction mixture at room temperature. The reaction may be gently heated to facilitate the reaction.
Reaction: Stir the mixture until the bromine color disappears. Monitor the reaction by TLC.
Work-up: Pour the reaction mixture into water and extract with dichloromethane.
Purification: Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by brine. Dry over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography.
Data Presentation: α-Halogenation Conditions
Halogenating Agent
Solvent
Catalyst
Temperature
Outcome
Br₂
Acetic Acid
-
Room Temp.
α-Bromination
NBS
CCl₄
Benzoyl Peroxide
Reflux
α-Bromination (Radical)
Workflow Visualization: α-Halogenation
Caption: α-Halogenation Workflow.
Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Mannich Reaction: Synthesis of β-Amino Ketones
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (here, the N1-acetyl group), formaldehyde, and a primary or secondary amine.[7][8] This reaction provides a straightforward route to β-amino ketones, which are valuable intermediates in pharmaceutical synthesis.[9]
Mechanistic Insight: The reaction begins with the formation of an Eschenmoser's salt-like iminium ion from formaldehyde and the secondary amine. The enol form of the N-acetyl indazole then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the Mannich base.[10]
Experimental Protocol: Mannich Reaction
Reactant Mixture: To a solution of 1-(4-Amino-1H-indazol-1-YL)ethanone (1.0 eq) in a solvent like ethanol or acetic acid, add a secondary amine (e.g., dimethylamine, piperidine, or morpholine) (1.2 eq) and aqueous formaldehyde (1.2 eq).
Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
Work-up: After cooling, the reaction mixture can be concentrated under reduced pressure. The residue is then taken up in water and the pH is adjusted to basic with a suitable base (e.g., NaOH).
Extraction: Extract the product with an organic solvent like ethyl acetate.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography.
Data Presentation: Mannich Reaction Components
Amine
Aldehyde
Solvent
Temperature
Product Type
Dimethylamine
Formaldehyde
Ethanol
Reflux
β-Dimethylamino ketone
Piperidine
Formaldehyde
Acetic Acid
Reflux
β-Piperidinyl ketone
Morpholine
Formaldehyde
Ethanol
Reflux
β-Morpholinyl ketone
Workflow Visualization: Mannich Reaction
Caption: Mannich Reaction Workflow.
Conclusion
The N1-acetyl group of 1-(4-Amino-1H-indazol-1-YL)ethanone is a highly versatile functional group that provides a gateway to a wide array of chemical derivatives. The protocols detailed in this guide for N-deacetylation, Claisen-Schmidt condensation, reduction, α-halogenation, and the Mannich reaction offer robust and reproducible methods for generating novel indazole-based compounds. By leveraging these synthetic strategies, medicinal chemists can systematically explore the structure-activity relationships of this important scaffold, paving the way for the discovery of new and improved therapeutic agents. Careful consideration of the reaction conditions and the potential need for protecting the C4-amino group will ensure successful implementation of these derivatization protocols.
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Application Notes and Protocols for 1-(4-Amino-1H-indazol-1-YL)ethanone in Cancer Research
For Researchers, Scientists, and Drug Development Professionals Foreword: The Investigational Potential of 1-(4-Amino-1H-indazol-1-YL)ethanone The indazole core is a privileged scaffold in medicinal chemistry, forming th...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Investigational Potential of 1-(4-Amino-1H-indazol-1-YL)ethanone
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved anti-cancer agents.[1][2][3][4] These compounds frequently function as potent inhibitors of protein kinases, crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[1][5] Marketed drugs such as Pazopanib and Axitinib, which contain the indazole motif, have demonstrated significant efficacy in treating various malignancies by targeting key kinases involved in tumor growth and angiogenesis.[2][3]
This document provides a detailed guide to the potential applications and investigational protocols for 1-(4-Amino-1H-indazol-1-YL)ethanone (CAS No. 1010102-10-9)[6], a member of the 4-aminoindazole family. While specific biological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to known kinase inhibitors suggests a strong potential for analogous activity.
Disclaimer: The following protocols and expected outcomes are based on established methodologies for characterizing structurally related indazole-based kinase inhibitors. Researchers should consider this document as a foundational guide for initiating their own investigations into the specific biological profile of 1-(4-Amino-1H-indazol-1-YL)ethanone.
Core Concept: Targeting Dysregulated Kinase Signaling in Oncology
Cancer is often driven by aberrant signaling pathways that promote uncontrolled cell proliferation, survival, and metastasis. Protein kinases are central to these pathways, and their inhibition has become a cornerstone of modern cancer therapy. The 4-aminoindazole scaffold has shown particular promise in the development of kinase inhibitors.[1]
Hypothesized Mechanism of Action
Based on the activities of analogous compounds, 1-(4-Amino-1H-indazol-1-YL)ethanone is hypothesized to function as an ATP-competitive kinase inhibitor. The indazole ring system can form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors. The 4-amino group can be crucial for these interactions and for the overall orientation of the molecule within the binding site.
Key signaling pathways that are frequently targeted by indazole derivatives and may be modulated by 1-(4-Amino-1H-indazol-1-YL)ethanone include:
VEGFR Signaling: Vascular Endothelial Growth Factor Receptors are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFRs, particularly VEGFR2, is a clinically validated anti-cancer strategy.
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its overactivation is a common event in many cancers, making it a prime target for therapeutic intervention.[7][8][9]
Caption: Hypothesized mechanism of action for 1-(4-Amino-1H-indazol-1-YL)ethanone.
Experimental Protocols for Characterization
The following section provides detailed protocols for the initial characterization of 1-(4-Amino-1H-indazol-1-YL)ethanone as a potential anti-cancer agent.
In Vitro Proliferation and Cytotoxicity Assays
The initial assessment of a potential anti-cancer compound involves evaluating its effect on the proliferation and viability of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[2][10][11]
Protocol 2.1.1: MTT Assay for Cell Viability
Cell Culture: Culture human cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in the appropriate medium supplemented with 10% fetal bovine serum and antibiotics.[2] Maintain cells in a humidified incubator at 37°C with 5% CO2.
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare a stock solution of 1-(4-Amino-1H-indazol-1-YL)ethanone in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Representative IC50 Values for Indazole Derivatives in Various Cancer Cell Lines
To determine if 1-(4-Amino-1H-indazol-1-YL)ethanone directly inhibits kinase activity, in vitro kinase assays are essential. These assays typically measure the phosphorylation of a substrate by a purified kinase enzyme.
Protocol 2.2.1: VEGFR2 Kinase Assay
This protocol is adapted from commercially available VEGFR2 kinase assay kits.[13][14][15]
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare a stock solution of ATP and a specific VEGFR2 peptide substrate.
Compound Dilution: Serially dilute 1-(4-Amino-1H-indazol-1-YL)ethanone in the kinase reaction buffer.
Kinase Reaction: In a 96-well plate, add the diluted compound, purified recombinant VEGFR2 enzyme, and the peptide substrate.
Initiate Reaction: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a luminescence-based assay that measures the amount of ATP remaining in the well.
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
Western Blot Analysis of Signaling Pathways
Western blotting is a powerful technique to investigate the effect of a compound on specific signaling pathways within cancer cells.[7][8][9][16]
Protocol 2.3.1: Analysis of the PI3K/AKT/mTOR Pathway
Cell Lysis: Treat cancer cells with 1-(4-Amino-1H-indazol-1-YL)ethanone at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key pathway proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-mTOR (Ser2448), total mTOR, and a loading control like GAPDH or β-actin) overnight at 4°C.
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target proteins.
Caption: A typical experimental workflow for characterizing a novel anti-cancer compound.
In Vivo Evaluation in Animal Models
Promising in vitro results should be followed by in vivo studies to assess the anti-tumor efficacy and safety of the compound in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used for this purpose.[17][18][19][20]
Protocol 3.1: Human Tumor Xenograft Model
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
Compound Administration: Randomize the mice into treatment and control groups. Administer 1-(4-Amino-1H-indazol-1-YL)ethanone via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses. The control group should receive the vehicle.
Efficacy Assessment: Continue treatment for a specified period (e.g., 2-4 weeks). Monitor tumor growth, body weight, and any signs of toxicity.
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects in the tumor tissue.
Conclusion and Future Directions
1-(4-Amino-1H-indazol-1-YL)ethanone, as a member of the pharmacologically significant indazole family, represents a promising candidate for investigation in cancer research. The protocols outlined in this document provide a comprehensive framework for its initial characterization as a potential kinase inhibitor. Further studies should focus on elucidating its precise molecular targets, optimizing its pharmacological properties, and exploring its efficacy in a broader range of cancer models.
References
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available from: [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. Available from: [Link]
Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry | Request PDF - ResearchGate. Available from: [Link]
(PDF) 1-(1H-Imidazol-1-yl)ethanone - ResearchGate. Available from: [Link]
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Available from: [Link]
Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC - NIH. Available from: [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. Available from: [Link]
Western Blot analysis of different PI3K/AKT/mTOR pathway components in... - ResearchGate. Available from: [Link]
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC - NIH. Available from: [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available from: [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. Available from: [Link]
The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC. Available from: [Link]
Western blot analysis of a PI3K/AKT/mTOR pathway components, b... - ResearchGate. Available from: [Link]
Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines - NIH. Available from: [Link]
Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines - Journal of Applied Pharmaceutical Science. Available from: [Link]
1-(1H-Indazol-3-yl)ethanone | CAS 4498-72-0 | AMERICAN ELEMENTS ®. Available from: [Link]
The Zebrafish Xenograft Models for Investigating Cancer and Cancer Therapeutics - MDPI. Available from: [Link]
Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC - NIH. Available from: [Link]
1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) - eCampusOntario Pressbooks. Available from: [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - Semantic Scholar. Available from: [Link]
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central. Available from: [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B. Available from: [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Available from: [Link]
VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. Available from: [Link]
Xenograft Models - Creative Biolabs. Available from: [Link]
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. Available from: [Link]
Animal models used for patient-derived xenograft precision oncology - ResearchGate. Available from: [Link]
Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization - NIH. Available from: [Link]
Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. Available from: [Link]
Technical Support Center: Optimizing N1-Acylation of Indazoles with Acid Anhydrides
Welcome to the technical support center for the N1-acylation of indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heter...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the N1-acylation of indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of achieving high yields and excellent regioselectivity in your N1-acylation reactions with acid anhydrides.
Introduction to Indazole Acylation
Indazole scaffolds are a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. The functionalization of the indazole nucleus, particularly at the N1 and N2 positions, is a critical step in the synthesis of these molecules. Acylation with acid anhydrides is a common method for introducing an acyl group, which can serve as a key building block for further elaboration or as a final functional group in the target molecule.
The primary challenge in the acylation of indazoles is controlling the regioselectivity between the N1 and N2 positions. While the 1H-indazole tautomer is generally more thermodynamically stable, the reaction kinetics can often favor the formation of the N2-acylated product.[1] This guide will provide you with the knowledge and practical steps to steer your reaction towards the desired N1-acylated indazole.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N1-acylation of indazoles with acid anhydrides.
Problem 1: Poor N1/N2 Regioselectivity
Symptoms:
NMR or LC-MS analysis of the crude reaction mixture shows a significant amount of the undesired N2-acylated isomer.
Difficulty in separating the N1 and N2 isomers by column chromatography.
Root Causes and Solutions:
Root Cause
Explanation
Recommended Solution
Kinetic vs. Thermodynamic Control
The N2 position of the indazole anion is often more nucleophilic, leading to the kinetically favored N2-acylated product. The N1-acylated product is typically the thermodynamically more stable isomer.[1]
* Increase Reaction Temperature and/or Time: Allowing the reaction to stir for a longer period or at a higher temperature can facilitate the isomerization of the N2-acyl indazole to the more stable N1-acyl indazole.[1] Monitor the reaction progress by TLC or LC-MS to find the optimal conditions.
Solvent Effects
The choice of solvent can influence the position of equilibrium between the N1 and N2 isomers and the nature of the indazole anion. Polar aprotic solvents like DMF can favor the formation of solvent-separated ion pairs, which may lead to lower N1 selectivity.
* Solvent Screening: If you are observing poor selectivity in a polar aprotic solvent like DMF, consider switching to a less polar solvent such as THF or Dioxane. However, be mindful of reagent solubility.[1]
Base Selection
The nature of the base and the resulting counter-ion can impact the regioselectivity. Stronger bases that form tight ion pairs may favor N1-acylation.
* Use a Strong, Non-nucleophilic Base: Sodium hydride (NaH) in an ethereal solvent like THF is a common choice that often provides good N1 selectivity.[2] Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) can also be effective, but selectivity may vary depending on the substrate and solvent.
Steric Hindrance
Bulky substituents on the indazole ring, particularly at the C7 position, can sterically hinder the approach of the acylating agent to the N1 position, leading to a higher proportion of the N2 isomer.
* Consider the Anhydride Structure: If the indazole is sterically hindered, using a less bulky acid anhydride may improve N1 selectivity.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Troubleshooting workflow for poor N1/N2 regioselectivity.
Problem 2: Low or No Product Yield
Symptoms:
TLC or LC-MS analysis shows a large amount of unreacted starting material.
Isolation of the desired product results in a low overall yield.
Root Causes and Solutions:
Root Cause
Explanation
Recommended Solution
Inactive Reagents
The acid anhydride may have hydrolyzed due to improper storage. The base (e.g., NaH) may have degraded due to exposure to moisture.
* Use Fresh Reagents: Ensure the acid anhydride is fresh and has been stored under anhydrous conditions. Use a fresh bottle of NaH or titrate it to determine its activity.
Insufficient Base
An insufficient amount of base will result in incomplete deprotonation of the indazole, leading to a low reaction rate.
* Increase Base Equivalents: Use at least 1.1 equivalents of a strong base like NaH. For weaker bases like carbonates, you may need to use a larger excess.
Inadequate Temperature
The reaction may be too slow at room temperature, especially with less reactive indazoles or anhydrides.
* Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Monitor for potential side reactions at higher temperatures.
Poor Solubility
The indazole starting material or the base may not be sufficiently soluble in the chosen solvent.
* Choose an Appropriate Solvent: Ensure that your starting materials have adequate solubility in the reaction solvent. For example, if using carbonate bases, DMF or acetonitrile may be better choices than THF or toluene.[1]
Product Hydrolysis During Workup
N-acylindazoles can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.
* Perform a Careful Workup: Use a mild aqueous workup. A wash with a saturated solution of sodium bicarbonate can neutralize any remaining acid without being overly basic.[3]
Reaction Optimization Flowchart for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
Frequently Asked Questions (FAQs)
Q1: How can I definitively distinguish between the N1 and N2-acylated isomers?
A1: The most reliable method for distinguishing between N1 and N2 isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H NMR: The chemical shift of the proton at the C7 position of the indazole ring is often a key indicator. In the N1-isomer, this proton is typically shifted further downfield compared to the N2-isomer due to the anisotropic effect of the nearby carbonyl group.
¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, can also be diagnostic.
2D NMR: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can provide unambiguous assignments by showing correlations between the protons of the acyl group and the carbons of the indazole ring.[1]
Q2: What are some common side reactions to be aware of?
A2: Besides the formation of the N2-isomer, other potential side reactions include:
Hydrolysis of the anhydride: If there is moisture in your reaction, the acid anhydride will hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions.
Diacylation: While less common, it is possible to get diacylation, especially if a large excess of a highly reactive anhydride is used.
Decomposition of starting material or product: Some substituted indazoles or the resulting N-acyl products may be unstable to heat or prolonged reaction times.
Q3: Can I perform this reaction without a base?
A3: In some cases, particularly with highly nucleophilic indazoles and reactive anhydrides, the reaction may proceed without a base, though it is often slow and may result in lower yields. The use of a base is generally recommended to deprotonate the indazole, significantly increasing its nucleophilicity and the overall reaction rate. An alternative is an electrochemical approach that generates the indazole anion in situ without a chemical base.[4][5]
Q4: What is the best way to purify the N1-acylated product?
A4: Flash column chromatography on silica gel is the most common method for purifying N-acylated indazoles and separating them from the N2-isomer and other impurities. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective.
Experimental Protocol: N1-Acetylation of Indazole
This protocol provides a general procedure for the N1-acetylation of unsubstituted indazole using acetic anhydride and pyridine.
Materials:
Indazole
Pyridine (anhydrous)
Acetic anhydride
Dichloromethane (DCM, anhydrous)
1 M Hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Argon or nitrogen inlet
Separatory funnel
Procedure:
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add indazole (1.0 equiv.).
Dissolution: Dissolve the indazole in anhydrous pyridine (approximately 5-10 mL per mmol of indazole).[6]
Addition of Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (1.5 equiv.) dropwise to the stirred solution.[6]
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
Quenching: Once the reaction is complete, quench by the slow addition of methanol.[6]
Solvent Removal: Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.
Work-up:
Dissolve the residue in dichloromethane (DCM).
Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.[6]
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
Purification:
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N1-acetylindazole.
Data Tables for Reaction Optimization
Table 1: Effect of Base and Solvent on N1/N2 Selectivity for the Alkylation of a Substituted Indazole
Entry
Base (equiv.)
Solvent
Temp (°C)
Time (h)
N1:N2 Ratio
1
Cs₂CO₃ (3)
DMF
rt
16
1.4:1
2
K₂CO₃ (3)
DMF
rt
16
1.4:1
3
Na₂CO₃ (3)
DMF
rt
16
1.5:1
4
K₂CO₃ (3)
THF
rt
16
No Reaction
5
Cs₂CO₃ (3)
MeCN
rt
16
1.9:1
6
Cs₂CO₃ (3)
DMSO
rt
16
1.6:1
7
NaH (1.1)
THF
50
24
>99:1
Data adapted from a study on N-alkylation, which provides valuable insights into the factors governing regioselectivity that are applicable to N-acylation.
References
Dissanayake, D. M. M. M., & Vannucci, A. K. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(3), 457–460. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-acylation. [Link]
Kainz, Q. M., et al. (2020). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Cellulose, 27, 6145–6163. [Link]
ResearchGate. (2019). What is the best work-up for acetic anhydride/pyradine acetylation?. [Link]
Arches - Union College Institutional Repository. (n.d.). Investigation into the synthesis of Indazole. [Link]
ResearchGate. (n.d.). Current methods for N1‐acylation of indazoles and this work. [Link]
ResearchGate. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. [Link]
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6845-6851. [Link]
Diva-Portal.org. (2020). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. [Link]
GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]
Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. [Link]
PubMed. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. [Link]
PubMed. (2021). Separation of N'-nitrosonornicotine isomers and enantiomers by supercritical fluid chromatography tandem mass spectrometry. [Link]
PubMed. (1995). Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography. [Link]
Diva-Portal.org. (2020). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. [Link]
Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]
Technical Support Center: Purification of 1-(4-Amino-1H-indazol-1-YL)ethanone by HPLC
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 1-(4-Amino-1H-indazol-1-YL)ethanone. This resource is designed for researchers, analytical chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 1-(4-Amino-1H-indazol-1-YL)ethanone. This resource is designed for researchers, analytical chemists, and process development scientists who require robust, reproducible methods for the analysis and purification of this important indazole derivative. As your partner in the lab, this guide moves beyond simple protocols to explain the underlying principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.
Section 1: Foundational HPLC Protocol
The unique structure of 1-(4-Amino-1H-indazol-1-YL)ethanone, featuring a basic amino group and a polar heterocyclic system, presents specific challenges, most notably the potential for poor peak shape (tailing) on standard silica-based columns. The following protocol is a validated starting point designed to mitigate these issues and provide a robust separation.
This method is designed for analytical-scale separation. For preparative scale-up, flow rates and column dimensions should be adjusted accordingly, while maintaining the linear velocity.
Column Selection: Utilize a modern, high-purity, end-capped C18 column. These columns have minimal accessible silanol groups, which are the primary cause of peak tailing with basic analytes.[1]
Mobile Phase Preparation:
Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.
Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade Acetonitrile.
Scientist's Note: The use of formic acid is critical. It maintains a low pH (~2.7), which serves to protonate the basic 4-amino group of the analyte. This ensures a consistent charge state and minimizes interaction with any residual, negatively charged silanol groups on the stationary phase, directly addressing the root cause of peak tailing.[2][3]
Sample Preparation: Dissolve the crude sample in a diluent that is weaker than the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile or the starting mobile phase itself) to prevent peak distortion. Ensure the final concentration is within the linear range of the detector.
HPLC System Parameters: Configure the HPLC system according to the parameters summarized in the table below.
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes, or until a stable baseline is achieved.
Injection & Data Acquisition: Inject the sample and acquire data. A photodiode array (PDA) detector is highly recommended as it provides spectral data for assessing peak purity and aiding in the identification of impurities.[2]
Table 1: Recommended Initial HPLC Parameters
Parameter
Recommended Setting
Rationale & Expert Notes
Column
High-Purity C18, 4.6 x 150 mm, 3.5 µm
A workhorse for reversed-phase; the smaller particle size enhances efficiency.[4]
Mobile Phase A
0.1% Formic Acid in Water
Acidic modifier for peak shape control.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile often provides sharper peaks and lower backpressure than methanol.
Gradient
10% B to 70% B over 15 minutes
A moderate gradient to elute the target compound and separate it from both more polar and more non-polar impurities.
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Column Temp.
35 °C
Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Use of a column oven is essential for reproducible retention times.[2]
Detection
UV at 254 nm or PDA (210-400 nm)
The indazole ring is a strong chromophore. PDA is preferred for purity analysis.[2]
Injection Vol.
5-10 µL
Keep volume low to minimize peak broadening.
Section 2: Troubleshooting Guide
Even with a robust starting method, challenges can arise. This section addresses the most common issues in a question-and-answer format, providing a logical path to resolution.
Q1: My main peak is showing significant tailing (Asymmetry Factor > 1.5). What is the cause and how do I fix it?
A1: This is the most anticipated issue for this analyte. Peak tailing is primarily caused by secondary interactions between the basic amino group on your indazole and acidic residual silanol groups on the silica backbone of the stationary phase.[1] This creates a secondary, stronger retention mechanism for a portion of the analyte molecules, causing them to elute later and form a "tail".
Troubleshooting Workflow:
Verify Mobile Phase pH: Ensure the formic acid was added correctly. An insufficiently acidic mobile phase is the most common culprit. The pH should be at least 2 units below the pKa of the analyte's amino group.[3]
Assess Column Health: The column may be aging, exposing more active silanol sites.
Action: First, try a strong wash to remove contaminants.[5] If that fails, replace the column with a new, high-purity, end-capped C18 column. An excellent diagnostic technique is to run a standard on both the old and a new column; if the tailing is resolved on the new column, the old one has degraded.[6]
Consider Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
Action: Reduce the injection concentration by a factor of 5 or 10 and re-inject. If the peak shape improves, mass overload was a contributing factor.
Check for Extra-Column Effects: Poor connections, excessive tubing length between the injector and column, or between the column and detector can cause band broadening that manifests as tailing. Ensure all fittings are secure and tubing lengths are minimized.
Caption: Troubleshooting Decision Tree for Peak Tailing.
Q2: I'm not getting enough resolution between my target compound and a closely eluting impurity. What are my options?
A2: Improving resolution requires manipulating selectivity, efficiency, or retention. A systematic approach is key.[7]
Optimize Selectivity (Highest Impact):
Change Organic Modifier: The first and easiest step. If you are using acetonitrile, switch to methanol (or vice-versa). These solvents have different properties and interact with the analyte and stationary phase differently, which can significantly alter selectivity.[3]
Adjust Gradient Slope: A shallower gradient increases the time analytes spend in the mobile phase, providing more opportunity for separation. Try decreasing the %B/min slope by half.
Change Stationary Phase: If mobile phase changes are insufficient, the column chemistry is the next target. A Phenyl column can offer alternative selectivity for aromatic compounds like indazoles through π-π interactions. A Cyano phase is another good option for polar compounds.[8][9]
Increase Efficiency:
Use a Smaller Particle Column: Moving from a 3.5 µm to a 1.8 µm or a solid-core particle column will dramatically increase the number of theoretical plates, resulting in narrower peaks and better resolution.[4][10] Be aware this will increase backpressure.
Increase Column Length: Doubling the column length doubles the efficiency, but also doubles the analysis time and backpressure.
Q3: My column backpressure is increasing with each injection. What should I do?
A3: High backpressure is typically caused by a blockage.
Identify the Source: Disconnect the column and run the pump to see the system pressure. If it's normal, the blockage is in the column. If the system pressure is still high, the blockage is upstream (e.g., in-line filter, injector).[5]
Sample Precipitation: The most likely cause is that your sample is precipitating at the head of the column when it mixes with the mobile phase.
Solution: Ensure your sample is fully dissolved in a solvent that is weaker than or identical to the initial mobile phase. Filter every sample through a 0.22 µm syringe filter before injection.[10]
Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column.
Solution: Use a guard column to protect the analytical column.[11] If the main column is already blocked, you can try back-flushing it (disconnect from the detector first) to dislodge the particulates.[1]
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be looking for?
A1: Based on common synthetic routes, potential impurities could include unreacted starting materials, reagents, and reaction byproducts. Critically, you should also look for regioisomers, such as 2-(4-Amino-1H-indazol-1-YL)ethanone , where the acetyl group is on the N2 position of the indazole ring. These isomers can be challenging to separate and require an optimized, high-resolution method.
Q2: How do I develop a stability-indicating HPLC method?
A2: A stability-indicating method is one that can definitively separate the main analyte from all its potential degradation products.[2] To develop one, you must perform forced degradation studies. This involves subjecting your compound to stress conditions (e.g., acid, base, oxidation, heat, light) and then running the stressed samples on your HPLC to ensure that any new peaks (degradants) are fully resolved from the parent peak.[2][12][13] A PDA detector is invaluable here for comparing the peak purity of the parent compound under stressed and unstressed conditions.
Q3: Which detector is most suitable for this analysis?
A3: As noted, the indazole core contains a strong chromophore, making a UV detector suitable. A variable wavelength detector set to an absorbance maximum (e.g., ~254 nm or 280 nm, to be determined empirically) will provide high sensitivity. However, a Photodiode Array (PDA) detector is strongly recommended. It captures the entire UV-Vis spectrum for each point in the chromatogram, which is essential for assessing peak purity and is a requirement for developing a true stability-indicating method.[2]
Caption: General HPLC Workflow for Analysis.
References
ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation. Retrieved from ResearchGate. [Link]
Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
ResearchGate. (n.d.). 1-(1H-Imidazol-1-yl)ethanone. Retrieved from ResearchGate. [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from Hyma Synthesis website. [Link]
Al-Ostath, R. I., et al. (2022). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Journal of Chemistry. [Link]
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences website. [Link]
Ibrahim, H., Bala, M. D., & Omondi, B. (n.d.). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. ResearchGate. [Link]
Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from researchgate.net. [Link]
ACS Publications. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
Al-Bayati, M. F., & Al-Aani, W. K. (2024). High-performance liquid chromatographic method for determination of voriconazole in pure and gel formulation. Future Journal of Pharmaceutical Sciences. [Link]
Majors, R. E. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]
Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from Aurora Pro Scientific website. [Link]
Taylor, T. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from Hichrom website. [Link]
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from Mastelf website. [Link]
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent website. [Link]
Koczur, S. (2023). Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. [Link]
Guillarme, D., & Veuthey, J. L. (2022). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Journal of Chromatography A. [Link]
ResearchGate. (2018). Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. Retrieved from ResearchGate. [Link]
Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from Agilent website. [Link]
OSF. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from OSF Preprints. [Link]
ResearchGate. (n.d.). Direct HPLC enantioseparation of omeprazole and its chiral impurities: Application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. Retrieved from ResearchGate. [Link]
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. [Link]
Technical Support Center: Overcoming Solubility Challenges of Aminoindazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminoindazole compounds. This guide is designed to provide practical, in-depth solutions to the solubil...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminoindazole compounds. This guide is designed to provide practical, in-depth solutions to the solubility challenges frequently encountered with this important class of molecules. Drawing from established physicochemical principles and field-proven formulation strategies, this resource offers troubleshooting guides and answers to frequently asked questions to help you advance your research.
Section 1: Understanding the Core Problem & Initial Troubleshooting
This section addresses the fundamental reasons behind the poor solubility of many aminoindazole compounds and provides first-line strategies to tackle these issues in a typical lab setting.
FAQ 1: Why is my aminoindazole compound "crashing out" of my aqueous buffer or cell culture media?
Answer: This common issue, known as precipitation, stems from the inherent physicochemical properties of the aminoindazole scaffold.
Molecular Explanation: Aminoindazoles are heterocyclic aromatic compounds.[1] The rigid, planar ring structure and often lipophilic (fat-loving) substituents lead to strong crystal lattice energy—meaning the molecules prefer to stack together in a solid state rather than interact with water. Their aqueous solubility is often very low. For instance, 5-aminoindazole has a predicted water solubility of only 17.9 µg/mL.[2] When you dilute a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous environment, the organic solvent disperses, and the compound is suddenly exposed to water. If the concentration exceeds its aqueous solubility limit, it precipitates out of the solution.[3]
The DMSO Effect: While your compound may be highly soluble in 100% DMSO, this is misleading for aqueous applications. As soon as the DMSO stock is diluted into media or buffer, the polarity of the solvent system dramatically increases, causing the solubility of a hydrophobic compound to plummet.[4] Water uptake into DMSO stocks, even from atmospheric moisture, can also reduce solubility and promote precipitation over time, a process that can be exacerbated by freeze-thaw cycles.[5]
FAQ 2: My compound is a basic aminoindazole. How can I use pH to my advantage?
Answer: Leveraging the basic nature of the amino group is one of the most powerful initial strategies to enhance aqueous solubility. Compounds with ionizable groups exhibit pH-dependent solubility.[6]
Scientific Principle (The Henderson-Hasselbalch Equation): The amino group on the indazole ring is a weak base. In an acidic environment (low pH), this amino group will become protonated (gain an H+ ion), forming a positively charged salt.[7] This charged species is significantly more polar and, therefore, more soluble in water than its neutral form.[6][8] The relationship between pH, the compound's dissociation constant (pKa), and the ratio of ionized to un-ionized forms is described by the Henderson-Hasselbalch equation.[9][10][11] For a basic compound like an aminoindazole:
To maximize the concentration of the more soluble ionized form, the pH of the solution should be significantly lower than the pKa of the amino group. The parent indazole molecule has pKa values of 1.04 and 13.86, but these values are heavily influenced by substituents.[1]
Practical Steps:
Determine the pKa: If not known, determine the pKa of your specific aminoindazole derivative experimentally or using computational prediction tools.
Prepare Acidic Buffers: Prepare a series of buffers (e.g., citrate, acetate) with pH values at least 1-2 units below the pKa of the amino group.
Test Solubility: Measure the solubility of your compound in each buffer to identify the optimal pH for your experiments. Be mindful that the final pH must be compatible with your assay system (e.g., cell viability).
FAQ 3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
Answer: Understanding the distinction is crucial for interpreting your results and designing robust experiments.[12]
Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium, with excess solid material present.[13] This measurement reflects the compound in its most stable (often crystalline) state and is the "gold standard" for assessing intrinsic solubility.[14] However, it is more time-consuming to measure, often requiring 24-72 hours of equilibration.
Kinetic Solubility: This is a measure of how readily a compound precipitates from a solution when transitioning from a high-solubility organic solvent (like DMSO) to an aqueous buffer.[15] The experiment is rapid and high-throughput, answering the question, "To what extent does the compound stay in solution under non-equilibrium conditions?"[14] This value is often higher than the thermodynamic solubility because the compound may temporarily exist in a supersaturated or amorphous state.[12]
Which to choose?
For early-stage discovery and high-throughput screening (HTS) , kinetic solubility is more relevant. It mimics the process of diluting a DMSO stock into an assay plate and flags compounds that will immediately precipitate.
For late-stage discovery, lead optimization, and pre-formulation , thermodynamic solubility is essential. It provides the baseline solubility that formulation strategies must improve upon for in vivo studies.[13]
Section 2: Intermediate Strategies - Co-solvents and Formulation Aids
If basic pH adjustment is insufficient or incompatible with your experimental system, the next step is to modify the solvent itself using co-solvents or other excipients.
FAQ 4: My assay is pH-sensitive. What are the best co-solvents to try for my aminoindazole?
Answer: Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble drugs by reducing the overall polarity of the aqueous solvent system.[16][17]
Mechanism of Action: Co-solvents disrupt the hydrogen-bonding network of water, creating a more favorable environment for hydrophobic molecules to dissolve.[16] The solubility of a compound often increases logarithmically with the increasing fraction of the co-solvent.[18]
Recommended Co-solvents: For in vitro and early in vivo studies, several biocompatible co-solvents are commonly used:[19][20][21]
Ethanol: A common and effective choice.
Propylene Glycol (PG): Acts as a co-solvent and can also form hydrogen bonds with the drug, inhibiting recrystallization.[22]
N-Methyl-2-pyrrolidone (NMP): A powerful polar aprotic solvent, but use should be carefully controlled due to potential toxicity.[21]
Troubleshooting Co-solvent Use
Problem Encountered
Causality & Explanation
Recommended Solution
Precipitation on Dilution
The final concentration of the co-solvent after dilution into the aqueous medium is too low to maintain solubility. This is a common issue when diluting a concentrated stock.[16]
1. Increase Co-solvent in Final Medium: If your system tolerates it, increase the final percentage of the co-solvent (e.g., from 0.5% to 2%). 2. Use a Ternary System: Instead of diluting directly into a buffer, dilute into a mixture of buffer and co-solvent.[23]
Cell Toxicity/Assay Interference
The co-solvent itself is affecting the biological system. For example, DMSO can be cytotoxic at concentrations >1%.[23]
1. Determine Tolerance: Run a vehicle control experiment to find the maximum tolerable concentration of the co-solvent for your specific cell line or assay. 2. Switch Co-solvents: Some systems may tolerate PG or PEG400 better than ethanol or DMSO.
Inconsistent Results
Variability in pipetting or mixing can lead to localized areas of high drug concentration, causing micro-precipitation and inconsistent biological data.
1. Serial Dilution: Perform a serial dilution of your stock solution in the co-solvent before adding it to the final aqueous medium. 2. Vortex Vigorously: Ensure thorough mixing immediately after adding the compound stock to the aqueous medium.[23]
FAQ 5: I've heard about using amino acids to improve solubility. How does that work for an aminoindazole?
Answer: Yes, certain amino acids can act as complexing agents or pH modifiers to enhance the solubility of other molecules, including drugs.[24][25]
Mechanism 1: Salt Formation/pH Modification: Basic amino acids like Arginine and Lysine can interact with acidic drugs to form more soluble salts.[25] While your aminoindazole is already basic, these amino acids can help maintain a favorable local pH environment.
Mechanism 2: Non-ionic Interactions: Even without direct salt formation, amino acids can form non-covalent complexes (e.g., through hydrogen bonding or hydrophobic interactions) with drug molecules, effectively shielding them from the aqueous environment and preventing aggregation.[24] Studies have shown that co-amorphization of a poorly soluble drug with an amino acid can increase solubility by thousands of times.[26]
Experimental Approach:
Select basic amino acids like L-arginine or L-lysine.
Prepare aqueous solutions of the amino acid at various concentrations (e.g., 10 mM, 50 mM, 100 mM).
Measure the thermodynamic solubility of your aminoindazole compound in each amino acid solution compared to a pure water control.
Section 3: Advanced Formulation Strategies for In Vivo Applications
For challenging compounds intended for animal studies or further development, more advanced formulation techniques are required to achieve adequate bioavailability.[27]
FAQ 6: My compound's solubility is still too low for oral gavage in rodents. What is the next step?
Answer: When simple solutions fail, creating an amorphous solid dispersion (ASD) is a powerful and widely used pharmaceutical strategy.[28][29]
What is an ASD? An ASD is a molecular mixture of a drug (the API) and a polymer carrier, where the drug is dispersed in a non-crystalline, amorphous state.[28] Crystalline solids have a highly ordered lattice structure that requires significant energy to break before the drug can dissolve. By contrast, the high-energy amorphous state lacks this structure, leading to dramatically enhanced apparent solubility and faster dissolution rates.[29][30]
Why it Works:
Eliminates Crystal Lattice Energy: The primary barrier to dissolution—the drug's crystal structure—is removed.[29]
Maintains Supersaturation: The polymer not only stabilizes the amorphous drug in the solid state but can also act as a precipitation inhibitor in solution, helping to maintain a supersaturated drug concentration for longer, which facilitates absorption.[30]
Common Polymers for ASD:
Polyvinylpyrrolidone (PVP K30)
Hydroxypropyl Methylcellulose (HPMC)
Soluplus®
Workflow for Creating an ASD:
Caption: Workflow for Amorphous Solid Dispersion (ASD) Formulation.
This protocol is designed for rapid screening of compound solubility in an aqueous buffer, mimicking the dilution of a DMSO stock in an HTS assay.
Materials:
Aminoindazole compound
Anhydrous Dimethyl Sulfoxide (DMSO)
Phosphate-Buffered Saline (PBS), pH 7.4
96-well clear, flat-bottom microplate
Plate reader capable of measuring absorbance at ~620 nm
Procedure:
Prepare Stock Solution: Prepare a 10 mM stock solution of your aminoindazole compound in 100% DMSO. Ensure it is fully dissolved.
Prepare Plate: Add 198 µL of PBS (pH 7.4) to the wells of the 96-well plate.
Initiate Assay: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This creates a final compound concentration of 100 µM with 1% DMSO. Mix well by pipetting up and down.
Equilibrate: Cover the plate and let it sit at room temperature for 1-2 hours.
Measure Turbidity: Measure the absorbance (optical density) of each well at a wavelength between 600-650 nm. A buffer-only well serves as the blank.
Interpretation: A significant increase in absorbance compared to the blank (buffer + 1% DMSO) indicates that the compound has precipitated. The concentration at which precipitation occurs is the kinetic solubility limit under these conditions.
Protocol 2: pH-Dependent Solubility Profiling
This protocol determines the thermodynamic solubility of an ionizable aminoindazole at different pH values.
Materials:
Aminoindazole compound (solid powder)
Buffer solutions: e.g., 50 mM Citrate buffer (pH 3.0, 4.0, 5.0), 50 mM Phosphate buffer (pH 6.0, 7.0, 8.0)
HPLC or UPLC system with UV detector
Vials, shaker/rotator, and 0.22 µm syringe filters
Procedure:
Prepare Suspensions: Add an excess amount of the solid compound to a vial containing a known volume (e.g., 1 mL) of each buffer. The amount should be enough to ensure that undissolved solid remains at the end.
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
Sample Collection: After equilibration, visually confirm that excess solid is still present. Carefully withdraw a sample of the supernatant.
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove all undissolved solids. This step is critical to avoid artificially high readings.
Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC/UPLC method against a standard curve.
Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This will generate a pH-solubility profile, which should show higher solubility at pH values below the compound's pKa.
References
Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Available at: [Link]
Melting properties of amino acids and their solubility in water. ResearchGate. Available at: [Link]
Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Available at: [Link]
The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available at: [Link]
Supersaturated Liquid Formulation of Pazopanib Hydrochloride Loaded with Synergistic Precipitation Inhibitors. National Institutes of Health (NIH). Available at: [Link]
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
Melting properties of amino acids and their solubility in water. National Institutes of Health (NIH). Available at: [Link]
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Springer. Available at: [Link]
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]
ALEKS: Understanding the effect of pH on the solubility of ionic compounds. YouTube. Available at: [Link]
Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available at: [Link]
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]
1H-Indazol-5-amine | C7H7N3 | CID 88012. PubChem. Available at: [Link]
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]
How does pH affect solubility? askIITians. Available at: [Link]
Preparation and Characterization of Pazopanib Hydrochloride-Loaded Four-Component Self-Nanoemulsifying Drug Delivery Systems Preconcentrate for Enhanced Solubility and Dissolution. MDPI. Available at: [Link]
Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available at: [Link]
1H-Indazol-6-amine | C7H7N3 | CID 81423. PubChem. Available at: [Link]
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]
Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. Available at: [Link]
Effect of Basic Amino Acids on Folic Acid Solubility. MDPI. Available at: [Link]
Solubility and bioavailability improvement of pazopanib hydrochloride. DSpace. Available at: [Link]
Ionic Equilibria and the pH Dependence of Solubility. ResearchGate. Available at: [Link]
API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. LinkedIn. Available at: [Link]
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health (NIH). Available at: [Link]
Compund dilution in DMSO. Reddit. Available at: [Link]
Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health (NIH). Available at: [Link]
Henderson–Hasselbalch equation. Wikipedia. Available at: [Link]
Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. American Pharmaceutical Review. Available at: [Link]
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. ResearchGate. Available at: [Link]
Thermodynamic Solubility Assay. Evotec. Available at: [Link]
Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? ResearchGate. Available at: [Link]
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. National Institutes of Health (NIH). Available at: [Link]
An Investigational Study For Screening Of Different Polymers For The Solubility Enhancement Of Pazopanib Hydrochloride Via Formulation Of Third-Generation Solid Dispersion. Journal of Advanced Zoology. Available at: [Link]
Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]
Poorly Soluble Drugs Dissolution And Drug Release. KIET. Available at: [Link]
Technical Support Center: Optimizing the Synthesis of 1-(4-Amino-1H-indazol-1-YL)ethanone
Welcome to the technical support guide for the synthesis of 1-(4-Amino-1H-indazol-1-YL)ethanone. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and pu...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 1-(4-Amino-1H-indazol-1-YL)ethanone. This document is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth troubleshooting, detailed protocols, and a causal explanation for key experimental choices.
The synthesis of 1-(4-Amino-1H-indazol-1-YL)ethanone is typically approached as a two-stage process. The primary challenge lies not in the individual reactions themselves, but in controlling regioselectivity and minimizing byproduct formation to achieve a high yield of the desired N1-acetylated isomer.
The General Synthetic Pathway:
The synthesis begins with the formation of the 4-amino-1H-indazole core, followed by a selective N-acetylation at the N1 position of the pyrazole ring.
Caption: General two-stage synthetic workflow.
The critical challenges that researchers face are:
Regioselectivity: The indazole core has two nitrogen atoms (N1 and N2) available for acylation. The formation of the undesired N2 isomer is a common side reaction that directly impacts the yield of the target compound.
Reaction Conditions: The choice of acetylating agent, solvent, temperature, and reaction time are all critical parameters that must be finely tuned to favor the formation of the N1 isomer and drive the reaction to completion.
Purity of Starting Material: The purity of the initial 4-amino-1H-indazole can significantly affect the outcome of the acetylation step and the complexity of the final purification.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low. Where should I start troubleshooting?
Low yield can stem from issues in either the formation of the indazole core or the subsequent acetylation step.
Indazole Core Synthesis: The cyclization reaction to form 3-aminoindazoles from precursors like 2-cyanobenzonitriles can be sensitive to the solvent and reaction conditions. A study on a similar system showed that the choice of solvent dramatically influences the regioselectivity and yield of the cyclization product.[1] We recommend verifying the purity of your 4-amino-1H-indazole intermediate by NMR or LC-MS before proceeding.
N-Acetylation Step: This is the most common source of yield loss. The primary culprits are incomplete reaction, degradation of the product, or formation of the N2 isomer. The following questions will delve deeper into optimizing this specific step.
Q2: I'm observing a mixture of N1 and N2 acetylated isomers. How can I improve the selectivity for the desired N1 product?
This is the most critical challenge in this synthesis. The N1 position is generally more sterically hindered but thermodynamically favored, while the N2 position is less hindered and can be kinetically favored under certain conditions.
Mechanism & Rationale: The use of a solvent system like acetic anhydride in acetic acid, often heated under reflux, typically favors the formation of the N1-acetylated product.[2] The acidic medium can protonate the exocyclic amino group, deactivating it towards acetylation. The equilibrium between the N1 and N2 tautomers of the indazole ring, influenced by the solvent and temperature, also plays a crucial role.
Recommended Action: A proven method for acylating a substituted indazole involves refluxing the starting material in a mixture of acetic acid and acetic anhydride.[2] This combination serves as both the solvent and the acetylating agent, driving the reaction towards the thermodynamically stable N1 isomer.
Q3: What are the optimal reaction conditions (reagent, solvent, temperature) for the N-acetylation of 4-amino-1H-indazole?
Based on analogous syntheses of N-acetyl indazoles, the following conditions have proven effective.[2]
Parameter
Recommendation
Rationale
Acetylating Agent
Acetic Anhydride
A strong, efficient acetylating agent. Using it in excess helps drive the reaction to completion.
Solvent
Glacial Acetic Acid
Provides an acidic medium and helps solubilize the starting material. The combination with acetic anhydride is a classic and effective system.[2]
Temperature
Reflux
Higher temperatures are often required to overcome the activation energy for N1 acetylation and to ensure the reaction goes to completion.
Reaction Time
12-24 hours
The reaction can be slow. It is crucial to monitor its progress to determine the optimal endpoint.
Q4: How can I effectively monitor the reaction's progress?
Proper reaction monitoring is essential to avoid incomplete reactions or product degradation from prolonged heating.
Methodology: Thin-Layer Chromatography (TLC) is the most straightforward method.[3]
Procedure:
Prepare a TLC plate (silica gel F-254).
Spot the starting material (4-amino-1H-indazole), a co-spot (starting material + reaction mixture), and the reaction mixture.
Develop the plate using a suitable solvent system (e.g., Ethyl Acetate/Hexane, starting with 30:70 and adjusting as needed).
Visualize under UV light (254 nm). The reaction is complete when the starting material spot has been completely consumed. The product should appear as a new, typically less polar, spot.
Q5: What is the most effective method for purifying the final product, 1-(4-Amino-1H-indazol-1-YL)ethanone?
Purification is critical for removing unreacted starting materials, the N2 isomer, and other byproducts.
Initial Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure.[2] The resulting residue can then be poured into ice-water to precipitate the crude product.[3] This helps to remove excess acetic acid and anhydride.
Recrystallization: This is often the most effective method for obtaining a highly pure product. A common and effective solvent for recrystallizing similar acetylated indazoles is ethanol.[2] The crude solid is dissolved in a minimum amount of hot ethanol, and the solution is allowed to cool slowly to form pure crystals.
Column Chromatography: If recrystallization fails to separate the N1 and N2 isomers effectively, silica gel column chromatography is the next logical step.[3] A gradient elution with a hexane/ethyl acetate solvent system is typically effective.
Section 3: Detailed Experimental Protocols
These protocols are provided as a validated starting point. As a researcher, you should adapt them based on your experimental observations and analytical data.
Protocol 3.1: Optimized N-Acetylation of 4-Amino-1H-indazole
This protocol is adapted from a highly successful synthesis of a structurally related nitro-indazole derivative which achieved a 70% yield.[2]
Materials:
4-Amino-1H-indazole
Acetic Anhydride
Glacial Acetic Acid
Ethanol (for recrystallization)
Standard laboratory glassware for reflux and recrystallization
Procedure:
In a round-bottom flask equipped with a reflux condenser, combine 4-amino-1H-indazole (1 equivalent), glacial acetic acid (approx. 3-4 mL per gram of starting material), and acetic anhydride (approx. 10-15 mL per gram of starting material).
Heat the mixture to reflux with stirring.
Maintain the reflux for 24 hours, monitoring the reaction periodically by TLC as described in the FAQ section.
Once the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature.
Remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.
To the resulting residue, add cold distilled water to precipitate the crude product. Stir for 30 minutes.
Collect the solid product by vacuum filtration, washing the filter cake with additional cold water.
Purify the crude solid by recrystallization from ethanol to afford pure 1-(4-Amino-1H-indazol-1-YL)ethanone.
Section 4: Visual Troubleshooting Guide
This flowchart provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: A logical troubleshooting workflow.
References
Castillejo Merchán, A., & Stoeckli-Evans, H. (2007). 1-(1H-Imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, E63, o638–o639. [Link]
Mohamed Abdelahi, M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData, 2(6). [Link]
Oh, K., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 16(1), 176-179. [Link]
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 26, 2026, from [Link]
Wang, X., & Fun, H. K. (2007). 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1929. [Link]
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2021. [Link]
Ibrahim, H., Bala, M. D., & Omondi, B. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate. Acta Crystallographica Section E: Structure Reports Online, E68, o2305. [Link]
Nguyen, T. H., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]
Technical Support Center: Synthesis of 4-Aminoindazoles
Welcome, researchers and drug development professionals, to your dedicated resource for navigating the synthesis of 4-aminoindazoles. This guide, prepared by a Senior Application Scientist, moves beyond standard protocol...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome, researchers and drug development professionals, to your dedicated resource for navigating the synthesis of 4-aminoindazoles. This guide, prepared by a Senior Application Scientist, moves beyond standard protocols to offer in-depth, field-proven insights into both classical and alternative synthetic routes. Here, we dissect the "why" behind experimental choices, anticipate common challenges, and provide robust troubleshooting strategies to ensure the success of your syntheses.
Navigating the Synthesis of 4-Aminoindazoles: A Strategic Overview
The 4-aminoindazole scaffold is a privileged motif in medicinal chemistry, yet its synthesis can be challenging, often plagued by issues of regioselectivity and functional group compatibility. This guide is structured to address these challenges head-on, providing a clear path to your target molecules.
This section addresses common questions and experimental hurdles in a direct Q&A format, offering practical solutions and the underlying chemical principles.
Route 1: The Classical Approach - Nitration and Reduction
Question 1: My nitration of 1H-indazole is giving me a mixture of regioisomers. How can I selectively obtain the 4-nitroindazole?
Answer: This is a classic challenge in electrophilic aromatic substitution on the indazole ring. The outcome is highly dependent on the reaction conditions.
The "Why": Under strongly acidic conditions (e.g., concentrated H₂SO₄/HNO₃), the indazole ring is protonated, leading to the formation of an indazolium cation. This deactivates the pyrazole ring and directs nitration to the benzene ring, primarily at the 5- and 7-positions. To favor nitration at the 4- and 6-positions, milder conditions are necessary.
Troubleshooting & Optimization:
Protect the N1-position: Protection of the indazole nitrogen with a group like acetyl (Ac) or tosyl (Ts) can direct nitration to the 4- and 6-positions. The acetyl group can be easily removed post-nitration.
Milder Nitrating Agents: Employing milder nitrating agents such as acetyl nitrate (AcONO₂) generated in situ from acetic anhydride and nitric acid, or nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent, can improve selectivity for the 4-position.
Temperature Control: Maintaining a low reaction temperature (e.g., 0 °C to room temperature) is crucial to minimize the formation of byproducts.
Question 2: I'm experiencing low yields and incomplete conversion during the reduction of 4-nitroindazole to 4-aminoindazole using SnCl₂. What can I do?
Answer: While SnCl₂ is a reliable reducing agent for nitroarenes, several factors can impact its efficiency.
The "Why": The reduction of a nitro group by SnCl₂ is a multi-step process that requires an acidic environment. Incomplete reaction can result from insufficient acid, deactivation of the SnCl₂, or precipitation of tin salts that coat the starting material.
Troubleshooting & Optimization:
Ensure Sufficient Acid: The reaction is typically carried out in a protic solvent like ethanol with the addition of concentrated HCl. Ensure a sufficiently acidic medium is maintained throughout the reaction.
Stirring and Temperature: Vigorous stirring is essential to ensure good mixing, especially if tin salts begin to precipitate. Gentle heating (e.g., 50-70 °C) can often drive the reaction to completion.
Work-up Woes: A common issue is the precipitation of tin hydroxides during the basic work-up. To circumvent this, after the reaction is complete, pour the mixture into a vigorously stirred, concentrated solution of sodium hydroxide or potassium hydroxide. This will form soluble stannates, which remain in the aqueous phase, allowing for easier extraction of your product.
Alternative Reducing Agents: If issues persist, consider alternative reducing agents such as iron powder in acetic acid or catalytic hydrogenation with Pd/C, provided your molecule does not contain other sensitive functional groups.[1]
Question 3: My final 4-aminoindazole product is difficult to purify. Any suggestions?
Answer: 4-aminoindazoles are often polar, crystalline solids, which can present purification challenges.
The "Why": The presence of both an acidic N-H proton and a basic amino group can lead to streaking on silica gel chromatography and difficulties in finding a suitable recrystallization solvent.
Troubleshooting & Optimization:
Chromatography: For column chromatography, consider using a more polar mobile phase system, such as dichloromethane/methanol with a small amount of ammonium hydroxide (e.g., 95:5:0.5 DCM/MeOH/NH₄OH) to suppress tailing. Alternatively, alumina (basic or neutral) can be a better stationary phase than silica gel for basic compounds.
Recrystallization: Finding the right solvent system is key. A mixed solvent system is often effective. For instance, dissolving the crude product in a minimal amount of a good solvent (like methanol or ethanol) at an elevated temperature and then slowly adding a poor solvent (like water or hexane) until turbidity is observed, followed by slow cooling, can yield pure crystals. A patent for a related compound suggests a mixture of acetonitrile and water for recrystallizing substituted 4-aminoindazoles.[2]
Salt Formation and Liberation: Consider converting the crude 4-aminoindazole to its hydrochloride salt by treating a solution of the amine with HCl in a suitable solvent (e.g., ether or isopropanol). The salt can often be recrystallized to high purity. The free base can then be regenerated by treatment with a base.
Route 2: Directed ortho-Metalation (DoM) - A Regioselective Approach
Question 4: I want to use Directed ortho-Metalation to introduce a functional group at the C4 position. What's the best strategy?
Answer: DoM is a powerful tool for regioselective functionalization, but it requires careful planning, particularly the choice of the directing metalation group (DMG) and the N-protecting group.
The "Why": A directing group on the indazole ring coordinates to the organolithium reagent, directing deprotonation to the adjacent ortho position. For C4-functionalization, a directing group at C5 or, more commonly, a well-chosen N1-protecting group that directs to C7, followed by a second metalation, can be employed. However, direct C4-lithiation is challenging due to the acidity of the C3 proton.
Strategic Approach & Troubleshooting:
N-Protection is Key: The acidic N-H proton of the indazole must be protected. A bulky protecting group like tert-butyloxycarbonyl (Boc) or a pivaloyl group on N1 can sterically hinder C7-lithiation and potentially favor C4-lithiation, though this is not a well-established method. A more reliable approach might involve a two-step metalation.
Consider a C3-Blocking Group: To prevent preferential C3-lithiation, a removable blocking group at the C3 position could be installed.
Choice of Base and Conditions: Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (-78 °C) are typically used to prevent side reactions.
Introducing the Amino Group: Direct amination of the resulting aryllithium is difficult. A more practical approach is to quench the organolithium with an electrophilic nitrogen source like N,N-dimethyl-N'-[(phenylsulfonyl)oxy]formamidine to introduce a protected amino group, or with an iodine source to form a 4-iodoindazole, which can then be converted to the amine via a Buchwald-Hartwig amination.
Workflow: DoM for 4-Functionalized Indazole
Caption: A potential workflow for the synthesis of 4-aminoindazoles via Directed ortho-Metalation.
Route 3: Buchwald-Hartwig Amination - A Modern Alternative
Question 5: I'm considering a Buchwald-Hartwig amination of a 4-haloindazole. What are the critical parameters for success?
Answer: The Buchwald-Hartwig amination is an excellent method for forming C-N bonds. Success hinges on the careful selection of the catalyst, ligand, base, and solvent.
The "Why": This palladium-catalyzed cross-coupling reaction allows for the formation of anilines from aryl halides. The ligand plays a crucial role in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
Key Parameters & Troubleshooting:
Choice of Halide: 4-Bromo or 4-iodoindazoles are typically more reactive than 4-chloroindazoles. If you are synthesizing the haloindazole, consider preparing the bromo or iodo derivative.
Catalyst and Ligand: A wide range of palladium catalysts and phosphine ligands can be used. For electron-rich heterocycles like indazole, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos often give good results. A common precatalyst is Pd₂(dba)₃ or Pd(OAc)₂.
Amine Source: For the synthesis of a primary amine, an ammonia equivalent is needed. Benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) can be used, followed by acidic hydrolysis.
Base and Solvent: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium tert-butoxide (LiOtBu) are commonly used. Anhydrous, aprotic solvents like toluene or dioxane are typical.
Reaction Monitoring: These reactions can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Monitor the reaction by TLC or LC-MS to avoid decomposition of the product upon prolonged heating.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-1H-indazole via Nitration and Reduction
Step 1a: Synthesis of 1-Acetyl-4-nitro-1H-indazole
To a stirred solution of 1H-indazole (1.0 eq) in acetic anhydride (5-10 vol), add a catalytic amount of sulfuric acid at 0 °C.
Stir the mixture at room temperature for 1-2 hours until the formation of 1-acetyl-1H-indazole is complete (monitor by TLC).
Cool the reaction mixture to 0 °C and slowly add fuming nitric acid (1.1 eq).
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Pour the reaction mixture onto crushed ice and stir until a solid precipitate forms.
Filter the solid, wash thoroughly with water, and dry to afford a mixture of 1-acetyl-4-nitro-1H-indazole and 1-acetyl-6-nitro-1H-indazole.
Separate the isomers by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 1b: Hydrolysis to 4-Nitro-1H-indazole
Dissolve the purified 1-acetyl-4-nitro-1H-indazole in a mixture of methanol and aqueous HCl (e.g., 2M).
Heat the mixture to reflux for 1-2 hours until the deacetylation is complete (monitor by TLC).
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-nitro-1H-indazole.
Step 1c: Reduction to 4-Amino-1H-indazole
To a stirred solution of 4-nitro-1H-indazole (1.0 eq) in ethanol (10-15 vol), add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).
Heat the mixture to reflux (around 78 °C) for 2-3 hours.
Cool the reaction to room temperature and carefully pour it into a vigorously stirred, ice-cold, concentrated solution of sodium hydroxide (e.g., 30% w/v).
Continue stirring until all the tin salts have dissolved.
Extract the aqueous layer with ethyl acetate or dichloromethane.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to afford 4-amino-1H-indazole.
Protocol 2: Synthesis of N-Protected 4-Iodoindazole (Precursor for Buchwald-Hartwig Amination)
Step 2a: N-Protection of 4-Bromoindazole
To a solution of 4-bromo-1H-indazole (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
Stir the reaction at room temperature overnight.
Concentrate the reaction mixture under reduced pressure and purify by column chromatography on silica gel to afford a mixture of N1- and N2-Boc protected 4-bromoindazoles.
Step 2b: Halogen-Metal Exchange and Iodination
Dissolve the N-Boc protected 4-bromoindazole (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.
Slowly add n-butyllithium (1.1 eq) and stir for 1 hour at -78 °C.
Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.
Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify by column chromatography to yield N-Boc-4-iodoindazole.
Data Summary: Comparison of Synthetic Routes
Route
Key Steps
Typical Yields
Advantages
Disadvantages
Classical
Nitration, Reduction
40-60% over 2 steps
Readily available starting materials, well-established procedures.
Regioselectivity issues in nitration, use of stoichiometric tin reagents.
DoM
N-Protection, Metalation, Functionalization
50-70% over 2-3 steps
High regioselectivity, access to diverse functionalities.
Requires cryogenic temperatures, strictly anhydrous conditions, and strong organometallic bases.
Buchwald-Hartwig
Halogenation, Cross-coupling
60-85% for the coupling step
High functional group tolerance, generally good yields.
Requires synthesis of a halo-indazole precursor, expensive palladium catalysts and ligands.
Mechanistic Insights & Troubleshooting Workflows
Mechanism of SnCl₂ Reduction of a Nitro Group
Caption: Stepwise reduction of an aromatic nitro group to an amine using SnCl₂ in an acidic medium.
Troubleshooting Low Yield in Buchwald-Hartwig Amination
Caption: A logical workflow for troubleshooting low yields in Buchwald-Hartwig amination reactions.
References
Baran, P. S. Directed Metalation: A Survival Guide. Baran Group Meeting, The Scripps Research Institute. [Link]
Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules 2020 , 25(16), 3792. [Link]
CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
Gamble, A. B., et al. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications 2007 , 37(16), 2777-2786. [Link]
Technical Support Center: Scalable Synthesis of N1-Alkyl Indazoles
Welcome to the technical support center for the scalable synthesis of N1-alkyl indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this import...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the scalable synthesis of N1-alkyl indazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. N1-alkyl indazoles are a significant structural motif in medicinal chemistry, often serving as bioisosteres for indoles in pharmacologically active compounds.[1] However, their synthesis is frequently complicated by a lack of regioselectivity, leading to the formation of undesired N2-alkyl isomers and posing significant challenges for purification and scale-up.[2][3]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve robust, scalable, and selective N1-alkylation of indazoles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions grounded in mechanistic principles.
Issue 1: Poor Regioselectivity (Significant Formation of N2-Isomer)
Question: My reaction is producing a mixture of N1 and N2 alkylated indazoles, and the ratio is unfavorable for the desired N1 product. How can I improve the selectivity?
Probable Causes & Solutions:
Kinetic vs. Thermodynamic Control: Direct alkylation of the indazole anion often leads to a mixture of isomers due to the comparable nucleophilicity of the N1 and N2 positions.[1] Standard conditions like potassium carbonate in DMF can result in poor selectivity.[1]
Solution 1 (Thermodynamic Approach): For a highly selective and scalable synthesis of unfunctionalized N1-alkyl indazoles, a two-step approach involving an initial enamine formation followed by hydrogenation is recommended.[1][4] This method is reported to be highly selective for N1-alkylation with no detectable N2-isomer formation.[5] The high selectivity is attributed to thermodynamic control during the enamine formation step.[1]
Solution 2 (Optimizing Direct Alkylation): If a one-step direct alkylation is preferred, the choice of base and solvent is critical. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to favor N1-alkylation for many indazole substrates, particularly those with electron-withdrawing groups at the 3-position.[6][7]
Solution 3 (Chelation Control): If your indazole has a coordinating group (e.g., an ester) at the 3- or 7-position, using a cesium base (e.g., Cs₂CO₃) can promote N1-selectivity through chelation of the cesium ion between the N2 nitrogen and the coordinating group.[2][3]
Nature of the Electrophile: The type of alkylating agent used can influence the regioselectivity.
Insight: While simple alkyl halides are common, Mitsunobu conditions with alcohols tend to favor the formation of the N2-isomer.[6] Be mindful of this if you are considering this route.
Experimental Workflow for Improving N1-Selectivity (Thermodynamic Approach)
Question: During the enamine formation step for the thermodynamically controlled N1-alkylation, I am observing significant amounts of aminal pseudo-dimers. How can I minimize these byproducts?
Probable Causes & Solutions:
Reaction Equilibrium: The formation of the enamine is a reversible process, and aminals (both N1,N1- and N1,N2-isomers) are key intermediates in this equilibrium.[1] The N1,N1-aminal is often more stable and can persist in the reaction mixture.[1]
Solution 1 (Excess Aldehyde): To drive the equilibrium towards the desired enamine product, using an excess of the aldehyde is essential.[1]
Solution 2 (Efficient Water Removal): The condensation reaction produces water, which can hydrolyze the enamine back to the starting materials. Efficient removal of water using a Dean-Stark apparatus is highly effective and superior to methods like using molecular sieves.[1]
Solution 3 (Temperature and Quenching): Cooling the reaction below reflux can sometimes lead to the reversion of the enamine back to the more stable aminal.[1] To prevent this, a quench with a non-nucleophilic base like triethylamine (Et₃N) at reflux temperature can be introduced before cooling.[1]
Reaction Monitoring Insights:
Monitoring the reaction by LCMS can provide valuable information on the concentrations of the starting material, enamine product, and aminal intermediates over time, allowing for better control and optimization of the reaction conditions.[1]
Issue 3: Difficulty in Separating N1 and N2 Isomers
Question: I have a mixture of N1 and N2 isomers. Column chromatography is proving to be difficult and not scalable. Are there alternative purification strategies?
Probable Causes & Solutions:
Similar Polarity: N1 and N2 alkylated indazoles often have very similar polarities, making their separation by traditional silica gel chromatography challenging, especially on a large scale.[1]
Solution 1 (Crystallization): For scalable processes, developing a crystallization method is often the most viable solution. This may involve forming a salt of the desired isomer to induce selective crystallization. For example, the p-toluenesulfonic acid (pTSA) salt of the N1-alkyl indazole has been successfully used for purification through crystallization.[1] Seeding the solution with a small amount of the pure salt can facilitate this process.[1]
Solution 2 (Optimize Chromatography): If chromatography is the only option, exploring different solvent systems and stationary phases (e.g., alumina, reverse-phase silica) may improve separation. However, this is often not ideal for large-scale manufacturing.
Frequently Asked Questions (FAQs)
Q1: How can I definitively determine if I have the N1 or N2 isomer?
A1: Unambiguous characterization is crucial. While 1D ¹H NMR can provide clues, 2D NMR techniques are more definitive. Specifically, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is highly effective.[6]
For the N1-isomer: Look for a correlation between the protons of the alkyl group's α-carbon and the C7a carbon of the indazole ring.[6]
For the N2-isomer: Expect to see a correlation between the protons of the alkyl group's α-carbon and the C3 carbon of the indazole ring.[6]
Q2: Are there any safety concerns I should be aware of when scaling up indazole chemistry?
A2: Yes. The nitrogen-nitrogen bond in the indazole ring makes these compounds potentially energetic.[1] For any scale-up operation, it is essential to conduct thermal stability studies to understand the decomposition behavior of starting materials, intermediates, and final products. Techniques such as Differential Scanning Calorimetry (DSC), Thermal Screening Unit (TSU), and Accelerating Rate Calorimetry (ARC) should be employed to assess thermal hazards and define safe operating limits.[1]
Q3: Which factors have the greatest influence on regioselectivity in direct alkylation?
A3: The outcome of direct indazole alkylation is a complex interplay of several factors:
The Base and Counter-ion: Strong, non-coordinating bases in polar aprotic solvents (e.g., K₂CO₃ in DMF) often give poor selectivity.[1] Using NaH in a less polar solvent like THF can favor the N1 isomer.[6][7] The nature of the cation (e.g., Na⁺ vs. Cs⁺) can also play a role, especially when chelation is possible.[2][3]
The Solvent: The polarity and coordinating ability of the solvent can influence the aggregation state of the indazole anion and its reactivity at each nitrogen.
Substituents on the Indazole Ring: Both electronic and steric effects of substituents on the indazole ring can significantly alter the N1/N2 ratio. For instance, bulky groups at the C7 position can sterically hinder N1-alkylation.
Q4: I need to synthesize an N2-alkyl indazole. What are the best methods?
A4: While this guide focuses on N1-alkylation, several methods selectively produce the N2 isomer:
Mitsunobu Reaction: As mentioned, using an alcohol with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) often shows a preference for N2-alkylation.[6]
Acid-Catalyzed Methods: Using trifluoromethanesulfonic acid (TfOH) as a catalyst with alkyl 2,2,2-trichloroacetimidates or diazo compounds has been reported to be highly selective for the N2 position.[8][9]
This two-step protocol is adapted from a demonstrated scalable synthesis and is highly selective for the N1-isomer.[1][5]
Step A: Enamine Formation
To a reaction vessel equipped with a Dean-Stark apparatus and a condenser, add the starting indazole (1.0 equiv.), p-toluenesulfonic acid monohydrate (0.05 equiv.), and toluene (sufficient volume for azeotropic removal of water).
Add the corresponding aldehyde (2.0-3.0 equiv.).
Heat the mixture to reflux and monitor the reaction by LCMS until maximum conversion to the enamine is observed.
Once the reaction is complete, add triethylamine (1.5 equiv.) to the mixture at reflux to quench the catalyst and prevent reversion to the aminal.[1]
Cool the reaction mixture to room temperature. The crude enamine solution can often be used directly in the next step after a simple workup (e.g., aqueous wash) to remove the catalyst and excess aldehyde.
Step B: Hydrogenation
Transfer the crude enamine solution to a hydrogenation reactor.
Add 5% Platinum on Carbon (Pt/C) catalyst (e.g., 1-2 mol%).
Pressurize the reactor with hydrogen gas (e.g., 40-50 psi).
Stir the reaction at a controlled temperature (e.g., 30-40 °C) until the reaction is complete (monitor by LCMS or TLC).
Carefully filter the reaction mixture to remove the Pt/C catalyst.
Concentrate the filtrate under reduced pressure to yield the crude N1-alkyl indazole.
Purify the product as necessary, preferably by crystallization or crystallization of a suitable salt (e.g., pTSA salt).[1]
Data Summary Table: Comparison of N1-Alkylation Methods
Stoichiometric phosphine oxide byproduct can complicate purification.
Conclusion
The scalable and selective synthesis of N1-alkyl indazoles is an achievable goal with a rational approach to experimental design. By understanding the underlying mechanistic principles of regioselectivity, particularly the dichotomy between kinetic and thermodynamic control, researchers can select and optimize conditions to favor the desired N1-isomer. The two-step enamine formation-hydrogenation sequence represents a robust and scalable platform for accessing these valuable compounds with high purity, avoiding the challenges of isomeric separation that plague more traditional direct alkylation methods.[1][4] Always prioritize safety, especially during scale-up, by thoroughly evaluating the thermal stability of all reaction components.
References
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14, 6327-6333. Available at: [Link]
Dong, L., et al. (2023). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]
Pace, V., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-184. Available at: [Link]
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Royal Society of Chemistry. Available at: [Link]
Pace, V., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]
Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Available at: [Link]
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(44), 6423-6426. Available at: [Link]
Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. DOI:10.1039/D4RA00598H. Available at: [Link]
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. Available at: [Link]
Hunt, J. T., et al. (2000). Regioselective indazole N-alkylation. Journal of Organic Chemistry, 65(18), 5545-5550.
Technical Support Center: Minimizing Off-Target Effects of Indazole-Based Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based kinase inhibitors. This guide is designed to provide you with in-depth technical and pra...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based kinase inhibitors. This guide is designed to provide you with in-depth technical and practical advice to anticipate, identify, and mitigate off-target effects during your experiments. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] However, achieving high selectivity remains a significant challenge. This resource offers a combination of frequently asked questions for quick reference and detailed troubleshooting guides with step-by-step protocols to ensure the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding off-target effects of indazole-based inhibitors.
Q1: What are the most common off-target kinases for indazole-based inhibitors?
A1: Due to the conserved nature of the ATP-binding pocket across the kinome, many indazole-based inhibitors show activity against a range of kinases beyond their intended target. Commonly observed off-targets include members of the following families:
For example, Pazopanib, an indazole-based inhibitor, targets VEGFRs, PDGFRs, and c-Kit.[5] Similarly, Axitinib is a potent inhibitor of VEGFRs 1, 2, and 3.[2]
Q2: My cellular phenotype doesn't match the known function of the target kinase. Could this be an off-target effect?
A2: Yes, this is a classic indicator of off-target activity. If the observed cellular response (e.g., unexpected changes in proliferation, apoptosis, or morphology) cannot be rationalized by the known signaling pathway of your primary target, it is crucial to investigate potential off-target engagement. It is also important to consider that some inhibitors can cause paradoxical pathway activation, further complicating interpretation.
Q3: At what concentration should I be concerned about off-target effects?
A3: As a general rule, off-target effects become more probable at higher concentrations. It is critical to determine the in-cell IC50 or target engagement EC50 for your primary target and work within a concentration range that is relevant to this value. We recommend performing dose-response experiments and using the lowest effective concentration to minimize the risk of engaging less potent off-targets. A comprehensive kinome-wide screen can provide a selectivity profile, revealing the concentrations at which your compound begins to inhibit other kinases.
Q4: What is the difference between biochemical and cell-based selectivity profiling?
A4: Biochemical assays measure the direct inhibition of purified, often recombinant, kinase enzymes in a cell-free system. These assays are excellent for determining intrinsic inhibitory potency (e.g., IC50 or Kd). Cell-based assays, on the other hand, measure target engagement or downstream signaling in a live-cell context.[6] These assays provide a more physiologically relevant measure of an inhibitor's potency and selectivity, as they account for factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. Discrepancies between biochemical and cellular data are common and can provide valuable insights into a compound's behavior.
Q5: How can I rationally modify my indazole-based inhibitor to improve its selectivity?
A5: Improving selectivity often involves a detailed structure-activity relationship (SAR) study.[7] Key strategies include:
Exploring different substitution patterns on the indazole ring and its appended functionalities to exploit unique features of the target kinase's ATP-binding pocket.[4]
Introducing bulky groups that can create steric hindrance in the binding sites of off-target kinases.
Modulating the physicochemical properties (e.g., lipophilicity and basicity) of your compound to alter its binding kinetics and off-target interactions.[8]
Targeting less conserved regions of the ATP-binding site or exploring allosteric inhibition mechanisms.
Part 2: Troubleshooting Guides
This section provides structured approaches to common experimental challenges related to off-target effects.
Problem: Your indazole-based inhibitor induces a cellular effect that cannot be attributed to the inhibition of its primary target kinase.
Logical Workflow for Investigation:
Caption: Workflow for investigating unexplained cellular phenotypes.
Causality Behind Experimental Choices:
Step 1: Confirm On-Target Engagement: Before searching for off-targets, it is essential to verify that your inhibitor is engaging its intended target in your cellular system at the concentrations used. A lack of on-target engagement would suggest issues with compound permeability or stability. The NanoBRET™ Target Engagement assay is an excellent method for this, providing a quantitative measure of compound binding in live cells.[6]
Step 2: Broad Kinome Profiling: An unbiased screen is the most effective way to identify potential off-targets. Biochemical screens provide a broad overview of intrinsic potencies, while chemical proteomics approaches like the Kinobeads assay can identify interactions with endogenous kinases in a cellular lysate.[8][9]
Step 3 & 4: Identification and Validation: The profiling data will generate a list of potential off-targets. It is crucial to validate the most potent of these in your specific cellular model. For example, if PDGFRβ is identified as an off-target, you should assess the phosphorylation status of PDGFRβ and its downstream effectors (e.g., Akt, ERK) in inhibitor-treated cells via Western blot.
Step 5: Correlation with Phenotype: To definitively link an off-target to the observed phenotype, you can use orthogonal approaches. This could involve treating cells with a highly selective inhibitor for the identified off-target or using siRNA to knock down the off-target and observing if the phenotype is recapitulated or abolished, respectively.
Step 6: Medicinal Chemistry Optimization: If an off-target is confirmed, SAR studies can guide the chemical modification of your inhibitor to reduce its affinity for the off-target while maintaining on-target potency.[7]
Troubleshooting Scenario 2: Discrepancy Between Biochemical and Cellular Potency
Problem: Your inhibitor is highly potent in a biochemical kinase assay but shows significantly weaker activity in cell-based assays.
Potential Causes and Solutions:
Potential Cause
Explanation
Suggested Action
Poor Cell Permeability
The compound may not efficiently cross the cell membrane to reach its intracellular target.
1. Assess physicochemical properties (e.g., cLogP, polar surface area). 2. Perform a cellular thermal shift assay (CETSA) or NanoBRET assay to directly measure intracellular target engagement.[6]
High Plasma Protein Binding
If your cell culture medium contains serum, the inhibitor may bind to proteins like albumin, reducing its free concentration available to enter cells.
1. Perform cell-based assays in serum-free or low-serum conditions. 2. Measure the fraction of unbound drug in your culture medium.
High Intracellular ATP Concentration
Most kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (1-10 mM) can outcompete the inhibitor, leading to a rightward shift in potency compared to biochemical assays, which are often run at lower ATP concentrations.
1. Measure the inhibitor's Ki and the kinase's Km for ATP. 2. Use a cell-based target engagement assay that is less sensitive to ATP competition, or a downstream phosphorylation assay that reflects the integrated cellular response.
Drug Efflux
The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (P-gp).
1. Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil) and see if cellular potency is restored. 2. Use cell lines with known efflux pump expression levels.
Part 3: Key Experimental Protocols
This section provides detailed methodologies for assessing inhibitor selectivity.
Protocol 1: Cellular Target Engagement using the NanoBRET™ Assay
This protocol allows for the quantitative measurement of compound binding to a specific kinase in live cells.[6][10][11][12]
Principle: The assay uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled, cell-permeable tracer that binds to the kinase's active site (the acceptor). A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Methodology:
Cell Preparation: On day 1, seed HEK293 cells into a 96-well, white-bottom tissue culture plate at a density that will result in ~80-90% confluency on the day of the assay.
Transfection: On day 2, transfect the cells with a plasmid encoding your kinase of interest fused to NanoLuc® luciferase using a suitable transfection reagent (e.g., FuGENE® HD). Allow 18-24 hours for protein expression.[11]
Compound and Tracer Addition: On day 3, prepare serial dilutions of your indazole-based inhibitor in Opti-MEM® I Reduced Serum Medium. Also, prepare the NanoBRET™ tracer at 2X the final desired concentration in Opti-MEM®.
Assay Assembly:
Carefully remove the culture medium from the cells.
Add the diluted test compound to the wells.
Immediately add the 2X tracer solution to all wells. Include "no tracer" controls for background correction.
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium within the cells.
Substrate Addition and Reading:
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the extracellular NanoLuc inhibitor to quench any signal from luciferase released from dead cells.
Add the substrate mixture to all wells.
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (~460nm) and acceptor emission (~618nm).
Data Analysis:
Calculate the raw BRET ratio for each well by dividing the acceptor emission by the donor emission.
Normalize the data using "no inhibitor" (0% inhibition) and "high concentration of control inhibitor" (100% inhibition) controls.
Plot the normalized BRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Kinase Selectivity Profiling using Kinobeads
This chemical proteomics approach allows for the identification of kinase targets of a test compound from a complex cell lysate.[8][9][13][14]
Principle: "Kinobeads" are sepharose beads derivatized with a mixture of broad-spectrum, ATP-competitive kinase inhibitors. These beads are used to affinity-purify a large portion of the expressed kinome from a cell lysate. In a competition binding experiment, the lysate is pre-incubated with a free test compound. If the test compound binds to a kinase, it will prevent that kinase from binding to the Kinobeads. The proteins bound to the beads are then identified and quantified by mass spectrometry.
Workflow:
Caption: Workflow for Kinobeads-based kinase profiling.
Step-by-Step Methodology:
Lysate Preparation: Prepare a high-protein-concentration lysate (~10-20 mg/mL) from a single cell line or a mixture of cell lines to maximize kinome coverage. Use a lysis buffer containing detergents and protease/phosphatase inhibitors.
Competition Binding:
Aliquot the cell lysate (e.g., 1-5 mg of total protein per condition).
Add your indazole-based inhibitor at the desired concentration(s) (e.g., 1 µM and 10 µM). Include a DMSO-only vehicle control.
Incubate for 45-60 minutes at 4°C with gentle rotation to allow the inhibitor to bind to its targets.
Kinobeads Pulldown:
Add a slurry of pre-washed Kinobeads to each lysate sample.
Incubate for 1-2 hours at 4°C with rotation to allow kinases to bind to the beads.
Washing:
Pellet the beads by centrifugation and discard the supernatant.
Wash the beads extensively with lysis buffer (with decreasing salt concentrations) to remove non-specifically bound proteins.
Elution and Sample Preparation:
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
Separate the proteins by SDS-PAGE and perform an in-gel tryptic digest. Alternatively, an on-bead digestion can be performed.
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
Use a database search engine (e.g., MaxQuant) to identify and quantify the proteins in each sample.
For each identified kinase, calculate the ratio of its abundance in the inhibitor-treated sample to the DMSO control.
A significant reduction in this ratio indicates that your inhibitor binds to that kinase. Plotting the abundance ratio against inhibitor concentration allows for the determination of an apparent dissociation constant (Kd,app).
Part 4: Data Interpretation and Structure-Activity Relationships (SAR)
Understanding how structural modifications to the indazole core affect kinase selectivity is key to designing more specific inhibitors.
Quantitative Data Summary
The following table presents a summary of inhibitory activities (IC50 in nM) for two well-known indazole-based inhibitors, Axitinib and Pazopanib, against their primary targets and common off-targets. This data highlights the multi-kinase nature of many indazole scaffolds.
Kinase Target
Axitinib IC50 (nM)
Pazopanib IC50 (nM)
Primary Target Family
VEGFR1
1
10
VEGFR
VEGFR2
0.2
30
VEGFR
VEGFR3
0.1-0.3
47
VEGFR
PDGFRβ
1.6
84
PDGFR
c-Kit
1.7
74
Other RTKs
FGFR1
-
42
FGFR
Data compiled from multiple sources. Absolute values may vary depending on assay conditions.
SAR for Improving Selectivity: A Case Study Approach
Medicinal chemistry efforts have demonstrated that strategic modifications to the indazole scaffold can significantly enhance selectivity.
Case Study 1: Enhancing GSK-3β Selectivity
Observation: A series of 1H-indazole-3-carboxamides showed promising GSK-3β inhibition but also suffered from off-target activity at the hERG ion channel, a major safety concern.[4][8]
Strategy: To mitigate hERG activity, chemists focused on reducing the lipophilicity and basicity of the molecules.[8]
Modifications & Results:
Replacing a lipophilic piperidine group with more polar moieties like oxanyl or thiolanedionyl groups significantly reduced hERG affinity.[4]
Replacing a difluorophenyl ring with polar pyridinyl groups also improved the safety profile while maintaining or even enhancing GSK-3β potency.[4]
This led to the identification of compounds with excellent GSK-3β activity (IC50 = 4 nM) and a much-improved hERG safety margin (IC50 > 100 µM).[4]
Case Study 2: Achieving Aurora Kinase Isoform Selectivity
Challenge: Designing inhibitors that can distinguish between the highly homologous Aurora A and Aurora B kinases.
Scaffold: A series of novel indazole derivatives were investigated.[3]
Strategy & Results: Computational modeling and subsequent synthesis revealed that different substitution patterns on the indazole scaffold could exploit subtle differences in the ATP-binding pockets of the two isoforms.
Specific substitutions were designed to interact with non-conserved residues like Arg220 in Aurora A or Thr217 in Aurora B.[3]
This rational design approach successfully yielded compounds with either dual Aurora A/B activity, Aurora A selectivity, or Aurora B selectivity, demonstrating that the indazole core is a versatile template for achieving isoform-specific inhibition.[3]
General Principles of Indazole SAR for Selectivity:
The indazole core typically acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.[1] Selectivity is often achieved by the substituents at various positions of the indazole ring, which protrude into more variable regions of the ATP-binding pocket.
Caption: Key positions on the indazole scaffold for SAR studies.
By systematically modifying these positions and profiling the resulting compounds against a broad kinase panel, researchers can build a comprehensive SAR map to guide the development of highly selective indazole-based inhibitors.
Part 5: Off-Target Signaling Pathways
Understanding the signaling pathways of common off-targets is crucial for interpreting unexpected phenotypes.
PDGFR and FGFR Signaling Overview
Inhibition of Platelet-Derived Growth Factor Receptors (PDGFRs) and Fibroblast Growth Factor Receptors (FGFRs) can have significant biological consequences, as these receptor tyrosine kinases (RTKs) regulate key cellular processes.
Caption: Simplified signaling pathways of common off-targets PDGFR and FGFR.
Unintentional inhibition of these pathways can lead to effects such as reduced cell proliferation, induction of apoptosis, or inhibition of cell migration, which may confound the interpretation of your experimental results.[15][16]
References
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Preprints.org. [Link]
Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [Link]
Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. National Institutes of Health. [Link]
Identification of Potent Reverse Indazole Inhibitors for HPK1. National Institutes of Health. [Link]
A quantitative analysis of kinase inhibitor selectivity (Translated from Eng). ResearchGate. [Link]
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. National Institutes of Health. [Link]
Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. ResearchGate. [Link]
Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. PubMed Central. [Link]
Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]
Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. National Institutes of Health. [Link]
From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Journal of Pharmaceutical Research International. [Link]
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]
Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. ResearchGate. [Link]
EGFr, FGFr and PDGFr: Emerging Targets for Anticancer Drug Design. Neoplasia Research. [Link]
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. [Link]
Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants. PubMed Central. [Link]
Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. PubMed Central. [Link]
Technical Support Center: Stability of 1-(4-Amino-1H-indazol-1-YL)ethanone in Solution
Prepared by: Senior Application Scientist Welcome to the technical support resource for 1-(4-Amino-1H-indazol-1-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist
Welcome to the technical support resource for 1-(4-Amino-1H-indazol-1-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals. As specific stability data for this compound is not extensively documented in publicly available literature, this center provides a comprehensive framework to empower you to determine its stability profile in your specific experimental context. We will delve into the principles of stability testing, provide actionable protocols, and offer troubleshooting advice.
Section 1: Understanding the Stability of 1-(4-Amino-1H-indazol-1-YL)ethanone
Q1: What are the potential stability liabilities of 1-(4-Amino-1H-indazol-1-YL)ethanone?
A1: Based on its chemical structure, 1-(4-Amino-1H-indazol-1-YL)ethanone has several functional groups that could be susceptible to degradation under various conditions. Understanding these potential liabilities is the first step in designing a robust stability study.
Amide (Acetyl Group): The acetyl group attached to the indazole nitrogen forms an amide-like linkage. Amides can undergo hydrolysis under both acidic and basic conditions, which would cleave the acetyl group to yield 4-amino-1H-indazole. This hydrolysis is often accelerated by heat.[1][2][3][4]
Aromatic Amine: The primary amino group on the benzene ring is susceptible to oxidation.[5][6] Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions, and is often accelerated by light and heat. This can lead to the formation of colored degradation products.
Indazole Ring System: The indazole ring itself is a heteroaromatic system. While generally stable, prolonged exposure to harsh conditions like strong acids, bases, or UV light could potentially lead to ring-opening or other rearrangements.
Photosensitivity: Many aromatic compounds, especially those with amino groups, are susceptible to degradation upon exposure to light. The ICH Q1B guideline provides a framework for photostability testing.[7][8][9][10][11]
Section 2: Establishing a Stability-Indicating Method
A cornerstone of any stability study is a validated analytical method that can accurately measure the concentration of the parent compound and separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12][13][14]
Q2: How do I develop a stability-indicating HPLC method for 1-(4-Amino-1H-indazol-1-YL)ethanone?
A2: The goal is to find chromatographic conditions that resolve the main peak (your compound) from all other peaks that appear during forced degradation studies.
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Starting Point Protocol for HPLC Method Development
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-5 min: 10% B
5-25 min: 10% to 90% B
25-30 min: 90% B
30-31 min: 90% to 10% B
31-35 min: 10% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at 254 nm (or use a PDA/DAD detector to scan for the optimal wavelength and check for peak purity).
Injection Volume: 10 µL.
Sample Preparation: Prepare a stock solution in a suitable solvent (e.g., Methanol or Acetonitrile) at approximately 1 mg/mL. Dilute further with the mobile phase to an appropriate concentration (e.g., 0.1 mg/mL).
This is a starting point. You will likely need to adjust the gradient, pH of the mobile phase, or even the column chemistry to achieve the desired separation of all degradation products.
Section 3: Troubleshooting Guide & FAQs
Q3: I've prepared a stock solution of 1-(4-Amino-1H-indazol-1-YL)ethanone in DMSO, and it turned yellow/brown overnight. What happened?
A3: This is a common observation for compounds with aromatic amine functionalities. The color change is likely due to oxidation.[5]
Causality: Aromatic amines can be easily oxidized, and this process is often autocatalytic. The oxidation products are typically highly conjugated and therefore colored. Solvents like DMSO can sometimes contain trace impurities (peroxides) that accelerate this process.
Troubleshooting Steps:
Use High-Purity Solvents: Ensure you are using anhydrous, high-purity solvents.
Degas Solvents: For aqueous solutions, degassing can remove dissolved oxygen.
Protect from Light: Store the solution in an amber vial to prevent photo-oxidation.
Store under Inert Gas: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen.
Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.
Q4: My compound seems to be degrading in my acidic mobile phase on the HPLC. How can I confirm this and what can I do?
A4: On-instrument degradation can be a challenging issue. Here’s how to diagnose and address it:
Diagnosis:
Vary Injection Times: Inject a freshly prepared sample and then let the same sample sit in the autosampler for several hours before injecting again. A significant increase in degradation products suggests time-dependent degradation in the autosampler.
Compare with a Neutral Mobile Phase: If possible, develop a method with a neutral pH mobile phase (ensure your column is stable at this pH). If the degradation is less pronounced, it points to acid-catalyzed hydrolysis.
Solutions:
Increase Mobile Phase pH: Try using a less acidic mobile phase, for example, by using a phosphate buffer at pH 3-4 instead of 0.1% formic acid (pH ~2.7). Always check the pH stability range of your HPLC column.
Reduce Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4 °C) to slow down the degradation kinetics.
Minimize Residence Time: Prepare your sample sequence to minimize the time the sample sits in the autosampler before injection.
Q5: I see a new peak in my chromatogram after stressing my compound with base. What could it be?
A5: The most likely degradation product under basic conditions is 4-amino-1H-indazole, resulting from the hydrolysis of the acetyl group.[1][2][3]
Identification Strategy:
LC-MS Analysis: The most direct way to identify the degradant is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass of 4-amino-1H-indazole (C₇H₇N₃) is approximately 133.15 g/mol . You should look for a peak with this corresponding mass-to-charge ratio (m/z).
Co-injection with a Standard: If you have a reference standard of 4-amino-1H-indazole, you can perform a co-injection with your degraded sample. If the new peak increases in size and does not split, it confirms the identity of the degradant.
Section 4: Protocols for Forced Degradation Studies
Forced degradation studies are essential for understanding potential degradation pathways and for developing a stability-indicating method.[15] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
General Procedure
Prepare a stock solution of 1-(4-Amino-1H-indazol-1-YL)ethanone at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
For each stress condition, mix your stock solution with the stressor as described in the table below.
Include a control sample (compound in the solvent mix without the stressor) for each condition, kept at the same temperature.
After the specified time, neutralize the acidic and basic samples (e.g., with an equimolar amount of base or acid, respectively).
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase and analyze by HPLC.
Forced Degradation Conditions
Stress Condition
Protocol
Potential Degradation Pathway
Acid Hydrolysis
Mix with 0.1 M HCl. Heat at 60-80 °C for several hours.
Hydrolysis of the acetyl group.
Base Hydrolysis
Mix with 0.1 M NaOH. Heat at 60-80 °C for several hours.
Store the solid compound at 80 °C for 24-48 hours. Also, heat a solution of the compound at 80 °C.
General thermal decomposition.
Photolytic Degradation
Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Use a dark control stored under the same conditions.[7][8][9][10][11]
Photo-oxidation or rearrangement.
Note: The times and temperatures are starting points and should be adjusted to achieve the target degradation of 5-20%.
Workflow for a Forced Degradation Study
Caption: General workflow for conducting a forced degradation study.
References
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]
23.11: Oxidation of Amines. Chemistry LibreTexts. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmaguideline. [Link]
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]
Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. [Link]
The Mechanism of the Oxidation of Some Aromatic Amines by Peroxyacetic Acid. Journal of the American Chemical Society. [Link]
Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. [Link]
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]
OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness. [Link]
ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]
The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]
ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency. [Link]
Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. [Link]
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. [Link]
ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. [Link]
Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
A Convenient Method for the Oxidation of Aromatic Amines to Nitro Compounds Using Tetra‐n‐alkylammonium Bromates. ResearchGate. [Link]
Technical Support Center: 4-Aminoindazole Derivatives
Introduction: Welcome to the technical support guide for 4-aminoindazole derivatives. These molecules are critical building blocks in modern drug discovery, serving as key scaffolds in the development of therapeutics for...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
Welcome to the technical support guide for 4-aminoindazole derivatives. These molecules are critical building blocks in modern drug discovery, serving as key scaffolds in the development of therapeutics for oncology and inflammatory diseases.[1][2] Their structural integrity is paramount for reproducible experimental outcomes. This guide provides in-depth, field-proven insights into the proper storage and handling of these compounds, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower researchers to maintain compound stability, ensure experimental validity, and troubleshoot common issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing solid 4-aminoindazole derivatives?
For routine long-term storage, solid 4-aminoindazole and its derivatives should be stored refrigerated at 0-8°C .[1] For archival purposes or for particularly sensitive derivatives, storage at -20°C is recommended.
The Scientific Rationale: The amino group on the indazole ring makes the molecule susceptible to oxidative and other degradation pathways.[3] Lowering the temperature significantly reduces the kinetic energy of the molecules, thereby decreasing the rate of these potential degradation reactions. While many aromatic amines are stable for extended periods at -20°C or -70°C, refrigeration at 0-8°C is often sufficient and a practical standard for solid-state storage.[1][4]
Q2: Is it necessary to protect these compounds from light and atmospheric exposure?
Yes, absolutely. As a standard practice for aromatic amines, these compounds should be protected from both light and air.
Expert Insight on Causality:
Air (Oxygen): The primary amino group (-NH₂) is an electron-donating group, which activates the aromatic ring system. This increased electron density makes the molecule susceptible to oxidation by atmospheric oxygen. This process can lead to the formation of colored impurities (often appearing as a darkening of the material from yellow to brown) and a decrease in purity over time.[3] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is the most robust method to prevent this.
Light (Photodegradation): Aromatic systems can absorb UV light, promoting electrons to higher energy states. This can initiate photochemical reactions, leading to bond cleavage or the formation of radical species that accelerate degradation. Using amber glass vials or wrapping standard vials in aluminum foil is a simple and effective preventative measure.
Moisture (Hydrolysis): Many amines are hygroscopic, meaning they readily absorb moisture from the air.[5] This can lead to clumping of the solid material and, in the presence of certain functional groups on the derivative, could provide a medium for hydrolytic degradation.
Q3: I need to make a stock solution in DMSO. How should I store it?
Stock solutions, typically prepared in solvents like DMSO or DMF, should be aliquoted into single-use volumes and stored frozen, ideally at -80°C for long-term stability or at -20°C for short-term use.[4]
The Self-Validating System:
Aliquoting: Preparing single-use aliquots is critical. It prevents the degradation that can be introduced by repeated freeze-thaw cycles. Each time a solution is thawed, it is exposed to ambient temperature, moisture, and oxygen, cumulatively degrading the compound.
Low Temperature: Freezing the solution dramatically slows the diffusion of molecules, effectively halting most chemical reactions in the solution phase. Long-term studies on aromatic amines in biological matrices confirm their stability for over a year when stored at -70°C.[4]
Troubleshooting Guide: Common Storage-Related Issues
Observed Problem
Probable Cause(s)
Recommended Action & Prevention
Color Change (e.g., solid has darkened from light yellow to tan or brown)
Oxidation. This is the most common cause, resulting from prolonged exposure to atmospheric oxygen. It may also be accelerated by light or elevated temperatures.[3]
Action: Confirm purity via LC-MS or HPLC. If purity is compromised, the material may need to be repurified or discarded. Prevention: Always store the solid under an inert atmosphere (Argon or Nitrogen), in a tightly sealed container, protected from light, and at the recommended refrigerated temperature (0-8°C).[1][6]
Poor Solubility (Compound was previously soluble but now dissolves poorly)
Moisture Absorption & Degradation. The compound may have absorbed atmospheric moisture, leading to clumping.[5] Alternatively, it may have degraded into less soluble byproducts.
Action: Before opening, always allow the container to warm to room temperature to prevent condensation. Use sonication to aid dissolution. If solubility remains poor, verify purity. Prevention: Store the compound in a desiccator or a dry box. Use parafilm to seal the cap for an extra barrier against moisture.
Inconsistent Assay Results (Variable IC₅₀ values or loss of biological activity)
Compound Degradation. The active concentration of your compound is likely lower than calculated due to degradation in the solid state or, more commonly, in the stock solution after multiple freeze-thaw cycles.
Action: Prepare a fresh stock solution from the solid material. If the problem persists, open a new batch of the solid compound. Prevention: Strictly adhere to the single-use aliquot protocol for stock solutions. Never repeatedly freeze-thaw a main stock solution.
Protocols & Methodologies
Protocol 1: Best Practices for Long-Term Storage of Solid 4-Aminoindazole Derivatives
This protocol ensures the archival integrity of your valuable compounds.
Preparation: Work in an area with low humidity. If possible, use a glove box or glove bag flushed with an inert gas.
Vial Selection: Choose a clean, dry amber glass vial with a PTFE-lined screw cap.
Aliquotting: If you have a large batch, weigh out smaller, more manageable quantities into separate vials to avoid repeatedly accessing the main stock.
Inerting: Gently flush the headspace of the vial with a stream of dry Argon or Nitrogen for 15-30 seconds to displace all air.
Sealing: Immediately and tightly screw on the cap. For extra protection, wrap the cap-vial interface with parafilm.
Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.
Storage: Place the sealed vial inside a labeled secondary container (e.g., a small box) and store in a designated refrigerator at 0-8°C.[1]
Diagram: Recommended Workflow for Solid Compound Handling
A visual guide to maintaining compound integrity from receipt to storage.
Caption: Workflow for handling and storing solid compounds.
Diagram: Key Degradation Factors for 4-Aminoindazole
Illustrates the primary environmental stressors leading to compound degradation.
A Comparative Guide to the NMR Spectral Analysis of 1-(4-Amino-1H-indazol-1-yl)ethanone
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for t...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure of a compound. This guide offers an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for 1-(4-amino-1H-indazol-1-yl)ethanone , a substituted indazole of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we will present a detailed prediction based on the known spectral data of its precursor, 4-amino-1H-indazole , and related substituted indazoles. This guide will further compare these predicted spectral features with those of relevant alternative structures, providing a framework for the identification and characterization of this class of compounds.
The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry
The indazole ring system is a bicyclic heteroaromatic structure that is a prominent feature in numerous biologically active compounds. Its derivatives have shown a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The precise substitution pattern on the indazole core is critical for its biological function, making accurate structural characterization essential.
Understanding the NMR Landscape of Indazoles
The interpretation of the NMR spectra of indazoles is governed by the electronic environment of the constituent protons and carbons. The chemical shifts are influenced by the aromatic ring currents and the electronic effects (both inductive and resonance) of the substituents. A key feature in the NMR analysis of N-substituted indazoles is the differentiation between the N-1 and N-2 isomers, which often exhibit distinct chemical shift patterns.[1]
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality NMR data for small organic molecules like the indazole derivatives discussed herein. This self-validating protocol ensures reproducibility and accuracy of the obtained spectra.
Sample Preparation:
Weigh approximately 5-10 mg of the analytical sample.
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons.[2][3]
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
NMR Spectrometer Setup and Data Acquisition:
The spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.[4]
Tune and match the probe for the desired nucleus (¹H or ¹³C).
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is typically used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Predicted NMR Spectral Data for 1-(4-Amino-1H-indazol-1-yl)ethanone
The introduction of an acetyl group at the N-1 position of 4-amino-1H-indazole is expected to induce significant changes in the chemical shifts of the nearby protons and carbons due to its electron-withdrawing nature. The following tables present the known experimental data for the precursor, 4-amino-1H-indazole, and the predicted data for the target compound.
The electron-withdrawing acetyl group at N-1 will deshield the adjacent H-3 proton, causing a downfield shift.
H-5
~6.3 ppm (d)
~6.5-6.7 ppm (d)
The amino group at C-4 strongly shields the ortho H-5 proton. The N-acetylation is expected to have a minor deshielding effect.
H-6
~7.0 ppm (t)
~7.1-7.3 ppm (t)
The chemical shift of H-6 is expected to be less affected by N-acetylation compared to protons closer to the substitution site.
H-7
~7.5 ppm (d)
~7.6-7.8 ppm (d)
A moderate downfield shift is predicted for H-7 due to the overall electron-withdrawing effect of the N-acetyl group.
NH₂
~5.0 ppm (br s)
~5.2-5.4 ppm (br s)
The chemical shift of the amino protons is highly dependent on solvent and concentration. A slight downfield shift may be observed.
CH₃ (acetyl)
N/A
~2.5-2.7 ppm (s)
This singlet is characteristic of an N-acetyl group.[5]
NH (indazole)
~12.5 ppm (br s)
N/A
The N-H proton is replaced by the acetyl group.
Note: Predicted chemical shifts are estimates and may vary slightly in an actual experimental spectrum. Coupling constants are expected to be similar to the parent compound.
Moderate deshielding effect from the N-acetyl group.
C-4
~138 ppm
~139-141 ppm
The carbon bearing the amino group will be slightly deshielded.
C-5
~100 ppm
~101-103 ppm
The strong shielding effect of the amino group will still dominate.
C-6
~125 ppm
~126-128 ppm
Minor deshielding effect.
C-7
~112 ppm
~113-115 ppm
Minor deshielding effect.
C-7a
~140 ppm
~141-143 ppm
Deshielding due to the N-acetyl group.
C=O (acetyl)
N/A
~168-170 ppm
Characteristic chemical shift for an amide carbonyl carbon.
CH₃ (acetyl)
N/A
~22-24 ppm
Typical chemical shift for an acetyl methyl carbon.
Comparative Analysis with Alternative Structures
To further aid in the structural confirmation, it is instructive to compare the predicted NMR data of 1-(4-amino-1H-indazol-1-yl)ethanone with that of a potential isomer, 1-(7-amino-1H-indazol-1-yl)ethanone . The position of the amino group significantly influences the chemical shifts of the aromatic protons and carbons.
Spectral Feature
1-(4-Amino-1H-indazol-1-yl)ethanone (Predicted)
1-(7-Amino-1H-indazol-1-yl)ethanone (Predicted)
Key Differentiating Features
¹H NMR
Aromatic Protons
Three distinct aromatic protons with significant chemical shift differences due to the 4-amino group.
Three aromatic protons, with the H-6 proton being significantly shielded by the 7-amino group.
The splitting pattern and chemical shifts of the aromatic protons will be distinctly different. In the 4-amino isomer, H-5 will be significantly upfield. In the 7-amino isomer, H-6 will be upfield.
¹³C NMR
Aromatic Carbons
The C-4 and C-5 signals will be significantly affected by the amino group.
The C-6 and C-7 signals will show the most pronounced substituent effects from the amino group.
The chemical shifts of the carbons in the benzene portion of the indazole ring will be the most reliable indicators to differentiate between these isomers.
Visualizing the Experimental Workflow
The logical flow of the experimental and analytical process for characterizing these compounds can be visualized as follows:
Caption: Workflow for the synthesis and structural elucidation of indazole derivatives.
Conclusion
This guide provides a comprehensive framework for the NMR spectral analysis of 1-(4-amino-1H-indazol-1-yl)ethanone. By leveraging the known spectral data of its precursor and understanding the predictable effects of N-acetylation, we have established a robust set of expected ¹H and ¹³C NMR chemical shifts. The comparison with a potential isomer highlights the power of NMR in distinguishing between closely related structures. The detailed experimental protocol and workflow visualization further serve as a practical resource for researchers in the field. This predictive approach, grounded in established spectroscopic principles, is a valuable tool in the rapid and accurate structural characterization of novel indazole derivatives, thereby accelerating the drug discovery process.
References
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
Ibrahim, H., et al. (2012). 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate.
ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
ARKIVOC. (n.d.). Synthesis and biological evaluation of new indazole derivatives. Retrieved from [Link]
mzCloud. (2014). N Acetyl 4 aminosalicylic acid. Retrieved from [Link]
ResearchGate. (2007). 1-(1H-Imidazol-1-yl)ethanone. Retrieved from [Link]
Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
PubChem. (n.d.). N4-Acetylcytosine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
NIST WebBook. (n.d.). Acetamide, N-(4-aminophenyl)-. Retrieved from [Link]
CORE. (n.d.). Synthesis of Novel N and N Indazole Derivatives. Retrieved from [Link]
ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. Retrieved from [Link]
MDPI. (n.d.). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin. Retrieved from [Link]
Beilstein Journals. (n.d.). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Retrieved from [Link]
MDPI. (2020). Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. Retrieved from [Link]
A Comparative Guide to the Mass Spectrometric Characterization of 1-(4-Amino-1H-indazol-1-YL)ethanone
This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the structural characterization and isomeric differentiation of 1-(4-Amino-1H-indazol-1-YL)ethanone. Designed for research...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the structural characterization and isomeric differentiation of 1-(4-Amino-1H-indazol-1-YL)ethanone. Designed for researchers in drug discovery and analytical chemistry, this document explains the causality behind experimental choices, provides validated protocols, and presents supporting data for the unambiguous identification of this important heterocyclic compound.
Introduction: The Analytical Challenge
1-(4-Amino-1H-indazol-1-YL)ethanone is a heterocyclic amine with a molecular formula of C₉H₉N₃O and a monoisotopic mass of 175.0746 Da. As a substituted indazole, it represents a class of compounds with significant interest in medicinal chemistry. Accurate structural confirmation is paramount, not only for verifying synthesis but also for distinguishing it from structurally similar isomers, such as 1-(7-Amino-1H-indazol-1-YL)ethanone. These isomers share the same exact mass and elemental composition, making their differentiation impossible by mass measurement alone. Tandem mass spectrometry (MS/MS) is therefore an indispensable tool, providing a molecular "fingerprint" through controlled fragmentation that reveals the precise arrangement of atoms within the molecule[1][2].
This guide will compare and contrast ionization techniques and detail the fragmentation analysis required for confident characterization.
Comparison of Ionization Methodologies: ESI vs. APCI
The first critical choice in analyzing any small molecule is the ionization technique, which transfers the analyte from a condensed phase to a gaseous ion. The optimal choice depends on the analyte's polarity and thermal stability.
Electrospray Ionization (ESI): The Preferred Method
Electrospray ionization (ESI) is a soft ionization technique that uses a high electrical voltage to generate an aerosol of charged droplets, from which solvent evaporates to yield gas-phase ions[3][4][5]. It is exceptionally well-suited for molecules that are polar or can be readily ionized in solution[6].
Causality for Selection: 1-(4-Amino-1H-indazol-1-YL)ethanone possesses multiple sites amenable to protonation, particularly the basic amino group (-NH₂) and the nitrogen atoms of the indazole ring. This inherent polarity makes it an ideal candidate for positive-mode ESI. The process is gentle, ensuring that the protonated molecule, [M+H]⁺, is observed with high abundance and minimal premature fragmentation[5][7].
Atmospheric Pressure Chemical Ionization (APCI): A Viable Alternative
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique, but it relies on a different mechanism. The sample is first vaporized by a heated nebulizer, and the resulting gas-phase analyte molecules are ionized through reactions with reagent ions generated by a corona discharge[8][9][10].
Comparative Analysis: APCI is most effective for less polar, thermally stable compounds[9][11]. While 1-(4-Amino-1H-indazol-1-YL)ethanone could be analyzed by APCI, the required vaporization step introduces thermal stress that could potentially cause degradation. Furthermore, its high polarity makes it a more natural fit for the solution-based ionization of ESI. Therefore, ESI is the superior and recommended technique for achieving the highest sensitivity and preserving the intact precursor ion for subsequent fragmentation analysis.
Fragmentation Analysis by Collision-Induced Dissociation (CID)
Once the protonated molecule ([M+H]⁺ at m/z 176.0824) is generated by ESI and isolated in the mass spectrometer, Collision-Induced Dissociation (CID) is employed to induce fragmentation. In this process, the kinetic energy of the ion is increased, and it is collided with an inert gas (like argon or nitrogen), causing the conversion of kinetic energy into internal energy, which results in bond breakage[12][13]. The resulting product ions are diagnostic of the molecule's structure.
Predicted Fragmentation Pathway of 1-(4-Amino-1H-indazol-1-YL)ethanone
The fragmentation of the [M+H]⁺ ion is predicted to occur at the most energetically favorable sites[14]. For this molecule, the N-acetyl linkage is the most labile bond.
Primary Fragmentation - Loss of Ketene: The most characteristic fragmentation for N-acetylated compounds is the neutral loss of ketene (CH₂=C=O), which has a mass of 42.0106 Da[15][16]. This occurs via a rearrangement mechanism, leading to the formation of a highly stable protonated 4-amino-1H-indazole fragment.
Secondary Fragmentations: Further fragmentation of the indazole ring system is possible at higher collision energies but the primary loss of ketene is expected to be the dominant and most informative pathway.
The diagram below illustrates this primary fragmentation pathway.
Caption: Predicted CID fragmentation of protonated 1-(4-Amino-1H-indazol-1-YL)ethanone.
Experimental Protocols
The following protocols are designed to be self-validating, providing clear expected outcomes for successful characterization.
Sample Preparation & Liquid Chromatography (LC)
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
Working Solution: Dilute the stock solution to 1 µg/mL using a mobile phase-matched solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid is crucial for promoting efficient protonation in positive-mode ESI.
LC System: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with a 5-minute hold at 5% B, followed by a linear gradient to 95% B over 10 minutes. This ensures good retention and peak shape.
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL.
Mass Spectrometry (MS and MS/MS)
Instrument: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.
Ionization Mode: Positive ESI.
Capillary Voltage: +3.5 kV.
Source Temperature: 120 °C.
Drying Gas Flow: 10 L/min (Nitrogen).
Full Scan MS (MS1): Acquire data from m/z 50-300 to confirm the presence of the precursor ion at m/z 176.0824.
Tandem MS (MS/MS):
Select the precursor ion m/z 176.0824 for isolation.
Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern. This energy ramp is critical to find the optimal energy for the characteristic fragmentation while ensuring the precursor ion is still visible.
Acquire product ion spectra.
The overall analytical workflow is visualized below.
Caption: General experimental workflow for LC-MS/MS characterization.
Comparative Data: Differentiating from the 7-Amino Isomer
The power of this MS/MS approach lies in its ability to distinguish between isomers[2][17]. While both 1-(4-Amino-1H-indazol-1-YL)ethanone and its 1-(7-Amino-1H-indazol-1-YL)ethanone isomer will produce a precursor ion at m/z 176.0824 and a primary fragment at m/z 134.0718 (loss of ketene), the stability and subsequent fragmentation of the resulting aminoidazole fragment will differ due to the position of the amino group. This difference in stability will manifest as different relative intensities of the product ions in the MS/MS spectrum.
Analyte
Precursor Ion [M+H]⁺ (m/z)
Primary Product Ion (m/z)
Key Differentiator
1-(4-Amino-1H-indazol-1-YL)ethanone
176.0824
134.0718
Unique relative intensities and/or presence of minor, position-specific secondary fragments from m/z 134.0718.
1-(7-Amino-1H-indazol-1-YL)ethanone
176.0824
134.0718
A distinct product ion intensity ratio compared to the 4-amino isomer. A reference standard is required for definitive comparison.
Trustworthiness of the Protocol: To definitively confirm the identity, the MS/MS spectrum of the unknown sample must be compared against an authenticated reference standard of 1-(4-Amino-1H-indazol-1-YL)ethanone run under identical conditions. The presence of the correct precursor ion and the matching fragmentation pattern and relative ion intensities provides unambiguous structural confirmation.
Conclusion
The characterization of 1-(4-Amino-1H-indazol-1-YL)ethanone is robustly achieved using a combination of Electrospray Ionization and Collision-Induced Dissociation tandem mass spectrometry. ESI is the superior ionization method due to the polar nature of the analyte. The characteristic neutral loss of ketene (42.0106 Da) provides a primary diagnostic fragment at m/z 134.0718. While this primary fragment is common to other N-acetylated aminoindazole isomers, comparison of the complete product ion spectrum against a reference standard allows for unambiguous differentiation based on the unique fingerprint of relative ion intensities. This guide provides the foundational logic and actionable protocols for researchers to confidently identify this molecule in complex research settings.
References
Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. (2025). PubMed. [Link]
Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. (n.d.). PubMed. [Link]
Heterocyclic Ring Cleavage Upon Collision-Induced Dissociation of Deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). (2015). PubMed. [Link]
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (2003). PMC - NIH. [Link]
Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. (2023). ACS Publications. [Link]
Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS | Request PDF. (n.d.). ResearchGate. [Link]
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. (2024). ResearchGate. [Link]
Choosing the Right Mass Spectrometry for Small Molecules. (2024). ZefSci. [Link]
Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. [Link]
Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. (2015). ACS Publications. [Link]
Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. (2023). PubMed Central. [Link]
A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. (2010). Wiley-VCH. [Link]
Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. (n.d.). LabX. [Link]
A Comparative Guide to the Potency of Indazole-Based Kinase Inhibitors: A Focus on 4-Aminoindazole Analogs
For Researchers, Scientists, and Drug Development Professionals The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide prov...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the potency of a series of 4-aminoindazole analogs, a class of compounds that has demonstrated significant promise in the inhibition of key oncogenic kinases. By examining the structure-activity relationships (SAR) and presenting supporting experimental data, this document aims to provide valuable insights for researchers engaged in the design and development of novel kinase inhibitors.
Introduction to Indazole-Based Kinase Inhibitors
Indazole derivatives have emerged as a critical class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] Their ability to mimic the purine core of ATP allows them to effectively compete for the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity. Kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.
This guide will focus on a subset of indazole-based compounds, specifically analogs of 4-aminoindazole, and explore how structural modifications to this core influence their inhibitory potency against a key cancer target, Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its overexpression is linked to tumorigenesis in various cancers.[3][4]
Comparative Potency of 4-Aminoindazole Analogs as PLK4 Inhibitors
The following table summarizes the in vitro potency of a series of N-(1H-indazol-6-yl)benzenesulfonamide analogs against PLK4. These compounds share a common 4-aminoindazole core, with structural diversity introduced at the benzenesulfonamide moiety. The data highlights the significant impact of subtle chemical modifications on inhibitory activity.
Analysis of Structure-Activity Relationships (SAR):
The data presented in the table reveals several key SAR insights for this series of 4-aminoindazole analogs:
Position of the Amino Group: The position of the amino substituent on the benzenesulfonamide ring significantly influences PLK4 inhibitory potency. A para-amino substitution (p-amino, K17 ) resulted in the most potent compound in the initial series (IC50 = 0.3 nM), being more active than the meta (m-amino, K16 ) and ortho (o-amino, K18 ) analogs.[4] This suggests that the placement of a hydrogen bond donor at the para position is optimal for interaction with the kinase active site.
Further Optimization: Compound K22 , which incorporates the favorable p-amino substitution along with other structural modifications, exhibits the highest potency with an IC50 of 0.1 nM.[4] This demonstrates the potential for further potency enhancement through iterative drug design and optimization.
Cellular Activity: Beyond enzymatic inhibition, it is crucial to assess the activity of these compounds in a cellular context. For instance, compound K22 also demonstrated significant anti-proliferative efficacy against MCF-7 breast cancer cells with an IC50 of 1.3 µM.[4] This indicates that the compound can effectively penetrate cell membranes and inhibit its target in a more complex biological environment.
The indazole core itself plays a critical role in the binding of these inhibitors. Molecular docking studies have shown that the indazole nucleus forms key hydrogen bond interactions with the hinge region of the kinase, a critical feature for potent inhibition.[4] The 4-amino group can also participate in hydrogen bonding, further anchoring the inhibitor in the ATP-binding pocket.
Experimental Methodologies for Potency Determination
The accurate determination of inhibitor potency is fundamental to the drug discovery process. This section details the protocols for two commonly employed assays for evaluating kinase inhibitors: an in vitro biochemical assay to determine enzymatic inhibition (IC50) and a cell-based assay to assess anti-proliferative activity.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then quantified using a luciferase/luciferin reaction. The resulting luminescence is proportional to the kinase activity.[5][6]
Experimental Workflow:
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol:
Kinase Reaction Setup (384-well plate):
Add 5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP to each well.[7]
Add 5 µL of the test compound at various concentrations (typically a serial dilution).
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[7]
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase and luciferin for the detection reaction.[7]
Incubate at room temperature for 30-60 minutes.[7]
Data Acquisition:
Measure the luminescence using a plate-reading luminometer.
The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.
Cell-Based Anti-Proliferation Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[8]
Experimental Workflow:
Caption: Workflow of the MTT Cell Proliferation Assay.
Detailed Protocol:
Cell Seeding and Treatment:
Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[8]
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
MTT Incubation and Solubilization:
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]
Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]
Add 100 µL of a detergent reagent (e.g., SDS-HCl solution) to each well to solubilize the formazan crystals.[8]
Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[8]
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined.
Conclusion
The 4-aminoindazole scaffold represents a versatile and potent platform for the development of kinase inhibitors. As demonstrated with the N-(1H-indazol-6-yl)benzenesulfonamide series targeting PLK4, systematic structural modifications can lead to significant improvements in inhibitory potency. The strategic placement of functional groups to optimize interactions within the kinase active site is a key principle in rational drug design.
The experimental protocols detailed in this guide provide a robust framework for the evaluation of these and other kinase inhibitors. By combining in vitro biochemical assays with cell-based proliferation studies, researchers can gain a comprehensive understanding of a compound's potency and its potential as a therapeutic agent. The continued exploration of the chemical space around the 4-aminoindazole core holds great promise for the discovery of novel and effective treatments for cancer and other diseases driven by aberrant kinase activity.
References
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). European Journal of Medicinal Chemistry, 281, 116905. [Link]
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2023). European Journal of Medicinal Chemistry, 258, 115589. [Link]
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). Molecules, 26(16), 4992. [Link]
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2014). Journal of Medicinal Chemistry, 57(11), 4647-4660. [Link]
Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. (2007). Journal of Medicinal Chemistry, 50(17), 4027-4043. [Link]
Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). Journal of Medicinal Chemistry, 52(2), 439-450. [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Pharmaceuticals, 16(5), 724. [Link]
Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. (2014). Journal of Medicinal Chemistry, 57(11), 4647-4660. [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Pharmaceuticals, 16(5), 724. [Link]
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). International Journal of Molecular Sciences, 24(13), 10831. [Link]
A Comparative Guide to IC50 Determination for 1-(4-Amino-1H-indazol-1-YL)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly within oncology, 1-(4-Amino-1H-indazol-1-YL)ethanone derivatives have emerged as a promising class o...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly within oncology, 1-(4-Amino-1H-indazol-1-YL)ethanone derivatives have emerged as a promising class of small molecules. Their core structure serves as a versatile scaffold for the development of potent kinase inhibitors, a class of therapeutics that has revolutionized cancer treatment.[1][2] The accurate determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of the preclinical evaluation of these compounds, providing a quantitative measure of their potency and guiding the lead optimization process.[3]
This guide offers a comprehensive comparison of methodologies for determining the IC50 of 1-(4-Amino-1H-indazol-1-YL)ethanone derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, explore the nuances of data interpretation, and compare established and alternative techniques to equip researchers with the expertise to select the most appropriate assay for their research objectives.
The Central Role of IC50 in Kinase Inhibitor Development
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target, such as a kinase, by 50%.[4] For kinase inhibitors like the 1-(4-Amino-1H-indazol-1-YL)ethanone derivatives, this metric is fundamental for several reasons:
Potency Assessment: It provides a direct measure of how potent an inhibitor is against its target kinase.[5]
Structure-Activity Relationship (SAR): Comparing the IC50 values of a series of analogues allows medicinal chemists to understand the relationship between chemical structure and inhibitory activity, guiding the design of more effective compounds.
Selectivity Profiling: By determining the IC50 against a panel of kinases, researchers can assess the selectivity of a compound, a critical factor in minimizing off-target effects and potential toxicity.
It is crucial to distinguish between biochemical and cellular IC50 values. Biochemical assays utilize purified enzymes and substrates, providing a direct measure of a compound's inhibitory activity on the target kinase.[6] In contrast, cellular assays measure the compound's effect within a living cell, accounting for factors such as cell permeability, metabolism, and engagement with the target in its native environment.[3][6] Discrepancies between biochemical and cellular IC50 values are common and can provide valuable insights into a compound's drug-like properties.[6]
Standard Methodology: Cell-Based Viability/Proliferation Assay
A widely adopted method for determining the cellular IC50 of anti-cancer compounds is the cell-based viability or proliferation assay. The Methyl Thiazolyl Tetrazolium (MTT) assay is a classic example, where the metabolic activity of viable cells reduces a yellow tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[1]
Detailed Experimental Protocol: MTT Assay
This protocol provides a step-by-step guide for determining the IC50 of a 1-(4-Amino-1H-indazol-1-YL)ethanone derivative in a relevant cancer cell line.
1. Cell Culture and Seeding:
Rationale: To ensure logarithmic growth and consistent cell numbers for treatment.
Procedure:
Culture a cancer cell line known to be sensitive to the targeted kinase (e.g., K562 chronic myeloid leukemia cells for a BCR-ABL inhibitor).[1][7]
Trypsinize and count the cells.
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
Rationale: To create a serial dilution of the inhibitor to assess its dose-dependent effects.
Procedure:
Prepare a stock solution of the 1-(4-Amino-1H-indazol-1-YL)ethanone derivative in a suitable solvent (e.g., DMSO).
Perform a serial dilution of the stock solution in a cell culture medium to achieve a range of final concentrations (e.g., from 100 µM to 0.01 µM).
Remove the existing medium from the 96-well plate and add the medium containing the different concentrations of the compound to the respective wells. Include vehicle-only (DMSO) controls.
3. Incubation:
Rationale: To allow sufficient time for the compound to exert its biological effect.
Procedure:
Incubate the plate for a predetermined period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
4. MTT Assay:
Rationale: To quantify the number of viable cells based on their metabolic activity.
Procedure:
Add MTT solution to each well and incubate for 3-4 hours.
Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
Rationale: To calculate the IC50 value from the dose-response curve.
Procedure:
Subtract the background absorbance from all readings.
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-only control.
Plot the percentage of cell viability against the logarithm of the compound concentration.
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
Caption: Workflow for IC50 determination using a cell-based viability assay.
Alternative Methodologies: A Comparative Overview
While cell viability assays are robust and widely used, alternative methods can provide more direct or mechanistic insights into the action of 1-(4-Amino-1H-indazol-1-YL)ethanone derivatives.
In-Cell Western™ Assay
The In-Cell Western assay is a quantitative immunocytochemical technique that measures protein levels directly in fixed and permeabilized cells in a microplate format.[4] This method can be adapted to determine the IC50 of a kinase inhibitor by quantifying the inhibition of phosphorylation of a specific downstream target.
Workflow:
Cell Culture and Treatment: Similar to the MTT assay, cells are seeded and treated with a serial dilution of the inhibitor.
Fixation and Permeabilization: Cells are fixed to preserve the cellular architecture and then permeabilized to allow antibody entry.[4]
Immunostaining: Cells are incubated with a primary antibody specific for the phosphorylated target protein and a second primary antibody for a total protein control (for normalization). Fluorescently labeled secondary antibodies are then used for detection.[4]
Imaging and Quantification: The plate is scanned on an infrared imaging system, and the fluorescence intensity is quantified.[4]
Data Analysis: The ratio of the phospho-protein signal to the total protein signal is calculated and plotted against the inhibitor concentration to determine the IC50.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time.[8] For kinase inhibitors, SPR can be used to determine the binding affinity (KD) and, in some assay formats, the IC50.
Workflow for IC50 Determination:
Immobilization: The target kinase is immobilized on the SPR sensor chip.
Inhibitor Incubation: A fixed concentration of a known binding partner (e.g., a substrate or a different ligand) is injected over the sensor surface in the presence of varying concentrations of the 1-(4-Amino-1H-indazol-1-YL)ethanone derivative.
Signal Detection: The binding of the known partner to the kinase is measured in real-time. The presence of the inhibitor will reduce the binding signal.
Data Analysis: The reduction in the binding signal is plotted against the inhibitor concentration to calculate the IC50.
Comparison of IC50 Determination Methods
Feature
Cell-Based Viability Assay (e.g., MTT)
In-Cell Western™ Assay
Surface Plasmon Resonance (SPR)
Principle
Measures metabolic activity as an indicator of cell viability.[1]
Quantifies phosphorylation of a specific target protein within the cell.[4]
Measures real-time binding of molecules to an immobilized target.[8]
Biological Context
High (measures overall cellular outcome).
High (measures target engagement in a cellular context).[4]
Indirect measure of target inhibition, can be affected by off-target toxicity.
Requires specific and validated antibodies, more complex than viability assays.[9]
Requires specialized equipment, protein immobilization can affect activity, lacks cellular context.[11]
Signaling Pathway Context: PI3K/AKT/mTOR
Many indazole derivatives exert their anti-cancer effects by inhibiting key signaling pathways that drive cell proliferation and survival.[2][12] One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.[12] A 1-(4-Amino-1H-indazol-1-YL)ethanone derivative designed to inhibit a kinase within this pathway, such as PI3K or mTOR, would be expected to block downstream signaling, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a kinase inhibitor.
Conclusion
The determination of IC50 is a critical step in the preclinical development of 1-(4-Amino-1H-indazol-1-YL)ethanone derivatives. While standard cell-based viability assays provide a robust and high-throughput method for assessing cellular potency, alternative techniques such as In-Cell Western assays and Surface Plasmon Resonance offer complementary information regarding the mechanism of action and binding kinetics. A thorough understanding of the principles, advantages, and limitations of each method, as detailed in this guide, is essential for researchers to generate high-quality, reproducible data and to make informed decisions in the quest for novel and effective cancer therapeutics. The choice of assay should be guided by the specific research question, the available resources, and the stage of the drug discovery process.
References
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. [Link]
Li, J., et al. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]
Affinité Instruments. (2021, September 7). 6 Advantages of Surface Plasmon Resonance Technology. [Link]
Wang, W., et al. (2023, February 8). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. [Link]
Uitdehaag, J. C. M., et al. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Journal of Hematology & Oncology. [Link]
Zhang, K., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
El-Damasy, A. K., et al. (2025, December 5). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
BiochemSphere. (2025, November 26). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]
Khan, I., et al. (2022, August 3). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology. [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
ResearchGate. (n.d.). Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1): A potent protein kinase C-ι inhibitor as a potential anticancer drug. [Link]
Luo, M., et al. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Preprints.org. [Link]
A Comparative Guide to the Kinase Selectivity of Indazole-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey of bringing a targeted therapy from the bench to the clinic is fraught with challenges. Among the most critical is ensuring the exquisite selec...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the journey of bringing a targeted therapy from the bench to the clinic is fraught with challenges. Among the most critical is ensuring the exquisite selectivity of kinase inhibitors. Off-target effects can lead to unforeseen toxicities and derail promising candidates. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several approved and clinical-stage kinase inhibitors.[1] However, not all indazole-based inhibitors are created equal. Their selectivity profiles, a direct function of their interaction with the vast human kinome, dictate their therapeutic window and ultimate clinical success.
This guide provides an in-depth, objective comparison of the kinase selectivity profiles of three prominent indazole-based inhibitors: Axitinib , Pazopanib , and CFI-400945 . We will dissect the experimental methodologies used to generate these profiles, compare their selectivity data, and explore the structural rationale behind their on- and off-target activities. This analysis is designed to empower you to make more informed decisions in your own drug discovery programs.
The Indazole Scaffold: A Versatile Tool for Kinase Inhibition
The indazole core, a bicyclic aromatic heterocycle, serves as an effective mimic of the adenine region of ATP, enabling it to bind competitively to the ATP-binding pocket of a wide range of kinases.[2] This versatility has led to the development of numerous indazole-containing drugs targeting key signaling pathways in oncology and other diseases.[1]
Axitinib , an inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), is a cornerstone in the treatment of advanced renal cell carcinoma.[3]
Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and c-Kit, and is used in renal cell carcinoma and soft tissue sarcoma.[4][5]
CFI-400945 is a highly potent and selective inhibitor of Polo-Like Kinase 4 (PLK4), a master regulator of centriole duplication, and is under investigation as a novel anti-cancer agent.[6][7]
While these compounds share a common chemical heritage, subtle structural modifications dramatically influence their interaction with the broader kinome. Understanding these differences is paramount.
Choosing Your Weapon: A Comparison of Kinase Profiling Platforms
Generating a robust selectivity profile is the first step in understanding a compound's potential. Several platforms are available, each with its own methodology, advantages, and inherent biases. The choice of platform is a critical experimental decision that directly impacts the interpretation of the data.
Profiling Platform Philosophies: Activity vs. Binding
Two primary philosophies dominate the landscape of large-scale kinase profiling: enzymatic activity assays and competition binding assays.
Activity-Based Assays (e.g., Radiometric Assays): These are considered the gold standard as they directly measure the inhibitor's effect on the kinase's catalytic function—the transfer of a phosphate group from ATP to a substrate.[8]
Binding-Based Assays (e.g., KINOMEscan™): These assays measure the displacement of a known, tagged ligand from the kinase's active site by the test compound. This provides a direct measure of binding affinity (Kd) but does not directly confirm functional inhibition.[9]
Below is a comparison of leading platforms that exemplify these approaches.
Feature
Reaction Biology HotSpot™ (Radiometric Activity)
Eurofins KINOMEscan™ (Competition Binding)
Promega NanoBRET™ (Cellular Target Engagement)
Assay Principle
Measures the transfer of 33P-labeled phosphate from ATP to a substrate.[10]
Measures displacement of an immobilized ligand from the kinase active site via qPCR of a DNA tag.[11]
Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer in live cells.
Primary Output
% Inhibition of kinase activity; IC50
% Control; Dissociation Constant (Kd)
% Occupancy; IC50
Key Advantage
Directly measures functional inhibition. Can be performed at physiologically relevant ATP concentrations (1 mM).[8]
High throughput, measures thermodynamic binding affinity, and is not dependent on active enzyme.[9]
Provides data on target engagement within a live-cell context, accounting for cell permeability and intracellular ATP.
Considerations
Requires handling of radioisotopes. May not be suitable for allosteric inhibitors that don't block substrate phosphorylation.
Does not confirm functional inhibition; a compound can bind without inhibiting activity.
The tracer compound may influence binding. Requires transfection of cells with kinase-fusion constructs.
Expert Insight: The choice between these platforms is driven by the scientific question. For initial broad screening and understanding the landscape of potential targets, a binding assay like KINOMEscan™ provides a rapid and comprehensive view. However, to confirm functional inhibition and to understand how a compound will behave in the high-ATP (millimolar range) environment of a cell, an activity-based assay, preferably at 1 mM ATP, is essential. Cellular target engagement assays like NanoBRET™ provide the most physiologically relevant context by confirming the compound can enter the cell and engage its target.
Head-to-Head Comparison: Selectivity Profiles of Axitinib, Pazopanib, and CFI-400945
To provide a direct comparison, we have compiled and analyzed publicly available KINOMEscan™ and biochemical assay data for our three indazole-based inhibitors of interest. The data is presented as both a quantitative summary and a visual representation on a kinome tree map.
Quantitative Selectivity Analysis
A common metric for quantifying selectivity is the Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold divided by the total number of kinases tested.[13] A lower S-score indicates higher selectivity. Here, we compare the S-scores for Axitinib, Pazopanib, and CFI-400945 based on the percentage of kinases bound at a specific concentration.
†S(10) is calculated as the number of kinases with >90% inhibition at 1µM divided by the total number of kinases tested (~400). Data compiled from publicly available datasets.
Interpretation:
CFI-400945 emerges as the most selective of the three, with a very low S-score. Its activity is highly focused on PLK4, although at higher concentrations, it can engage Aurora B kinase, which is structurally related.[7]
Axitinib demonstrates a relatively selective profile, primarily targeting the VEGFR family and a few other related tyrosine kinases.[3]
Pazopanib is, by design, a multi-targeted inhibitor, which is reflected in its higher S-score. Its broader activity against kinases like FGFRs and CSF1R contributes to its clinical efficacy but also its side-effect profile.[4]
Visualizing Selectivity: The Kinome Tree Map
A kinome tree map provides an intuitive visualization of a compound's selectivity across the entire kinome. The size and color of the circles represent the strength of the interaction.
Caption: Kinome map illustrating the selectivity of Axitinib, Pazopanib, and CFI-400945. Larger, redder circles indicate stronger binding/inhibition.
This visual representation clearly illustrates the focused activity of CFI-400945, the more clustered targeting of Axitinib, and the broader, multi-family engagement of Pazopanib.
The "Why": Structural Basis for Selectivity
The selectivity of these inhibitors is not accidental; it is dictated by specific molecular interactions within the ATP-binding pocket.
Axitinib's selectivity for VEGFRs is driven by its ability to form a key hydrogen bond with a conserved glutamate residue in the hinge region and to favorably occupy a specific hydrophobic pocket.
Pazopanib's broader profile is a result of its more flexible chemical structure, which can accommodate the subtle differences in the active sites of the VEGFR, PDGFR, and c-KIT families.[4]
CFI-400945 achieves its high selectivity for PLK4 in part due to the unique structural features of the PLK4 active site compared to other PLK family members and the broader kinome.[15] However, its cross-reactivity with Aurora B kinase at higher concentrations is a known liability that must be considered in preclinical development.[14]
Experimental Protocols: A Foundation for Self-Validating Systems
To ensure the trustworthiness and reproducibility of selectivity profiling data, it is crucial to follow well-defined and validated protocols. Below are detailed, step-by-step methodologies for two of the most common and powerful profiling techniques.
This protocol outlines the direct measurement of kinase activity and its inhibition.
Caption: Workflow for a radiometric kinase activity assay.
Step-by-Step Methodology:
Compound Plating: Serially dilute the indazole-based inhibitor in DMSO. Dispense 1 µL of each concentration into a 384-well assay plate. Include DMSO-only wells as 0% inhibition controls and a known potent inhibitor as a 100% inhibition control.
Reaction Mix Preparation: Prepare a master mix containing the kinase reaction buffer, the specific peptide or protein substrate, the kinase enzyme, and [γ-³³P]ATP. The ATP concentration should be chosen carefully, either at the Km for each kinase or at a physiologically relevant concentration of 1 mM.
Initiate Kinase Reaction: Add 24 µL of the reaction mix to each well of the assay plate to start the reaction.
Incubation: Incubate the plate at 30°C for 60-120 minutes, allowing for sufficient substrate phosphorylation.
Stopping and Spotting: Stop the reaction by adding phosphoric acid. Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the membrane.
Washing: Vigorously wash the filter mat multiple times with phosphoric acid to remove all unincorporated [γ-³³P]ATP.
Detection: Dry the filter mat and expose it to a phosphor screen. Read the screen using a phosphor imager to quantify the amount of radioactivity in each spot.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls. Fit the data to a dose-response curve to determine the IC50 value.
This protocol details how to measure the binding affinity of an inhibitor to a large panel of kinases.
Caption: Workflow for the KINOMEscan™ competition binding assay.
Step-by-Step Methodology:
Assay Mix Preparation: For each kinase to be tested, a reaction is prepared containing the kinase fused to a unique DNA tag, the test compound at a fixed concentration (e.g., 1 µM), and beads coupled to an immobilized, broad-spectrum kinase inhibitor.
Competitive Binding: The mixture is incubated to allow the binding interactions to reach equilibrium. The test compound competes with the immobilized ligand for binding to the kinase's active site.
Capture and Washing: The beads are washed to remove any kinase that has been outcompeted by the test compound and remains in solution. Kinases that are not bound by the test compound will remain attached to the beads via the immobilized ligand.
Quantification: The amount of kinase bound to the beads is quantified by eluting the kinase-DNA tag and measuring the amount of DNA using quantitative PCR (qPCR).
Data Analysis: The amount of kinase recovered is compared to a DMSO vehicle control. A low signal indicates that the test compound successfully competed for binding, while a high signal (similar to the control) indicates weak or no binding. Results are typically reported as "% of Control", where a lower percentage signifies a stronger interaction. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
Conclusion: Selectivity as a Guiding Principle
The kinase selectivity profile of an indazole-based inhibitor is a critical determinant of its therapeutic potential. As we have seen, compounds sharing this core scaffold can exhibit vastly different behaviors across the kinome.
Pazopanib exemplifies a "dirty" or multi-targeted inhibitor, a strategy that can be effective but often comes with a broader side-effect profile.
Axitinib represents a more selective agent, focusing its activity on a specific family of kinases to achieve its therapeutic effect.
CFI-400945 showcases a highly selective "sniper" approach, targeting a specific kinase with high potency, which holds the promise of a cleaner safety profile.
As a drug development professional, understanding the nuances of how these profiles are generated and interpreted is not merely an academic exercise. It is fundamental to designing effective screening cascades, rationally interpreting structure-activity relationships, and ultimately, developing safer and more effective medicines. The choice of profiling platform, the experimental conditions, and the metrics used to define selectivity are all critical decisions that shape the trajectory of a drug discovery program. By embracing a rigorous, data-driven approach to kinase selectivity profiling, we can better unlock the full therapeutic potential of versatile scaffolds like the indazole core.
Bedard, P.L., et al. (2019). Safety and tolerability of CFI-400945, a first-in-class, selective PLK4 inhibitor in advanced solid tumours: a phase 1 dose-escalation trial. British Journal of Cancer. [Link]
Lohse, I., et al. (2017). Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts. Oncotarget. [Link]
Mason, J.M., et al. (2014). Functional Characterization of CFI-400945, a Polo-like Kinase 4 Inhibitor, as a Potential Anticancer Agent. Cancer Cell. [Link]
U.S. Food and Drug Administration. VOTRIENT (pazopanib) tablets Chemistry Review(s). [Link]
Verheijen, R.B., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics. [Link]
Eid, A., et al. (2020). The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. Scientific Reports. [Link]
Gril, B., et al. (2011). The B-Raf Status of Tumor Cells May Be a Significant Determinant of Both Antitumor and Anti-Angiogenic Effects of Pazopanib in Xenograft Tumor Models. PLoS ONE. [Link]
LINCS Data Portal. QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). [Link]
Gorgun, G., et al. (2023). Reply to Oegema et al.: CFI-400945 and Polo-like kinase 4 inhibition. Blood Cancer Journal. [Link]
Smaill, J.B., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]
Eurofins Discovery. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]
Metz, J.T., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal. [Link]
Eid, S., et al. (2018). Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Pharmacology. [Link]
Kozaki, R., et al. (2023). Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton's tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics. Cancer Science. [Link]
Lohse, I., et al. (2017). Activity of the novel polo-like kinase 4 inhibitor CFI-400945 in pancreatic cancer patient-derived xenografts. Oncotarget. [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. pazopanib. [Link]
ResearchGate. Kinome profiling using the KINOMEscan assay... [Link]
Smyth, L.A. & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology. [Link]
Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
Klaeger, S., et al. (2017). The Target Landscape of Clinical Kinase Drugs. Science. [Link]
Cichonska, A., et al. (2017). KinMap: a web-based tool for interactive navigation through human kinome data. Bioinformatics. [Link]
Montalvo, S.K., et al. (2018). Coral: Clear and customizable visualization of human kinome data. Cell Systems. [Link]
Kumar, R., et al. (2010). Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. Drugs. [Link]
A Comparative Guide to the 1-Acyl-1H-Indazole Scaffold and Other Prominent Kinase Inhibitors for Drug Discovery
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitor discovery is both vast and intricate. The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitor discovery is both vast and intricate. The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities, particularly in the realm of oncology.[1][2] This guide provides an in-depth, objective comparison of the emerging 1-acyl-1H-indazole scaffold against a panel of well-established and clinically significant kinase inhibitors. By examining their structural features, mechanisms of action, and target profiles, supported by experimental data, we aim to provide valuable insights for the strategic design and development of next-generation kinase inhibitors.
While specific experimental data for 1-(4-Amino-1H-indazol-1-YL)ethanone is not extensively available in the public domain, we will analyze the broader class of 1-acyl-1H-indazoles, extrapolating from known structure-activity relationships (SAR) to understand its potential. This comparative analysis will situate the 1-acyl-1H-indazole scaffold within the broader context of kinase inhibitor research, highlighting its potential advantages and areas for further exploration.
The Kinase Inhibitor Landscape: A Tale of Scaffolds and Selectivity
Protein kinases, as central regulators of cellular signaling, have become prime targets for therapeutic intervention, especially in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment.[3] The effectiveness of these inhibitors is intrinsically linked to their core chemical structures, or scaffolds, which dictate their binding modes, potency, and selectivity.
This guide will focus on a comparative analysis of the following kinase inhibitor classes, represented by their prominent members:
1-Acyl-1H-Indazole Scaffold: An emerging class of kinase inhibitors.
Aminopyrimidine Scaffold: Represented by Imatinib .
Aminothiazole Scaffold: Represented by Dasatinib .
Anilinoquinazoline Scaffold: Represented by Gefitinib .
Sulfonamide Scaffold: Represented by Vemurafenib .
Indolocarbazole Scaffold: Represented by the pan-kinase inhibitor Staurosporine .
The 1-Acyl-1H-Indazole Scaffold: A Promising Newcomer
The indazole ring system is a key pharmacophore in numerous biologically active compounds.[4] Its derivatives have been successfully developed as inhibitors of a diverse range of kinases, including receptor tyrosine kinases (RTKs) and serine/threonine kinases.[1] The 1-acyl-1H-indazole scaffold introduces an acyl group at the N1 position of the indazole ring, a modification that can significantly influence the molecule's physicochemical properties and biological activity.
Structure-Activity Relationship (SAR) Insights
While direct SAR data for 1-(4-Amino-1H-indazol-1-YL)ethanone is limited, we can infer potential characteristics from related indazole-based inhibitors:
The Indazole Core: The bicyclic indazole ring serves as a versatile scaffold that can engage in various interactions within the ATP-binding pocket of kinases. The nitrogen atoms can act as hydrogen bond donors or acceptors, crucial for anchoring the inhibitor to the kinase's hinge region.[3]
N1-Acylation: The introduction of an acetyl group at the N1 position can impact the molecule's planarity, solubility, and electronic properties. This modification can be leveraged to fine-tune the inhibitor's binding affinity and selectivity.
C4-Amino Group: The amino group at the C4 position can serve as a key interaction point, potentially forming hydrogen bonds with the kinase. It also provides a vector for further chemical modifications to enhance potency and selectivity.
Comparative Analysis of Kinase Inhibitor Scaffolds
To provide a clear and objective comparison, the following table summarizes the key features of the 1-acyl-1H-indazole scaffold and the selected comparator inhibitors.
Binds to a wide range of kinases with high affinity but low selectivity.[19]
Delving into the Mechanism of Action: Type I vs. Type II Inhibition
A crucial aspect of a kinase inhibitor's profile is its mechanism of action, which often dictates its selectivity.
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the "DFG" motif in the activation loop is in the "in" conformation (DFG-in). They are often ATP-competitive. Dasatinib, Gefitinib, and Vemurafenib are examples of Type I inhibitors.[8]
Type II Inhibitors: These inhibitors bind to and stabilize an inactive conformation of the kinase, where the DFG motif is in the "out" conformation (DFG-out). This mode of binding often leads to higher selectivity as it exploits a less conserved conformational state. Imatinib is a classic example of a Type II inhibitor.[8][9]
The binding mode of the 1-acyl-1H-indazole scaffold can vary depending on the specific substitutions and the target kinase. However, the indazole core is known to be a versatile hinge-binding motif, capable of supporting both Type I and Type II binding modes.[20]
Visualizing Key Signaling Pathways
The following diagram illustrates a simplified signaling pathway involving receptor tyrosine kinases (RTKs) like EGFR and downstream signaling cascades, which are common targets for the inhibitors discussed.
Caption: Simplified RTK signaling pathway and points of inhibition.
Experimental Protocols for Kinase Inhibitor Evaluation
The robust evaluation of kinase inhibitors requires a multi-faceted approach, combining biochemical and cell-based assays.
Biochemical Kinase Activity Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A commonly used method is the ADP-Glo™ Kinase Assay.
Protocol: ADP-Glo™ Kinase Assay
Reaction Setup: In a 384-well plate, combine the kinase, substrate, ATP, and the test compound (e.g., a 1-acyl-1H-indazole derivative) in a suitable kinase buffer.
Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase to phosphorylate its substrate, converting ATP to ADP.
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
Signal Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity. A decrease in signal indicates inhibition.
Cell-Based Assays
Cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context. Proliferation assays, such as the MTT assay, are widely used.
Protocol: MTT Cell Proliferation Assay
Cell Seeding: Seed cancer cells (e.g., A549, K562) in a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test inhibitor and a vehicle control. Incubate for 48-72 hours.
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be calculated.[3]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the discovery and characterization of a novel kinase inhibitor.
Caption: General workflow for kinase inhibitor discovery and evaluation.
Conclusion and Future Directions
The 1-acyl-1H-indazole scaffold represents a promising avenue for the development of novel kinase inhibitors. Its synthetic tractability and the potential for diverse substitutions make it an attractive starting point for medicinal chemistry campaigns. While direct experimental data on 1-(4-Amino-1H-indazol-1-YL)ethanone remains to be elucidated, the broader class of indazole-based inhibitors has demonstrated significant potential.
A direct comparison with established kinase inhibitors like Imatinib, Dasatinib, Gefitinib, and Vemurafenib highlights the diverse strategies employed to achieve potency and selectivity. The choice of the core scaffold is a critical determinant of the inhibitor's properties. The promiscuity of Staurosporine serves as a reminder of the importance of selectivity in modern drug discovery.
Future research on 1-acyl-1H-indazole derivatives should focus on comprehensive kinase profiling to identify their primary targets and off-targets. Elucidating their binding modes through co-crystallization studies will provide invaluable insights for rational drug design. By leveraging the principles of medicinal chemistry and robust biological evaluation, the 1-acyl-1H-indazole scaffold has the potential to yield novel and effective therapeutics for a range of diseases.
References
He, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3895. [Link]
Qian, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4978. [Link]
El-Damasy, A. K., et al. (2023). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Molecules, 28(14), 5489. [Link]
Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. [Link]
Kaur, M., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(10), 1167-1195. [Link]
Getlik, M., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology, 10(6), 1485-1493. [Link]
Dai, Y., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-1597. [Link]
Singh, P., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(38), 24593-24622. [Link]
Cappuzzo, F., et al. (2004). Activity of a specific inhibitor, gefitinib (Iressa, ZD1839), of epidermal growth factor receptor in refractory non-small-cell lung cancer. Annals of Oncology, 15(5), 817-822. [Link]
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Pomierny, B., et al. (2015). Synthesis and Biological Activity of 4-Amino-1-Methyl-5-Imidazolecarboxylic Acid Derivatives. Archiv der Pharmazie, 348(1), 39-48. [Link]
Al-Warhi, T., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Pharmaceuticals, 16(5), 738. [Link]
Jabbour, E., et al. (2023). Imatinib. In: StatPearls. StatPearls Publishing. [Link]
Swaika, A., et al. (2014). Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. Core Evidence, 9, 47-56. [Link]
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Gecyte, D., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2306899. [Link]
Keating, G. M. (2015). Gefitinib: a review of its use in adults with advanced non-small cell lung cancer. Targeted Oncology, 10(2), 293-306. [Link]
Ugurel, S., et al. (2015). Differential Inhibition of Ex-Vivo Tumor Kinase Activity by Vemurafenib in BRAF(V600E) and BRAF Wild-Type Metastatic Malignant Melanoma. PLoS One, 10(7), e0132983. [Link]
Wu, H., et al. (2015). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters, 6(5), 552-557. [Link]
Ferlin, M. G., et al. (2013). Design, synthesis, and structure-activity relationships of azolylmethylpyrroloquinolines as nonsteroidal aromatase inhibitors. Journal of Medicinal Chemistry, 56(20), 8093-8107. [Link]
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Sasso, O., et al. (2010). Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors. Journal of Medicinal Chemistry, 53(17), 6393-6403. [Link]
Wujec, M., et al. (2022). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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Hawkey, D. M., et al. (2000). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 43(15), 2897-2907. [Link]
Eiring, A. M., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. Scientific Reports, 11(1), 16369. [Link]
Yamanashi, Y., et al. (1993). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 36(25), 4174-4182. [Link]
EXCLI Journal. (2024). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
Wang, W., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106404. [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. European Journal of Medicinal Chemistry, 225, 113783. [Link]
A Comparative Guide to N1 and N2 Substituted Indazole Activity for Drug Discovery Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] This bicyclic...
Author: BenchChem Technical Support Team. Date: February 2026
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] This bicyclic heterocycle, a bioisostere of indole, exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[3] The strategic substitution at the N1 or N2 position of the pyrazole ring is a critical determinant of a molecule's pharmacological profile, profoundly influencing its binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of N1 versus N2 substituted indazoles, offering experimental insights and data to inform rational drug design and development.
The Decisive Difference: Electronic and Steric Profiles of N1 vs. N2 Isomers
The regiochemistry of substitution on the indazole ring is not a trivial choice. The location of the substituent dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn governs its interaction with biological targets.
1H-Indazoles (N1-substituted): In this configuration, the substituent is attached to the nitrogen atom adjacent to the fused benzene ring. These isomers are generally more thermodynamically stable.[3] The N2 nitrogen remains a potential hydrogen bond acceptor, a feature frequently exploited in drug design, particularly for kinase inhibitors.
2H-Indazoles (N2-substituted): Here, the substituent is on the nitrogen atom further from the benzene ring. These isomers possess distinct ortho-quinoid characteristics.[1] The N1 atom in this arrangement can act as a hydrogen bond donor or acceptor, depending on the surrounding environment. The steric bulk and positioning of the N2 substituent can significantly alter the molecule's presentation to a binding pocket compared to its N1 counterpart.
The choice of synthetic route is paramount in achieving the desired isomer. Alkylation of an NH-indazole can lead to a mixture of N1 and N2 products, with the ratio being highly dependent on the substrate's electronics, the electrophile, solvent, and base used.[4]
Caption: Divergent synthesis pathways for N1 and N2 substituted indazoles.
Comparative Biological Activity Analysis
The strategic placement of substituents on the indazole nitrogen atoms has led to profound differences in biological activity across various therapeutic areas.
Kinase Inhibition: A Tale of Two Nitrogens
Indazoles are a hallmark of many small-molecule kinase inhibitors, with drugs like Pazopanib and Axitinib serving as prime examples.[2] The pyrazole portion of the scaffold is perfectly suited to interact with the ATP-binding site's hinge region. In many instances, the N2 atom of the indazole ring acts as a crucial hydrogen bond acceptor with the backbone amides of the kinase hinge.
A compelling example is seen in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.[5] Crystallographic studies revealed that "reverse indazole" inhibitors form two key hinge contacts: one from the C3-H bond and the other from the N2 atom.[5] In this orientation, the N1 position is solvent-exposed, making it an ideal point for substitution to enhance potency and selectivity or to modulate physicochemical properties without disrupting the core binding interaction.[5] This highlights a common paradigm: N2 is for anchoring, N1 is for tuning.
Caption: N1-substituted indazole binding to a kinase hinge region.
Compound Class
Target
N1-Substituted Activity
N2-Substituted Activity
Reference
Indazole Carboxamides
MAO-B
Potent inhibition, N1 nitrogen involved in binding interactions.
Also showed potent inhibition, with the N2 nitrogen participating in binding.
The indazole scaffold's utility in oncology is extensive, with derivatives showing activity through various mechanisms, including cell cycle arrest and apoptosis induction.[2][6] The differential effects of N1 and N2 substitution are evident in their antiproliferative activities against cancer cell lines.
For instance, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their anticancer properties. Compound 6o from this N1-substituted series demonstrated a promising IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line, while showing lower toxicity to normal cells.[2] While direct N2-isomer comparisons were not made in this specific study, it underscores the potential of the N1-substituted scaffold. Often, the choice between N1 and N2 substitution is determined by the desired vector for further chemical elaboration to interact with specific sub-pockets of the target protein.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Indazole derivatives have been investigated for their potential as antimicrobial agents.[1] Studies have shown that both N1 and N2 substituted indazoles can exhibit significant antibacterial and antifungal activity. For example, certain indazole derivatives have shown activity against Gram-positive bacteria, including multi-drug resistant (MDR) strains of Staphylococcus and Enterococcus.[7] In one study, specific indazole compounds (2, 3, and 5) were active against Gram-positive isolates but not Gram-negative ones.[7] While this study did not explicitly compare isomeric pairs, the substitution pattern on the indazole core was critical for activity. The ability of the N1 or N2 nitrogen to engage in hydrogen bonding with bacterial enzymes, such as DNA gyrase, is a key factor in their mechanism of action.[1]
To facilitate further research in this area, we provide the following validated, foundational protocols.
Protocol 1: Regioselective N1-Alkylation of Indazole
This protocol is designed to favor the formation of the N1-substituted product, which is often the thermodynamically favored isomer.
Rationale: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) fully deprotonates the indazole. The resulting anion's charge is delocalized, but reaction with an alkyl halide in this polar medium typically favors substitution at the N1 position.
Materials:
1H-Indazole
Sodium Hydride (NaH), 60% dispersion in mineral oil
Round-bottom flask, magnetic stirrer, nitrogen inlet, ice bath
Procedure:
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1H-indazole (1.0 eq).
Dissolve the indazole in anhydrous DMF.
Cool the solution to 0 °C using an ice bath.
Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Hydrogen gas evolution will be observed.
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC or LC-MS).
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers, wash with water and then brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the N1-alkylated indazole.
Protocol 2: In Vitro Antiproliferative MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability.[8]
Materials:
Human cancer cell line (e.g., K562, A549)
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
Test compounds (N1 and N2 substituted indazoles) dissolved in DMSO
MTT solution (5 mg/mL in PBS)
DMSO
96-well microtiter plate
Multichannel pipette, incubator (37 °C, 5% CO2), microplate reader
Procedure:
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.
Prepare serial dilutions of the test compounds in complete medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only).
Incubate the plate for 48-72 hours at 37 °C with 5% CO2.
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the medium containing MTT.
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Conclusion
The decision to pursue an N1 or N2 substituted indazole is a critical juncture in the drug discovery process. There is no universal rule; the optimal choice is dictated by the specific biological target and the desired therapeutic profile. As demonstrated in kinase inhibition, the N2 position often serves as a vital anchor to the hinge region, while the N1 position provides a vector for synthetic elaboration to fine-tune potency and selectivity. Conversely, in other applications, N1 substitution may be essential for establishing the primary pharmacophore. A thorough understanding of the distinct electronic and steric properties of each isomer, combined with robust structure-activity relationship studies and efficient, regioselective synthesis, is essential for successfully harnessing the therapeutic potential of the indazole scaffold.
References
Naaz, F., Kumar, S., & Khan, M. S. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
Claramunt, R. M., et al. (2011). Synthesis and biological evaluation of indazole derivatives.
Bethanamudi, P., et al. (2012).
Jadhav, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
Request PDF on ResearchGate. (n.d.). Synthesis and Antitumor Activity of Some Substituted Indazole Derivatives.
Andrews, S. W., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters.
Chen, Z., et al. (2023).
Fabbrizzi, A., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules.
Wang, Y., et al. (2023). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters.
Le C-G., et al. (2024).
Le C-G., et al. (2024).
Kumar, P., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
The 4-Aminoindazole Scaffold: A Privileged Motif for Kinase Inhibition - A Comparative Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the 4-aminoindazole scaffold has emerged as a versatile and highly effective structural motif. Its unique ch...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the 4-aminoindazole scaffold has emerged as a versatile and highly effective structural motif. Its unique chemical architecture allows for strategic modifications that can be fine-tuned to achieve potent and selective inhibition against a wide array of protein kinases, which are critical regulators of cellular processes and frequently implicated in diseases such as cancer and inflammatory disorders. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-aminoindazole-based kinase inhibitors, offering a comparative overview of their performance against different kinase targets, supported by experimental data and detailed methodologies.
The 4-Aminoindazole Core: A Foundation for Potency and Selectivity
The 4-aminoindazole core serves as a rigid scaffold that orients substituents into the ATP-binding pocket of kinases. The amino group at the 4-position typically acts as a key hydrogen bond donor, interacting with the hinge region of the kinase, a critical interaction for potent inhibition. The indazole ring itself can engage in various van der Waals and hydrophobic interactions within the active site. The true versatility of this scaffold, however, lies in the amenability of its various positions (N1, C3, C5, C6, and C7) to substitution, allowing for the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Below is a generalized representation of the 4-aminoindazole scaffold, highlighting the key positions for substitution that dictate the inhibitor's activity and selectivity.
Caption: Core 4-aminoindazole scaffold with key substitution points.
Comparative SAR Analysis Across Kinase Families
The following sections delve into the SAR of 4-aminoindazole inhibitors targeting different kinase families, with experimental data summarized for clear comparison.
Aberrant FGFR signaling is a known driver in various cancers. 4-Aminoindazole derivatives have been developed as potent FGFR inhibitors. A notable strategy involves the introduction of a covalent warhead to target a cysteine residue in the FGFR active site, leading to irreversible inhibition.
A series of aminoindazole derivatives were designed as irreversible inhibitors of wild-type and gatekeeper mutant FGFR4.[1] One of the most potent compounds, Compound 7v , demonstrated nanomolar activity against FGFR4 and its resistance mutants (V550L and V550M) while sparing other FGFR family members.[1]
Table 1: SAR of 4-Aminoindazole Derivatives as FGFR4 Inhibitors
The key takeaway from this series is the successful implementation of a covalent inhibition strategy, which can overcome acquired resistance due to gatekeeper mutations.[1]
The ERK/MAPK pathway is a central signaling cascade often dysregulated in cancer. The discovery and optimization of indazole amide-based ERK inhibitors have demonstrated the potential of this scaffold in targeting this pathway.[2] Optimized compounds show potent inhibition of ERK1/2 enzymatic activity and effectively suppress ERK signaling in cellular models.[2]
Fragment-based drug discovery (FBDD) has been successfully employed to identify aminoindazole-based PDK1 inhibitors.[3] This approach starts with small, low molecular weight fragments that are then elaborated into more potent, lead-like molecules.[3] Crystallography and NMR studies have been instrumental in understanding the binding interactions and guiding the optimization of these fragments.[3]
c-Met Kinase Inhibitors
The c-Met tyrosine kinase is a well-established target in oncology. A series of 3-aminoindazole-based compounds have been evaluated as c-Met inhibitors, with several compounds exhibiting IC50 values in the low nanomolar range.[4] Compound 28a emerged as a particularly potent inhibitor with an enzymatic IC50 of 1.8 nM and a cellular IC50 of 0.18 µM in EBC-1 cells.[4] This compound also demonstrated good selectivity against a panel of other receptor tyrosine kinases.[4]
Table 2: SAR of 3-Aminoindazole Derivatives as c-Met Inhibitors
Compound
Key Substitutions
c-Met IC50 (nM)
EBC-1 Cellular IC50 (µM)
28a
Optimized side chains
1.8
0.18
28b
Varied substitutions
<10
Not reported
28c
Varied substitutions
<10
Not reported
Data extracted from a study on c-Met kinase inhibitors.[4]
The SAR studies for this series highlighted the importance of specific substitutions on the indazole core for achieving high potency against c-Met.[4]
Polo-like Kinase 4 (PLK4) Inhibitors
PLK4 is a crucial regulator of centriole duplication, and its overexpression is linked to several cancers. Indazole-based compounds have been identified as potent PLK4 inhibitors.[5][6] For instance, Axitinib, originally developed as a VEGFR inhibitor, also shows potent activity against PLK4.[6] More recently, novel indazole-based PLK4 inhibitors have been designed, with Compound C05 exhibiting exceptional inhibitory activity (IC50 < 0.1 nM) and potent anti-proliferative effects in various cancer cell lines.[5]
Table 3: SAR of Indazole-Based PLK4 Inhibitors
Compound
PLK4 IC50 (nM)
IMR-32 Cellular IC50 (µM)
MCF-7 Cellular IC50 (µM)
H460 Cellular IC50 (µM)
C05
< 0.1
0.948
0.979
1.679
Data from a study on the design of indazole-based PLK4 inhibitors.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for key experiments used in the characterization of 4-aminoindazole kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a target kinase.
Workflow: In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
Preparation: Serially dilute the 4-aminoindazole test compounds in an appropriate buffer (e.g., DMSO).
Reaction Mixture: In a microplate, combine the recombinant target kinase, a specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP or coupled to a detection system like ADP-Glo™).
Initiation: Add the diluted test compounds to the reaction mixture. Include positive (no inhibitor) and negative (no kinase) controls.
Incubation: Incubate the plate at a controlled temperature (typically 30-37°C) for a defined period to allow the kinase reaction to proceed.
Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ necessary for kinase activity.
Detection: Measure the amount of phosphorylated substrate. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, luminescence or fluorescence is measured.
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines that are dependent on the target kinase.
Workflow: Cellular Proliferation Assay
Caption: Workflow for a cellular proliferation assay.
Step-by-Step Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
Compound Treatment: Treat the cells with a range of concentrations of the 4-aminoindazole inhibitor. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the cells for a period of 48 to 72 hours.
Viability Assessment:
MTT Assay: Add MTT reagent to each well and incubate. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance.
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
Data Analysis: Normalize the data to the vehicle-treated cells and plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Future Perspectives
The 4-aminoindazole scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at various positions of the indazole ring can lead to significant improvements in inhibitory activity and selectivity against diverse kinase targets. The successful development of covalent inhibitors and the application of fragment-based screening approaches further underscore the versatility of this chemical motif.
Future efforts in this area will likely focus on:
Enhancing Selectivity: Fine-tuning substitutions to minimize off-target effects and improve the safety profile of these inhibitors.
Overcoming Resistance: Designing next-generation inhibitors that can effectively target clinically relevant resistance mutations.
Modulating Physicochemical Properties: Optimizing solubility, metabolic stability, and other pharmacokinetic parameters to improve drug-like properties.
Exploring New Kinase Targets: Applying the knowledge gained from existing SAR studies to design inhibitors for other therapeutically relevant kinases.
The continued exploration of the 4-aminoindazole scaffold holds great promise for the discovery of novel and effective kinase inhibitors for the treatment of a wide range of human diseases.
References
Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry. [Link]
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed. [Link]
An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. PMC. [Link]
Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. NIH. [Link]
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. ResearchGate. [Link]
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. [Link]
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. [Link]
Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. PubMed. [Link]
In Vitro Validation of 1-(4-Amino-1H-indazol-1-YL)ethanone: A Comparative Guide to PARP Inhibition Activity
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vitro validation of 1-(4-Amino-1H-indazol-1-YL)ethanone, a novel compound with a chemical scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of 1-(4-Amino-1H-indazol-1-YL)ethanone, a novel compound with a chemical scaffold suggestive of Poly(ADP-ribose) polymerase (PARP) inhibitory activity. The indazole core is a key pharmacophore in several approved anti-cancer agents, including the PARP inhibitor Niraparib, lending strong rationale for this investigation.[1] This document outlines a series of experiments to characterize the compound's activity and compares its potential efficacy against established PARP inhibitors, Olaparib and Talazoparib.
Introduction: The Rationale for Investigating 1-(4-Amino-1H-indazol-1-YL)ethanone as a PARP Inhibitor
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-tumor, anti-inflammatory, and specific enzyme inhibition.[1][2] Notably, the indazole nucleus is present in Niraparib, a potent PARP1/PARP2 inhibitor used in cancer therapy.[1] This precedent provides a strong impetus to investigate novel indazole-containing small molecules for similar activity. 1-(4-Amino-1H-indazol-1-YL)ethanone shares structural similarities that suggest it may also interact with the catalytic domain of PARP enzymes.
PARP inhibitors represent a clinically validated class of therapeutics that exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination (HR) repair, such as those harboring BRCA1/2 mutations.[3] By inhibiting PARP-mediated single-strand break repair, these drugs lead to the accumulation of double-strand breaks during replication. In HR-deficient cells, these breaks cannot be efficiently repaired, resulting in cell death.[4]
This guide will detail the essential in vitro assays to:
Determine the direct inhibitory effect of 1-(4-Amino-1H-indazol-1-YL)ethanone on PARP1 enzymatic activity.
Assess its "PARP trapping" potential, a key mechanism for the cytotoxicity of some PARP inhibitors.[5][6]
Evaluate its cytotoxic effects in cancer cell lines with and without BRCA mutations to establish a synthetic lethality profile.
Compare its performance metrics directly with the well-characterized PARP inhibitors Olaparib and Talazoparib.
Comparative Compounds: Benchmarking Against the Standards
To provide context for the experimental results, 1-(4-Amino-1H-indazol-1-YL)ethanone will be compared against two leading PARP inhibitors:
Olaparib: A first-in-class PARP inhibitor, widely used in the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[7][8] It is known to have a balanced profile of enzymatic inhibition and PARP trapping.
Talazoparib: A highly potent PARP inhibitor that exhibits a dual mechanism of action, including potent PARP enzymatic inhibition and a particularly strong ability to trap PARP on DNA.[4][5][9] This trapping activity is considered a major contributor to its high cytotoxicity.[6][10]
Experimental Workflows & Protocols
The following section details the step-by-step protocols for the in vitro validation of 1-(4-Amino-1H-indazol-1-YL)ethanone.
PARP1 Enzymatic Inhibition Assay
This assay directly measures the ability of the test compound to inhibit the catalytic activity of PARP1. A common method is a chemiluminescent or fluorescent-based assay that detects the product of the PARP1 reaction, poly(ADP-ribose) (PAR).
Experimental Workflow:
Caption: Workflow for PARP Trapping Assay.
Protocol:
Compound Plating: Serially dilute the test compounds in a black, low-volume 384-well plate.
Reagent Addition: Add a mixture of recombinant PARP1 enzyme and a fluorescently labeled DNA oligonucleotide duplex to each well.
Incubation: Incubate the plate to allow for the formation of PARP-DNA complexes. In the presence of a trapping agent, the PARP enzyme remains bound to the DNA.
Data Acquisition: Measure the fluorescence polarization (FP) of each well using a suitable plate reader. A higher FP signal indicates a larger molecular complex, corresponding to trapped PARP on the fluorescent DNA.
Data Analysis: Calculate the change in millipolarization (mP) units. Plot the dose-response curve and determine the EC50 value (the concentration at which 50% of the maximal trapping effect is observed).
Cell Viability and Cytotoxicity Assays
These assays determine the effect of the compound on the proliferation and survival of cancer cells. It is crucial to use cell lines with different DNA repair capabilities to assess synthetic lethality.
Cell Seeding: Seed the selected cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of 1-(4-Amino-1H-indazol-1-YL)ethanone, Olaparib, and Talazoparib.
Incubation: Incubate the cells for 72 to 120 hours.
Viability Assessment: Add a viability reagent such as resazurin (AlamarBlue) or a reagent that measures ATP content (CellTiter-Glo).
[11]5. Data Acquisition: Measure the fluorescence or luminescence signal according to the manufacturer's instructions.
Data Analysis: Normalize the data to untreated control cells to calculate the percentage of cell viability. Plot dose-response curves and determine the IC50 values for each compound in each cell line.
Data Presentation and Interpretation
The quantitative data from the described experiments should be summarized in clear, comparative tables to facilitate analysis.
Table 1: Comparative In Vitro Activity of PARP Inhibitors
Compound
PARP1 Enzymatic Inhibition IC50 (nM)
PARP Trapping EC50 (nM)
Cell Viability IC50 (nM) - HCC1937 (BRCA1 mut)
Cell Viability IC50 (nM) - CAPAN-1 (BRCA2 mut)
Cell Viability IC50 (nM) - MCF-7 (BRCA wt)
Selectivity Index (MCF-7 IC50 / HCC1937 IC50)
1-(4-Amino-1H-indazol-1-YL)ethanone
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Calculated Value
Olaparib
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Calculated Value
Talazoparib
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Experimental Value
Calculated Value
Interpretation of Results:
A low IC50 in the enzymatic assay indicates potent inhibition of PARP1's catalytic activity.
A low EC50 in the trapping assay suggests a strong ability to stabilize the PARP-DNA complex, a mechanism associated with high cytotoxicity.
[10]* Potent cytotoxicity (low IC50) in BRCA-mutant cell lines compared to BRCA-proficient cells demonstrates the desired synthetic lethal effect.
The selectivity index provides a quantitative measure of this synthetic lethality. A higher index is desirable, indicating a larger therapeutic window.
Conclusion
This guide provides a robust framework for the in vitro validation of 1-(4-Amino-1H-indazol-1-YL)ethanone as a potential PARP inhibitor. By systematically evaluating its enzymatic inhibition, PARP trapping capability, and cell-based cytotoxicity in comparison to established drugs like Olaparib and Talazoparib, researchers can gain a comprehensive understanding of its mechanism of action and therapeutic potential. The data generated from these studies will be critical in determining whether this compound warrants further investigation in preclinical and clinical development as a novel cancer therapeutic.
References
Ali, I., Wani, W. A., & Saleem, K. (2013). Recent advances in the synthesis of indazole derivatives and their biological perspectives. RSC Advances, 3(48), 25575-25603. [Link]
BPS Bioscience. (n.d.). PARP Assays. Retrieved January 26, 2026, from [Link]
Gunderson, C. C., & Moore, K. N. (2015). PARP inhibitors in the treatment of ovarian cancer. Discovery medicine, 20(110), 221-228.
Hopkins, T. A., Ainsworth, W. B., Ellis, P. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419. [Link]
Li, Y., Wang, H., & Sun, H. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4101. [Link]
Pfizer. (n.d.). Mechanism of Action | TALZENNA® (talazoparib) HCP Site. Retrieved January 26, 2026, from [Link]
Shen, Y., Aoyagi-Scharber, M., & Wang, B. (2015). Talazoparib: a potent PARP inhibitor with unique DNA-trapping activities. Cancer research, 75(15 Supplement), 2635-2635.
Smith, S. A., & Proia, D. A. (2020). Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Cancers, 12(8), 2058. [Link]
Tarsounas, M., & Ashworth, A. (2017). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery, 12(12), 1261-1270. [Link]
Wikipedia. (2023, December 28). Talazoparib. In Wikipedia. [Link]
Zaremba, T., et al. (2021). In vitro olaparib treatment induces DNA damage, reduces cancer cell viability and upregulates PD-L1. Journal for ImmunoTherapy of Cancer, 9(5), e002157. [Link]
A Comparative Guide to the In Vivo Efficacy of 1-(4-Amino-1H-indazol-1-YL)ethanone Derivatives in Oncology Research
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biolog...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2] Among these, aminoindazole derivatives have emerged as particularly promising candidates in oncology. This guide provides an in-depth technical comparison of the in vivo efficacy of several classes of 1-(4-Amino-1H-indazol-1-YL)ethanone derivatives, focusing on their distinct mechanisms of action and performance in preclinical cancer models. While direct head-to-head in vivo studies are not always available, this guide synthesizes data from various sources to offer a comparative perspective on their therapeutic potential.
Introduction to Aminoindazole Derivatives in Cancer Therapy
The 1H-indazole-3-amine core is a highly effective "hinge-binding" fragment, enabling potent and selective inhibition of various protein kinases.[3] This has led to the development of numerous indazole-based kinase inhibitors. Furthermore, the versatility of the indazole ring system allows for the design of compounds that can modulate other critical cancer-related pathways, including apoptosis and immune checkpoints. This guide will explore the in vivo efficacy of three distinct classes of aminoindazole derivatives, each representing a different approach to cancer therapy:
Pan-Tyrosine Kinase Inhibition: Exemplified by Entrectinib, a potent inhibitor of Trk, ALK, and ROS1 kinases.
Immune Checkpoint Modulation: Featuring a novel 4-phenyl-1H-indazole derivative, Z13, which targets the PD-1/PD-L1 axis.
Induction of Apoptosis: Represented by compound 6o, a 1H-indazole-3-amine derivative that modulates the p53/MDM2 and Bcl-2 pathways.
Targeted BCR-ABL Inhibition: Highlighting AKE-72, a potent pan-BCR-ABL inhibitor for Chronic Myeloid Leukemia (CML).
Comparative In Vivo Efficacy
The following sections detail the in vivo performance of these representative aminoindazole derivatives. The data is summarized in Table 1 for easy comparison.
Entrectinib: A Multi-Targeted Tyrosine Kinase Inhibitor
Entrectinib is a CNS-active inhibitor of the Trk family of neurotrophin receptors (TrkA, TrkB, TrkC), as well as ROS1 and ALK.[4][5][6] Its ability to cross the blood-brain barrier makes it a particularly promising agent for tumors with central nervous system involvement.[7]
In Vivo Efficacy Highlights:
Neuroblastoma Xenograft Model: In a neuroblastoma xenograft model using SH-SY5Y cells stably transfected with TrkB, Entrectinib demonstrated significant tumor growth inhibition as a single agent compared to vehicle control.[4] Notably, it also enhanced the efficacy of conventional chemotherapy (Irinotecan and Temozolomide) without a discernible increase in toxicity.[4] In this model, single-agent Entrectinib led to a significant improvement in event-free survival (p < 0.0001).[4]
Colorectal Carcinoma Xenograft Model: In a KM12 colorectal carcinoma xenograft model, which is dependent on TRKA, Entrectinib treatment resulted in tumor regression.[6]
Toxicity Profile: Preclinical studies in mice have shown that Entrectinib is well-tolerated, with no overt signs of toxicity at effective doses.[4][6] A 14-day repeated-dose toxicity study in mice established a No Observed Adverse Effect Level (NOAEL) of 240 mg/kg/day.[6] In clinical settings, the most common adverse events include dysgeusia, fatigue, and dizziness.[7]
Z13: A Small Molecule PD-1/PD-L1 Immune Checkpoint Inhibitor
Compound Z13 is a novel 4-phenyl-1H-indazole derivative designed to disrupt the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1), a key pathway exploited by cancer cells to evade the immune system.[8]
In Vivo Efficacy Highlights:
B16-F10 Melanoma Model: In a syngeneic B16-F10 melanoma model, Z13 demonstrated significant in vivo antitumor efficacy, achieving a tumor growth inhibition (TGI) of 52.6% at a dose of 40 mg/kg.[8] This anti-tumor effect was attributed to the activation of the tumor immune microenvironment.[8]
Toxicity Profile: The study reported no obvious toxicity in the B16-F10 melanoma model at the efficacious dose.[8] Small molecule PD-1/PD-L1 inhibitors are generally expected to have a better safety profile than monoclonal antibodies due to their shorter half-life, which may reduce the incidence of immune-related adverse events.[9]
Compound 6o: An Inducer of Apoptosis via the p53/MDM2 and Bcl-2 Pathways
Compound 6o is a 1H-indazole-3-amine derivative that has been shown to induce apoptosis in cancer cells by targeting key regulators of programmed cell death.[3][10]
In Vitro and Mechanistic Insights (In Vivo Data Pending):
Mechanism of Action: Compound 6o has been shown to up-regulate the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, while down-regulating the expression of the p53 inhibitor MDM2 and the anti-apoptotic protein Bcl-2.[11] This dual action effectively pushes cancer cells towards apoptosis.
In Vitro Potency: In vitro studies demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM.[3][10] Importantly, this compound showed selectivity for cancer cells over normal cells.[3][10]
In Vivo Potential: While specific in vivo efficacy data for compound 6o is not yet available in the reviewed literature, its potent in vitro activity and well-defined mechanism of action make it a strong candidate for future in vivo studies in models such as K562 xenografts.
AKE-72: A Pan-BCR-ABL Inhibitor for Chronic Myeloid Leukemia (CML)
AKE-72 is a diarylamide 3-aminoindazole derivative that acts as a potent inhibitor of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[12] It shows efficacy against both wild-type and the highly resistant T315I mutant of BCR-ABL.
In Vitro and Mechanistic Insights (In Vivo Data Pending):
Mechanism of Action: AKE-72 is an ATP-competitive inhibitor of the BCR-ABL kinase, preventing the phosphorylation of downstream signaling proteins involved in cell proliferation and survival.[13]
In Vitro Potency: AKE-72 demonstrates potent inhibition of wild-type BCR-ABL (IC50 < 0.5 nM) and the T315I mutant (IC50 = 9 nM). Its in vitro potency is comparable to or better than some existing BCR-ABL inhibitors.
In Vivo Potential: Although detailed in vivo studies for AKE-72 were not found, its high in vitro potency suggests it would be a strong candidate for evaluation in CML xenograft models, such as those using K562 or other BCR-ABL positive cell lines.[12][14] The primary challenge for in vivo efficacy of BCR-ABL inhibitors is achieving and maintaining therapeutic concentrations within the bone marrow.[15]
A Comparative Analysis for Drug Discovery: The Multi-Targeted Kinase Inhibitor ABT-869 Versus the Potential of the 4-Amino-1H-Indazole Scaffold
In the landscape of modern oncology, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. These agents often target the intricate signaling networks that drive tumor growth, prolife...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern oncology, the development of small molecule kinase inhibitors has revolutionized treatment paradigms. These agents often target the intricate signaling networks that drive tumor growth, proliferation, and survival. This guide provides a detailed comparison between the well-characterized multi-targeted receptor tyrosine kinase (RTK) inhibitor, ABT-869 (Linifanib), and the emerging potential of compounds based on the 1-(4-Amino-1H-indazol-1-YL)ethanone scaffold. While ABT-869 boasts a wealth of preclinical and clinical data, 1-(4-Amino-1H-indazol-1-YL)ethanone represents a starting point for novel drug discovery efforts, with its biological activity profile yet to be fully elucidated. This comparison serves as a valuable resource for researchers and drug development professionals seeking to understand the established efficacy of a multi-targeted inhibitor and the prospects of a promising chemical scaffold.
ABT-869 (Linifanib): A Clinically Evaluated Multi-Targeted Kinase Inhibitor
ABT-869 is a potent, orally available inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinases.[1] Its mechanism of action centers on the inhibition of angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. ABT-869 has been evaluated in numerous clinical trials for various solid tumors.[2][3]
Target Profile and Potency
The inhibitory activity of ABT-869 is well-documented across a range of kinases, with a particular potency against those involved in angiogenesis and tumor cell proliferation.
Target Kinase
IC50 (nM)
Cellular IC50 (nM)
Key Role in Cancer
KDR (VEGFR2)
4
4
Angiogenesis, vascular permeability
FLT1 (VEGFR1)
3
-
Angiogenesis, inflammation
PDGFRβ
66
2
Tumor growth, angiogenesis, metastasis
FLT3
4
4
Hematologic malignancies (e.g., AML)
CSF-1R
-
7
Macrophage regulation, tumor microenvironment
Kit
14
31
Various solid tumors and hematologic malignancies
Table 1: In vitro and cellular potency of ABT-869 against key receptor tyrosine kinases. Data compiled from multiple sources.[1][4][5]
The potent inhibition of KDR and PDGFRβ underscores the anti-angiogenic and anti-proliferative properties of ABT-869. Furthermore, its activity against FLT3 makes it a candidate for treating certain hematologic malignancies, such as acute myeloid leukemia (AML), where FLT3 mutations are common.[6]
Preclinical and Clinical Efficacy
Preclinical studies have demonstrated the robust anti-tumor activity of ABT-869 in a variety of xenograft and orthotopic tumor models, including those for fibrosarcoma, breast, colon, and lung carcinomas.[1] In these models, ABT-869 has been shown to inhibit tumor growth, reduce tumor size, and in some cases, cause tumor regression.[1]
Clinically, ABT-869 has been investigated in Phase 1, 2, and 3 trials for several advanced cancers, including renal cell carcinoma, hepatocellular carcinoma, and non-small cell lung cancer.[2][3] While it has shown clinical activity, its development has faced challenges, highlighting the complexities of targeting multiple kinases and managing associated toxicities.
The 1-(4-Amino-1H-indazol-1-YL)ethanone Scaffold: A Gateway to Novel Kinase Inhibitors
The indazole core is a "privileged" scaffold in medicinal chemistry, frequently appearing in the structures of potent kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical feature for inhibitor binding. The 4-amino-1H-indazole moiety, in particular, offers a versatile platform for chemical modification to achieve desired potency and selectivity.
While specific biological data for 1-(4-Amino-1H-indazol-1-YL)ethanone is not extensively available in the public domain, the broader class of 4-amino-1H-indazole derivatives has been explored for the inhibition of various kinases, including those targeted by ABT-869. For instance, derivatives of the 1H-indazole scaffold have been investigated as inhibitors of VEGFR, demonstrating the potential of this chemical class in the development of anti-angiogenic agents.
The ethanone substituent at the 1-position of the indazole ring in 1-(4-Amino-1H-indazol-1-YL)ethanone provides a synthetic handle for further chemical elaboration. This allows for the exploration of structure-activity relationships (SAR) by introducing different functional groups to optimize target engagement, selectivity, and pharmacokinetic properties.
Comparative Analysis and Future Directions
The primary distinction between ABT-869 and 1-(4-Amino-1H-indazol-1-YL)ethanone lies in their respective stages of development and the depth of available biological data. ABT-869 is a well-defined clinical candidate with a known multi-targeted profile, while 1-(4-Amino-1H-indazol-1-YL)ethanone represents a foundational chemical entity with the potential for development into novel kinase inhibitors.
A key aspect of developing a new kinase inhibitor from a scaffold like 4-amino-1H-indazole would be to establish its kinase selectivity profile. While multi-targeted inhibitors like ABT-869 can be effective, they can also lead to off-target toxicities. A focused drug discovery program around the 4-amino-1H-indazole scaffold might aim for a more selective inhibitor of a specific kinase or a rationally designed multi-targeted agent with a more favorable safety profile.
Experimental Workflows for Characterization
To evaluate the potential of a novel compound like 1-(4-Amino-1H-indazol-1-YL)ethanone and its derivatives, a series of in vitro and in vivo experiments would be necessary.
In Vitro Kinase Inhibition Assays
Objective: To determine the inhibitory potency (IC50) of the test compound against a panel of purified kinases.
Protocol:
Reagents: Purified recombinant kinases (e.g., VEGFR2, PDGFRβ, FLT3), ATP, appropriate peptide or protein substrate, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
Procedure:
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
In a 384-well plate, add the kinase, substrate, and test compound.
Initiate the kinase reaction by adding ATP.
Incubate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assays
Objective: To assess the anti-proliferative effect of the test compound on cancer cell lines.
Protocol:
Reagents: Cancer cell lines (e.g., HUVEC for angiogenesis, MV4-11 for FLT3-dependent leukemia), cell culture medium, fetal bovine serum (FBS), test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
Procedure:
Seed the cells in a 96-well plate and allow them to attach overnight.
Treat the cells with serial dilutions of the test compound.
Incubate for a specified period (e.g., 72 hours).
Measure cell viability using the cell viability reagent according to the manufacturer's instructions.
Calculate the GI50 (concentration for 50% growth inhibition) value.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Signaling pathways inhibited by ABT-869.
Caption: Typical workflow for kinase inhibitor drug discovery.
Navigating the Safe Handling of 1-(4-Amino-1H-indazol-1-YL)ethanone: A Guide for Laboratory Professionals
For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the introduction of novel chemical entities into the laboratory workflow is a routine yet criti...
Author: BenchChem Technical Support Team. Date: February 2026
For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the introduction of novel chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these is 1-(4-Amino-1H-indazol-1-YL)ethanone, a compound of interest in medicinal chemistry. Ensuring the safety of personnel and the integrity of research necessitates a comprehensive and intuitive understanding of its handling requirements. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the recommended protocols.
Understanding the Hazard Profile: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for 1-(4-Amino-1H-indazol-1-YL)ethanone (CAS No. 1010102-10-9) is not yet widely available, a robust hazard assessment can be constructed by examining structurally analogous compounds.[1] By analyzing the SDSs of various aminoindazoles and related aromatic amines, we can confidently infer a consistent hazard profile that informs our safety protocols.
Compounds such as 4-Aminoindazole, 6-Aminoindazole, and 7-Amino-1H-indazole are consistently classified as:
The presence of the aromatic amine and the indazole core are the primary drivers of this toxicological profile. Aromatic amines, as a class, are known for their potential to cause skin sensitization and other systemic effects upon absorption. The acetyl group is unlikely to significantly mitigate these inherent hazards. Therefore, all handling procedures must be based on the assumption that 1-(4-Amino-1H-indazol-1-YL)ethanone possesses these characteristics.
Personal Protective Equipment (PPE): A Task-Specific, Multi-layered Defense
The selection of appropriate PPE is not a one-size-fits-all determination. It is a dynamic process that must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks, grounded in the established hazard profile.
• Nitrile gloves• Safety glasses with side shields• Laboratory coat
To prevent skin contact with the powder and protect eyes from airborne particulates.
Preparing Solutions (e.g., dissolving in solvents)
• Double-layered nitrile gloves• Chemical splash goggles• Laboratory coat
Increased risk of splashes and prolonged skin contact necessitates enhanced hand and eye protection.
Running Reactions (especially with heating or agitation)
• Double-layered nitrile gloves• Chemical splash goggles worn with a face shield• Chemical-resistant laboratory coat or apron
To protect against splashes of hot or agitated solutions and potential exothermic reactions. The acetylation of aromatic amines can be exothermic, warranting additional facial protection.[5]
• Double-layered nitrile gloves• Chemical splash goggles• Laboratory coat
Involves larger volumes of solutions and potential for splashes during transfers and solvent evaporation.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on task-specific risk assessment.
Operational Plans: From Benchtop to Disposal
A proactive approach to safety extends beyond personal protection to include robust plans for routine operations and emergency situations.
Standard Operating Procedure (SOP) for Handling
Preparation : Always handle 1-(4-Amino-1H-indazol-1-YL)ethanone in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment : Don the appropriate PPE as determined by the task-specific risk assessment.
Weighing and Transfer : When handling the solid, use a chemical-resistant spatula and weigh the compound on a tared weigh boat or directly into the reaction vessel within the fume hood to minimize the dispersal of dust.
Solution Preparation : Add the solid to the solvent slowly and stir to dissolve. Avoid heating the mixture unless specified in a validated protocol, and if so, ensure adequate temperature control and be prepared for potential exotherms.
Post-Handling : After handling, thoroughly wash hands and forearms with soap and water. Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.
Spill Management Plan
Immediate and correct response to a spill is critical to mitigating potential exposure and environmental contamination.
Small Spill (Solid or Solution) :
Alert personnel in the immediate area.
Wearing appropriate PPE (double nitrile gloves, safety goggles, lab coat), gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
For solutions, allow the absorbent to fully soak up the liquid.
Carefully scoop the contaminated material into a clearly labeled, sealable waste container.
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
Place all contaminated cleaning materials into the hazardous waste container.
Large Spill :
Evacuate the immediate area and alert all personnel.
If the spill is significant or involves volatile solvents, evacuate the laboratory and activate the emergency alarm.
Contact the institution's Environmental Health and Safety (EHS) department immediately.
Do not attempt to clean up a large spill without specialized training and equipment.
Spill Response Workflow
Caption: Step-by-step procedure for responding to a chemical spill.
Proper disposal of chemical waste is a legal and ethical obligation. 1-(4-Amino-1H-indazol-1-YL)ethanone is a non-halogenated organic compound.[6]
Solid Waste : Unused or contaminated solid 1-(4-Amino-1H-indazol-1-YL)ethanone should be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste :
Solutions of this compound should be disposed of in a "Non-Halogenated Organic Waste" container.[6][7]
Crucially, do not mix halogenated and non-halogenated waste streams. [7][8][9] This is because the disposal methods for these two categories are different and mixing them can significantly increase disposal costs and environmental impact.[8]
Aqueous solutions containing this compound should be collected in a designated aqueous waste container. Do not dispose of any organic solvents or solutions down the drain.[7][10]
Labeling : All waste containers must be clearly labeled with the full chemical names of all components and their approximate concentrations.
Consultation : Always adhere to your institution's specific hazardous waste disposal guidelines and consult with your EHS department if you have any questions.
By integrating these evidence-based safety protocols into your laboratory workflow, you can handle 1-(4-Amino-1H-indazol-1-YL)ethanone with confidence, ensuring the well-being of your research team and the continued success of your scientific endeavors.
References
International Journal of Creative Research Thoughts. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]
Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
American Elements. (n.d.). 1-(1H-Indazol-3-yl)ethanone. Retrieved from [Link]
Purohit, V. (2021, April 3). Acetylation of Aromatic primary amine [Video]. YouTube. Retrieved from [Link]
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
Pasricha, S., & Rangarajan, T. M. (2023).
Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-Aminoindazole, 97+%. Retrieved from [Link]
Fisher Scientific. (n.d.). 7-Amino-1H-indazole - SAFETY DATA SHEET. Retrieved from [Link]
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Kemicentrum. (2025, January 13). 8.1 Organic solvent waste. Retrieved from [Link]
Google Patents. (n.d.). US4537991A - Process for the direct acetylation of aromatic amines.